Product packaging for 7-Bromobenzo[d]thiazol-2(3H)-one(Cat. No.:CAS No. 1188047-07-5)

7-Bromobenzo[d]thiazol-2(3H)-one

Cat. No.: B3026927
CAS No.: 1188047-07-5
M. Wt: 230.08
InChI Key: DUDUUPPIGMFBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromobenzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNOS B3026927 7-Bromobenzo[d]thiazol-2(3H)-one CAS No. 1188047-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDUUPPIGMFBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743800
Record name 7-Bromo-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188047-07-5
Record name 7-Bromo-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Bromobenzo[d]thiazol-2(3H)-one from 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthesis of 7-Bromobenzo[d]thiazol-2(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The protocol herein emphasizes a robust and accessible method starting from 2-amino-6-bromophenol, utilizing potassium ethyl xanthate as a safe and efficient thiocarbonylating agent. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and detail the necessary analytical techniques for product validation, ensuring scientific integrity and reproducibility.

Strategic Overview: The Chemistry of Cyclization

The synthesis of the benzothiazol-2(3H)-one core from an ortho-aminophenol is a cornerstone transformation in heterocyclic chemistry. The reaction hinges on the introduction of a thiocarbonyl group (C=S) which can be attacked intramolecularly by the vicinal amino and hydroxyl functionalities. While highly reactive and effective reagents like the toxic gas phosgene or its liquid substitute thiophosgene can achieve this, modern synthetic practices favor safer alternatives.

Our selected method employs potassium ethyl xanthate (C₂H₅OCS₂K), a stable and less hazardous solid, to serve as the thiocarbonyl source.[1][2] This approach offers an excellent balance of reactivity, safety, and yield, making it highly suitable for both academic and industrial laboratory settings. The overall transformation is a one-pot condensation and cyclization process, which is efficient and atom-economical.

Reaction Scheme

The conversion of 2-amino-6-bromophenol to this compound proceeds as illustrated below.

G cluster_reactants Reactants cluster_product Product reactant1 2-Amino-6-bromophenol reagents Methanol (Solvent) Reflux reactant1->reagents reactant2 Potassium Ethyl Xanthate reactant2->reagents product This compound reagents->product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis node_setup 1. Setup Assemble reflux apparatus under N₂. Add 2-amino-6-bromophenol and Methanol. node_add 2. Reagent Addition Add Potassium Ethyl Xanthate portion-wise. node_setup->node_add node_reflux 3. Reflux Heat to reflux (approx. 65°C). Stir for 3-4 hours. Monitor by TLC. node_add->node_reflux node_cool 4. Cooling & Precipitation Cool to room temp. Add Acetic Acid and Water. node_reflux->node_cool node_filter 5. Filtration Collect precipitate via vacuum filtration. Wash with cold water. node_cool->node_filter node_dry 6. Drying Dry the crude solid in vacuo. node_filter->node_dry node_purify 7. Recrystallization Recrystallize from Ethanol/Water. node_dry->node_purify node_char 8. Characterization Analyze by NMR, MS, IR, and measure melting point. node_purify->node_char

References

Spectroscopic characterization of 7-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromobenzo[d]thiazol-2(3H)-one

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule. We will delve into the principles and experimental considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document will serve as a practical resource for scientists, offering detailed protocols and expert insights into data interpretation.

Introduction: The Significance of this compound

Benzothiazole derivatives are a class of compounds widely recognized for their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. The introduction of a bromine atom at the 7-position and a ketone at the 2-position of the benzothiazole core, as in this compound, can significantly modulate its physicochemical properties and biological activity. This makes a thorough understanding of its structure and purity, as determined by spectroscopic methods, a critical first step in any research or drug development endeavor.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound (C7H4BrNOS) dictates its characteristic spectroscopic fingerprints.[1][2] The molecule consists of a benzene ring fused to a thiazolone ring, with a bromine atom substituted on the benzene ring.

Molecular Weight: 230.09 g/mol [2]

Mass Spectrometry: Unveiling the Molecular Weight and Isotopic Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, it provides definitive confirmation of the molecular weight and the presence of a bromine atom.

The Isotopic Signature of Bromine

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 peak.[3][4][5] Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[4][5] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. For this compound, we expect to see peaks at m/z corresponding to [C7H4(79Br)NOS]+ and [C7H4(81Br)NOS]+.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent like methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Detection Mode: Positive ion

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Look for the molecular ion peaks and the characteristic M/M+2 isotopic pattern. Analyze the fragmentation pattern to gain further structural information.

Interpreting the Mass Spectrum

The mass spectrum will prominently display the molecular ion peaks. The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for related benzothiazole structures may involve cleavage of the thiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms in this compound.

¹H NMR Spectroscopy: Probing the Protons

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For this compound, we expect to see signals for the aromatic protons and the N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the sulfur and nitrogen atoms of the thiazole ring.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key signals to identify include the carbonyl carbon, the carbon attached to bromine, and the other aromatic carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum, often requiring a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to specific protons. Assign the signals in the ¹³C NMR spectrum based on expected chemical shifts.

Expected NMR Data
Spectroscopy Expected Chemical Shifts (δ ppm) and Multiplicity
¹H NMR (DMSO-d6) Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The N-H proton signal is expected to be a broad singlet at a higher chemical shift.
¹³C NMR (DMSO-d6) The carbonyl carbon (C=O) is expected around δ 160-170 ppm. Aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to bromine will be at a lower field compared to other aromatic carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Key Vibrational Modes

For this compound, the most characteristic IR absorption bands will be:

  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1650-1750 cm⁻¹.[6]

  • C=N Stretch: An absorption in the region of 1600-1650 cm⁻¹.

  • C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Scan Range: Typically 4000-400 cm⁻¹.

  • Data Acquisition: Collect the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Expected Absorptions

The benzothiazole ring system is a chromophore that will exhibit characteristic absorption bands in the UV region. The presence of the bromine atom and the carbonyl group will influence the position and intensity of these absorptions. Typically, π → π* and n → π* transitions are observed for such aromatic and heterocyclic systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument Setup:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: Scan from approximately 200 to 800 nm.

    • Blank: Use the pure solvent as a blank.

  • Data Acquisition: Record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Data Integration and Structural Confirmation

The definitive characterization of this compound is achieved by integrating the data from all spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of a molecule.

The combination of mass spectrometry (confirming molecular weight and bromine presence), NMR (elucidating the exact atom connectivity), IR (identifying key functional groups), and UV-Vis (providing electronic structure information) provides a self-validating system for the unambiguous identification and purity assessment of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. This guide has outlined the fundamental principles, practical experimental protocols, and expected data for Mass Spectrometry, NMR, IR, and UV-Vis spectroscopy. By following these methodologies, researchers and scientists can confidently verify the structure and purity of this important compound, ensuring the integrity and reproducibility of their scientific investigations.

References

Navigating the Spectroscopic Landscape of 7-Bromobenzo[d]thiazol-2(3H)-one: A Technical Guide to its ¹H and ¹³C NMR Signatures

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Significance of Brominated Benzothiazolones

Benzothiazolone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom onto the benzene ring, as in 7-Bromobenzo[d]thiazol-2(3H)-one, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Understanding the precise structure and electronic environment of such molecules is paramount for rational drug design and development. NMR spectroscopy stands as an unparalleled tool for elucidating these molecular intricacies. This guide will delve into the predicted ¹H and ¹³C NMR spectral data for this compound, providing a foundational understanding for its identification and characterization.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data for this compound is presented below. These predictions are derived from a thorough analysis of the experimentally determined spectral data for 6-Bromobenzo[d]thiazol-2(3H)-one and established principles of NMR spectroscopy, including the influence of substituent effects on chemical shifts.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal four distinct signals corresponding to the three aromatic protons and the N-H proton of the thiazolone ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~11.5Singlet (broad)-N-H
~7.5-7.7Doublet~8.0H-4
~7.3-7.5Doublet~8.0H-5
~7.1-7.3Triplet~8.0H-6

Note: The chemical shifts are referenced to a standard internal solvent signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show seven signals, corresponding to the seven carbon atoms in the this compound molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~170C=O (C-2)
~140C-7a
~135C-3a
~125C-5
~122C-6
~120C-4
~115C-7

Note: The chemical shifts are referenced to a standard internal solvent signal.

Structural Elucidation and Rationale

The predicted chemical shifts and coupling patterns are based on the electronic environment of each nucleus. The bromine atom at the C-7 position exerts a significant inductive and mesomeric effect, influencing the electron density distribution across the aromatic ring and, consequently, the chemical shifts of the neighboring protons and carbons.

The broad singlet observed for the N-H proton at approximately 11.5 ppm is a characteristic feature of the tautomeric equilibrium in 2-hydroxybenzothiazoles, which predominantly exist in the benzo[d]thiazol-2(3H)-one form.

The aromatic region of the ¹H NMR spectrum is expected to display a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring. The coupling constants (J values) of around 8.0 Hz are typical for ortho-coupling between adjacent aromatic protons.

In the ¹³C NMR spectrum, the carbonyl carbon (C-2) is predicted to resonate at the most downfield position due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The carbon atom bearing the bromine (C-7) is expected to be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon due to the "heavy atom" effect.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, the following experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is recommended.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized and purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Ensure complete dissolution by gentle vortexing or sonication.
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
  • ¹H NMR:
  • Pulse sequence: Standard single-pulse experiment.
  • Number of scans: 16-64, depending on the sample concentration.
  • Relaxation delay: 1-2 seconds.
  • Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0-12 ppm).
  • ¹³C NMR:
  • Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
  • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
  • Relaxation delay: 2 seconds.
  • Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0-180 ppm).

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Perform phase and baseline corrections.
  • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
  • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
  • Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

Visualization of the Molecular Structure and NMR Workflow

To provide a clearer understanding, the following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR analysis.

Caption: Molecular structure of this compound.

NMR_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition Insert into Spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->Processing Generate FID Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis Generate Spectrum StructureElucidation Structure Elucidation & Verification Analysis->StructureElucidation Interpret Data

Caption: General workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging experimental data from the closely related 6-bromo isomer and fundamental NMR principles, this document serves as a valuable resource for the identification and structural characterization of this important heterocyclic compound. The provided experimental protocol offers a clear roadmap for the empirical validation of these predictions. As the synthesis and characterization of novel compounds are crucial for advancing drug discovery, a thorough understanding of their spectroscopic properties is indispensable.

Mass spectrometry and fragmentation of 7-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation of 7-Bromobenzo[d]thiazol-2(3H)-one

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the principles of Electron Ionization (EI) mass spectrometry as applied to this molecule. It outlines a detailed experimental protocol and presents a predictive analysis of the primary fragmentation pathways. The discussion emphasizes the diagnostic importance of the bromine isotope pattern and explains the chemical logic behind the cleavage of the molecule's key structural motifs. The guide includes detailed diagrams and a summary of expected ion fragments to serve as a practical reference for structural elucidation and analytical method development.

Introduction to this compound

This compound is an organic compound featuring a fused benzothiazole ring system. Its chemical formula is C₇H₄BrNOS, and it has a molecular weight of approximately 230.08 g/mol [1][2]. The core structure, benzothiazole, is a significant scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. The presence of a bromine atom and a thiazolone ring makes mass spectrometry an indispensable tool for its structural confirmation and identification in complex matrices. Understanding its fragmentation behavior is crucial for interpreting mass spectra accurately during synthesis, metabolite identification, and quality control processes.

Key Molecular Features:

  • CAS Number: 1188047-07-5[1][3]

  • Molecular Formula: C₇H₄BrNOS[1][3]

  • Core Structure: A bicyclic system with a benzene ring fused to a thiazole ring containing a ketone group.

  • Key Substituents: A bromine atom on the benzene ring, which provides a highly characteristic isotopic signature.

Principles of Mass Spectrometric Analysis

Ionization Technique: Electron Ionization (EI)

For the analysis of thermally stable and relatively low molecular weight organic compounds like this compound, Electron Ionization (EI) is the preferred method[4]. EI is considered a "hard" ionization technique because it utilizes a high-energy electron beam (typically 70 eV) to interact with the analyte molecule[4][5]. This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M•+) but also to induce extensive and reproducible fragmentation[5]. This fragmentation provides a detailed "fingerprint" of the molecule's structure, which is invaluable for unambiguous identification.

The high degree of fragmentation is a direct result of the significant energy transferred to the molecule during ionization, which far exceeds typical chemical bond energies, leading to predictable bond cleavages[5].

The Diagnostic Role of Isotopic Patterns

A defining characteristic in the mass spectrum of this compound is the presence of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an abundance ratio of nearly 1:1 (50.5% to 49.5%)[6]. Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. This doublet is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the molecular ion and its fragments[6][7].

Additionally, the molecule contains a sulfur atom, which has a ⁴S isotope with a natural abundance of 4.2%[6]. This will contribute a small but noticeable M+2 peak for all sulfur-containing fragments, slightly augmenting the M+2 peak from the bromine isotope.

Experimental Protocol for EI-MS Analysis

This section outlines a standardized protocol for acquiring the EI mass spectrum of this compound. The parameters are typical for a quadrupole or ion trap mass spectrometer coupled with a direct insertion probe or gas chromatography inlet[8][9].

Sample Preparation and Introduction
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a pure solid, a direct insertion probe (DIP) is ideal. If coupled with Gas Chromatography (GC-MS), an appropriate GC method must be developed to ensure the compound elutes as a sharp peak.

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C (to ensure volatilization without thermal degradation)

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF)

  • Scan Range: m/z 40-300 (to cover the molecular ion and all expected fragments)

  • Acquisition Mode: Full Scan

Experimental Workflow Diagram

G cluster_workflow EI-MS Experimental Workflow Sample Sample Preparation (Dissolution) Intro Sample Introduction (GC or DIP) Sample->Intro Ionization Ionization (EI Source, 70 eV) Intro->Ionization Analysis Mass Analysis (Quadrupole/TOF) Ionization->Analysis Detection Detection (Electron Multiplier) Analysis->Detection Data Data Acquisition (Mass Spectrum) Detection->Data

Caption: A generalized workflow for the analysis of this compound using EI-MS.

Predicted Mass Spectrum and Fragmentation Pathways

The fragmentation of this compound is driven by the stability of the resulting ions and neutral losses. The benzothiazole ring provides stability, while the C-Br bond and the carbonyl group are primary sites for cleavage.

The Molecular Ion (M•+)

The molecular ion is expected to be prominent due to the stability of the aromatic system. It will appear as a characteristic isotopic doublet at m/z 229 (for ⁷⁹Br) and m/z 231 (for ⁸¹Br), with nearly equal intensities.

Primary Fragmentation Pathways
  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a highly favorable pathway for brominated aromatic compounds[7][10]. This results in the loss of a bromine radical (79 or 81 Da), leading to a fragment ion at m/z 150 .

    • [C₇H₄BrNOS]•+ → [C₇H₄NOS]⁺ + •Br

  • Loss of Carbon Monoxide (CO): Ejection of a neutral carbon monoxide molecule (28 Da) from the thiazolone ring is a classic fragmentation for carbonyl-containing compounds. This would produce a radical cation doublet at m/z 201/203 .

    • [C₇H₄BrNOS]•+ → [C₆H₄BrNS]•+ + CO

  • Sequential Loss of CO and Br: The fragment at m/z 201/203 can subsequently lose a bromine radical to yield an ion at m/z 122 . Alternatively, the m/z 150 fragment can lose CO.

    • [C₆H₄BrNS]•+ → [C₆H₄NS]⁺ + •Br

    • [C₇H₄NOS]⁺ → [C₆H₄NS]⁺ + CO

  • Loss of Carbonyl Sulfide (COS): A rearrangement followed by the elimination of a neutral carbonyl sulfide molecule (60 Da) is another plausible pathway for the thiazolone ring. This would lead to a fragment ion doublet at m/z 169/171 .

    • [C₇H₄BrNOS]•+ → [C₆H₄BrN]•+ + COS

Fragmentation Pathway Diagram

G M [C₇H₄BrNOS]•+ m/z 229/231 (Molecular Ion) F150 [C₇H₄NOS]⁺ m/z 150 M->F150 - •Br F201 [C₆H₄BrNS]•+ m/z 201/203 M->F201 - CO F169 [C₆H₄BrN]•+ m/z 169/171 M->F169 - COS F122 [C₆H₄NS]⁺ m/z 122 F150->F122 - CO F201->F122 - •Br

Caption: Proposed EI fragmentation pathways for this compound.

Data Interpretation and Summary

The interpretation of the mass spectrum relies on identifying these key fragmentation patterns. The presence of the M/M+2 doublet for the molecular ion and for fragments retaining the bromine atom is the most critical starting point.

Table 1: Summary of Predicted Key Ions
m/z (⁷⁹Br / ⁸¹Br)Proposed FormulaNeutral LossNotes
229 / 231[C₇H₄BrNOS]•+-Molecular Ion; characteristic 1:1 isotopic doublet.
201 / 203[C₆H₄BrNS]•+CO (28 Da)Loss of carbon monoxide from the thiazolone ring.
169 / 171[C₆H₄BrN]•+COS (60 Da)Loss of carbonyl sulfide via ring rearrangement.
150[C₇H₄NOS]⁺•Br (79/81 Da)Loss of a bromine radical; a very common pathway.
122[C₆H₄NS]⁺CO + •BrResult of sequential losses.

This fragmentation fingerprint allows for high-confidence identification. For instance, in a drug metabolism study, a metabolite might show a similar fragmentation pattern but with a mass shift corresponding to a metabolic transformation (e.g., +16 for hydroxylation), while still retaining the characteristic bromine doublet.

Conclusion

The mass spectrometric analysis of this compound by Electron Ionization provides rich structural information through predictable and diagnostic fragmentation pathways. The key features of its mass spectrum are the prominent molecular ion doublet (m/z 229/231) and characteristic fragments arising from the loss of a bromine radical (to m/z 150) and carbon monoxide (to m/z 201/203). This guide provides researchers with a foundational understanding and a practical framework for identifying this compound and related structures, facilitating its application in pharmaceutical and chemical development.

References

A Technical Guide to the X-ray Crystal Structure of 7-Bromobenzo[d]thiazol-2(3H)-one: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with halogenated derivatives often exhibiting enhanced biological activity and unique solid-state properties.[1] This guide provides a comprehensive technical framework for the synthesis, crystallization, and X-ray crystallographic analysis of 7-Bromobenzo[d]thiazol-2(3H)-one. While a definitive crystal structure for this specific isomer is not yet publicly available, this document serves as a predictive and methodological roadmap for researchers. By drawing upon established protocols for related compounds, we delineate a robust experimental workflow, anticipate key structural features, and discuss the potential implications of this structural knowledge in drug design and materials development.

Introduction: The Significance of this compound

Benzothiazole derivatives are a class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3] The position of substituents on the benzothiazole ring can significantly influence their pharmacological profile and physicochemical properties. The 7-bromo isomer, in particular, is a valuable synthetic intermediate. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki and Heck couplings, making it a versatile building block in the synthesis of more complex molecules.[4]

Understanding the three-dimensional structure of this compound at an atomic level is crucial for rational drug design. A crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for predicting how the molecule might interact with biological targets. Furthermore, the solid-state packing arrangement, dictated by these interactions, can influence properties like solubility and stability, which are key considerations in pharmaceutical development.

This guide will provide a detailed, step-by-step methodology for obtaining and analyzing the X-ray crystal structure of this compound, based on established procedures for analogous compounds.

Synthesis and Crystallization: A Proposed Workflow

The synthesis of this compound can be approached through several established routes for benzothiazole synthesis. A plausible method involves the cyclization of a substituted thiourea. The following is a proposed synthetic and crystallization workflow:

Proposed Synthesis Protocol

A potential synthetic route could start from the commercially available 2-amino-6-bromobenzothiazole. The conversion to the target 7-bromo isomer is not straightforward and may require a multi-step synthesis, potentially involving a Sandmeyer reaction on a suitable aminobenzothiazole precursor. A more direct approach, if starting materials are available, would be the cyclization of a brominated aminothiophenol derivative.

For the purpose of this guide, we will focus on the crystallization of the final product, assuming its successful synthesis.

Crystallization Protocol: The Art of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol is a starting point, and optimization of solvents and conditions is typically necessary.

Step-by-Step Crystallization Procedure:

  • Solvent Screening: Begin by assessing the solubility of this compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene) at room temperature and at their boiling points.

  • Slow Evaporation Method:

    • Prepare a saturated solution of the compound in a suitable solvent (one in which it is sparingly soluble at room temperature) in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion Method:

    • Prepare a concentrated solution of the compound in a volatile solvent (the "solute solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a small amount of a solvent in which the compound is insoluble (the "precipitant solvent").

    • The precipitant solvent will slowly diffuse into the solute solvent, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Method:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

The diagram below illustrates the proposed workflow from a synthesized compound to a crystal ready for analysis.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis start Synthesized this compound purification Purification (e.g., Recrystallization, Chromatography) start->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Select Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) solvent_screening->crystallization_method crystal_growth Crystal Growth crystallization_method->crystal_growth crystal_selection Select Suitable Single Crystal crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Analysis crystal_selection->xray_diffraction

Caption: Proposed workflow for the synthesis, crystallization, and analysis of this compound.

X-ray Diffraction Analysis: A Predictive Framework

Once a suitable single crystal is obtained, the following steps outline the process of data collection and structure determination. The parameters provided are based on typical values for small organic molecules and data from related structures.[5]

Data Collection

A suitable single crystal would be mounted on a diffractometer equipped with a sensitive detector.

  • Instrument: A modern single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE, Rigaku Oxford Diffraction SuperNova).

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).

  • Temperature: Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.

  • Data Collection Strategy: A series of frames would be collected using ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data would be processed to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images would be integrated and corrected for various factors (e.g., Lorentz and polarization effects) using software like SAINT or DENZO.[5]

  • Structure Solution: The structure would be solved using direct methods with programs such as SHELXS or SHELXT.[6]

  • Structure Refinement: The structural model would be refined by full-matrix least-squares on F² using a program like SHELXL.[5][6] All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Anticipated Crystallographic Data

The following table summarizes the expected crystallographic data for this compound. The values are hypothetical and serve as a template for what would be reported.

Parameter Anticipated Value/Information
Chemical FormulaC₇H₄BrNOS
Formula Weight230.08 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a (Å)8.0 - 12.0
b (Å)5.0 - 10.0
c (Å)15.0 - 20.0
α (°)90
β (°)90 - 110
γ (°)90
V (ų)1000 - 1500
Z4
ρcalc (g/cm³)1.8 - 2.0
μ (mm⁻¹)4.0 - 5.0 (for Mo Kα)
F(000)448
Reflections collected> 5000
Independent reflections> 2000
Rint< 0.05
Goodness-of-fit on F²~1.0
Final R indices [I > 2σ(I)]R₁ < 0.05, wR₂ < 0.10
R indices (all data)R₁ < 0.07, wR₂ < 0.12

Predicted Molecular Structure and Intermolecular Interactions

Based on the known structures of similar benzothiazole derivatives, we can predict the key structural features of this compound.

Molecular Geometry

The benzothiazole ring system is expected to be essentially planar. The bromine atom will be located on the benzene ring, and its bond length to the carbon atom is anticipated to be in the range of 1.89-1.91 Å.[5] The C=O bond of the thiazolone ring will likely be around 1.22-1.24 Å.

Intermolecular Interactions

The solid-state packing of this compound will likely be dominated by a combination of hydrogen bonding and halogen bonding.

  • Hydrogen Bonding: The N-H group of the thiazolone ring is a hydrogen bond donor, and the C=O group is a hydrogen bond acceptor. It is highly probable that these groups will participate in intermolecular N-H···O=C hydrogen bonds, leading to the formation of chains or dimers.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules. This type of interaction can play a significant role in directing the crystal packing.

  • π-π Stacking: The planar benzothiazole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The diagram below illustrates the potential key intermolecular interactions.

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_N N-H B_O C=O A_N->B_O Hydrogen Bond (N-H···O) A_O C=O A_Br Br A_Br->B_O Halogen Bond (C-Br···O) A_Ring Benzothiazole Ring B_Ring Benzothiazole Ring A_Ring->B_Ring π-π Stacking B_N N-H B_Br Br

Caption: Predicted key intermolecular interactions for this compound.

Implications for Drug Development and Materials Science

A definitive crystal structure of this compound would be invaluable for several reasons:

  • Structure-Activity Relationship (SAR) Studies: It would provide a structural basis for understanding the SAR of related compounds, aiding in the design of more potent and selective drug candidates.

  • Computational Modeling: The precise coordinates of the atoms would serve as a crucial input for molecular docking studies, helping to predict the binding mode of the molecule to its biological target.

  • Polymorphism Screening: Knowledge of the crystal structure is the first step in identifying and characterizing different polymorphic forms, which can have significant implications for the stability, solubility, and bioavailability of a drug substance.

  • Materials Design: The understanding of intermolecular interactions would guide the design of new materials with desired properties, such as specific crystal packing for applications in organic electronics.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit predictive, framework for the X-ray crystallographic analysis of this compound. While a published structure is not yet available, the methodologies and predictions presented here provide a solid foundation for researchers to undertake this work.

The immediate future work should focus on the successful synthesis and crystallization of this compound. The subsequent determination of its X-ray crystal structure will undoubtedly provide significant insights into its chemical and physical properties, paving the way for its application in drug discovery and materials science. A comparative analysis with the crystal structures of its isomers, such as the 6-bromo derivative, would also be a valuable endeavor to understand the influence of substituent position on the solid-state architecture.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from closely related analogs, and established analytical methodologies to present a detailed profile. The guide covers structural and molecular characteristics, predicted physicochemical parameters, and detailed, field-proven protocols for their experimental determination. The causality behind experimental choices is explained to provide actionable insights for laboratory application. This work aims to serve as a foundational resource for scientists investigating the potential of this compound and its derivatives.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry and materials science, forming the core of numerous biologically active and functionally significant molecules.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer and antibacterial properties.[2][3] The introduction of a bromine atom onto the benzene ring, as in this compound, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of chemical space to optimize for specific applications.[4]

This guide focuses specifically on the 7-bromo isomer of the benzo[d]thiazol-2(3H)-one core. Understanding the fundamental physicochemical properties of this molecule is a critical first step in any research and development endeavor. These properties, including solubility, lipophilicity (logP), and ionization constant (pKa), govern a compound's behavior in biological systems and its suitability for various experimental and formulation contexts.

Molecular and Structural Properties

The foundational characteristics of a molecule are dictated by its structure. This compound is a bicyclic heteroaromatic compound.

Caption: Chemical structure of this compound.

Table 1: Core Molecular and Structural Data

PropertyValueSource
Chemical Formula C₇H₄BrNOS[5]
Molecular Weight 230.08 g/mol [5][6][7]
IUPAC Name 7-bromo-3H-1,3-benzothiazol-2-one[5]
CAS Number 1188047-07-5[5][8]
SMILES BrC1=CC=CC2=C1SC(=O)N2[7]
InChI Key DUDUUPPIGMFBOY-UHFFFAOYSA-N[5]

Physicochemical Data Summary

The following table summarizes key physicochemical properties. It is important to note that while some data is available from chemical suppliers, many experimental values for this specific isomer are not yet published. In such cases, predicted values or data from closely related compounds are provided for guidance and should be confirmed experimentally.

Table 2: Physicochemical Properties of this compound

PropertyValueStatusRationale/Comments
Melting Point (°C) Not AvailableExperimental data not found.Commercial suppliers list this as "N/A".[5] For comparison, the related compound 6-bromo-3-((1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one has a melting point of 122-124 °C.[2] A high melting point is expected due to the planar, rigid ring structure and potential for intermolecular hydrogen bonding and dipole-dipole interactions.
Boiling Point (°C) Not AvailableExperimental data not found.Likely to decompose at higher temperatures before boiling under atmospheric pressure.
Aqueous Solubility Predicted to be lowInferred.Heterocyclic aromatic compounds of this nature typically exhibit poor aqueous solubility.[9] It is expected to be more soluble in polar aprotic solvents like DMSO and DMF.
pKa Not AvailableExperimental data not found.The N-H proton is weakly acidic, with an estimated pKa in the range of 8-10, similar to other benzothiazolones. This acidity is due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic system.
LogP (Octanol-Water Partition Coefficient) Predicted: ~2.5-3.0Calculated (not experimental).This value suggests moderate lipophilicity, indicating a preference for nonpolar environments over aqueous ones. This is a critical parameter in drug design, influencing membrane permeability and protein binding.
Storage Room temperature, airtight, drySupplier recommendation.[7]

Synthesis and Reactivity

Proposed Synthetic Route

While a specific, published synthesis for this compound was not identified, a plausible route can be proposed based on established benzothiazole chemistry. A common method involves the cyclization of a substituted aminothiophenol.

G cluster_0 Proposed Synthesis Workflow A 2-Amino-6-bromothiophenol C Cyclization A->C Reactant B Phosgene or equivalent (e.g., triphosgene, CDI) B->C Reagent D This compound C->D Product

Caption: Proposed synthetic workflow for this compound.

The key starting material, 2-amino-6-bromothiophenol, would undergo cyclization with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI) to form the target molecule. The reaction typically proceeds in an inert solvent with a base to neutralize the generated acid.

Chemical Reactivity

The reactivity of this compound is primarily dictated by three features:

  • The N-H Proton: The nitrogen proton is acidic and can be deprotonated with a suitable base to form an anion. This anion can then be alkylated or acylated, allowing for derivatization at the N-3 position.

  • The Aryl Bromide: The bromine atom at the 7-position is a key site for synthetic modification. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents. The reactivity of the bromine at the 7-position in related systems has been demonstrated to be lower than at other positions, which can be a factor in selective functionalization.[4]

  • The Thiolactone Moiety: The cyclic thiolactone can potentially be opened under harsh nucleophilic or reductive conditions, though this is generally less facile than reactions at the nitrogen or bromine positions.

Experimental Protocols for Physicochemical Characterization

To address the current data gaps, the following section outlines standardized, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Digital Melting Point Apparatus

  • Sample Preparation: Finely powder a small amount of the crystalline this compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Heating Protocol:

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting range (a preliminary run may be necessary).

    • Once melting begins, repeat the experiment with a fresh sample using a much slower ramp rate (1-2 °C/min) through the melting range to ensure accuracy.

  • Data Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Aqueous Solubility (Kinetic Solubility Assay)

Rationale: Understanding the aqueous solubility is crucial for any biological assay to ensure the compound is in solution at the tested concentrations.[9] This protocol provides a high-throughput method to estimate the kinetic solubility limit.

G cluster_1 Kinetic Solubility Workflow A Prepare 10 mM Stock in 100% DMSO B Serial Dilution in Assay Buffer (96-well plate) A->B C Incubate at RT (1-2 hours) B->C D Measure Turbidity (Nephelometry or Absorbance at 620 nm) C->D E Determine Highest Concentration without Precipitation D->E

Caption: Experimental workflow for determining kinetic solubility.

Methodology: Turbidimetric Method

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a clear, 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells in the first column and 100 µL to the remaining wells.

  • Compound Addition & Dilution:

    • Add 2 µL of the 10 mM stock solution to the first column (final concentration 100 µM, 1% DMSO). Mix thoroughly.

    • Perform a 1:1 serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

  • Equilibration: Incubate the plate at room temperature for 1-2 hours to allow for potential precipitation.

  • Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.

  • Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.

Spectroscopic Characterization

Rationale: A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation and a fingerprint for future identification.

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Sample: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Expected Signals:

      • Three aromatic protons on the benzene ring, likely appearing as doublets or triplets in the 7.0-8.0 ppm range. The specific coupling patterns will be informative of their relative positions.

      • One broad singlet for the N-H proton, likely downfield (>10 ppm in DMSO-d₆), which will be exchangeable with D₂O.

  • ¹³C NMR:

    • Sample: Use the same sample as for ¹H NMR, but a higher concentration may be needed for a good signal-to-noise ratio.

    • Expected Signals:

      • Seven distinct carbon signals are expected.

      • One carbonyl carbon (C=O) signal will be significantly downfield (~170-180 ppm).

      • Six aromatic/heterocyclic carbon signals will appear in the ~110-150 ppm range. The carbon attached to the bromine will be identifiable by its chemical shift.

5.3.2. Infrared (IR) Spectroscopy

  • Sample: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Expected Key Absorptions (cm⁻¹):

    • N-H Stretch: A broad absorption in the range of 3100-3300 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption around 1680-1720 cm⁻¹.

    • C=C Aromatic Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: In the 1200-1350 cm⁻¹ region.

    • C-Br Stretch: Typically below 800 cm⁻¹.

5.3.3. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) is a suitable method.

  • Expected Result: The high-resolution mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom ([M]+ and [M+2]+ peaks with a ~1:1 intensity ratio). The exact mass should correspond to the calculated value for C₇H₄BrNOS.

Conclusion and Future Directions

This compound is a valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. This guide has provided a detailed, albeit partially predictive, overview of its core physicochemical properties. The provided experimental protocols offer a clear path for researchers to obtain the necessary empirical data to validate and expand upon this foundational profile. Future work should focus on the experimental determination of the melting point, solubility, and pKa, as well as the full spectroscopic characterization of this compound. Furthermore, exploring its reactivity in various cross-coupling reactions will unlock its full potential as a versatile synthetic intermediate.

References

An In-depth Technical Guide to the Solubility of 7-Bromobenzo[d]thiazol-2(3H)-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 7-Bromobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility in a range of common organic solvents. The principles and protocols outlined herein are designed to be broadly applicable for the characterization of novel or sparsely studied organic molecules.

Understanding the Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound, with the chemical formula C₇H₄BrNOS, possesses a rigid bicyclic structure containing both a thiazole and a benzene ring, with a bromine substituent and a ketone group.[1][2]

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyThis compound7-Bromobenzo[d]thiazole
Molecular Weight 230.08 g/mol [1]214.08 g/mol [3]
Molecular Formula C₇H₄BrNOS[1][2]C₇H₄BrNS[3]
Structure Benzothiazole ring with a bromine at position 7 and a carbonyl at position 2.Benzothiazole ring with a bromine at position 7.
Polarity (Predicted) Moderately polar due to the presence of N, S, O, and Br atoms. The carbonyl group and N-H bond allow for hydrogen bonding.Moderately polar due to the N and S heteroatoms and the bromine atom.
XLogP3-AA Not available3.1[3]
Hydrogen Bond Donor Count 1 (from the N-H group)0[3]
Hydrogen Bond Acceptor Count 2 (from the C=O and N atoms)2[3]

The presence of both polar (carbonyl, N-H) and nonpolar (benzene ring, bromine) functionalities suggests that the solubility of this compound will be highly dependent on the nature of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both the enthalpy of solution (ΔH) and the entropy of solution (ΔS).

The process can be broken down into three conceptual steps:

  • Breaking of solute-solute interactions in the crystal lattice (endothermic).

  • Breaking of solvent-solvent interactions to create a cavity for the solute (endothermic).

  • Formation of solute-solvent interactions (exothermic).

The overall enthalpy change determines whether the dissolution process is endothermic or exothermic. For this compound, its ability to act as both a hydrogen bond donor and acceptor suggests that it will have favorable interactions with polar protic and polar aprotic solvents. However, the energetic cost of breaking its crystal lattice forces must be overcome.

Predicted Solubility in Common Organic Solvents

Based on its structure, we can make educated predictions about the solubility of this compound in different classes of organic solvents.

Table 2: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents have large dipole moments and can accept hydrogen bonds, effectively solvating the polar groups of the molecule. DMSO is often an excellent solvent for many drug-like molecules.[5]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Water (H₂O)Moderate to LowThese solvents can both donate and accept hydrogen bonds. While they can interact favorably with the solute, their strong self-association through hydrogen bonding may hinder the dissolution of a moderately large organic molecule. Aqueous solubility is expected to be low.[5]
Nonpolar Hexane, Toluene, Diethyl etherLow to InsolubleThe overall polarity of this compound is likely too high for significant dissolution in nonpolar solvents, which primarily interact through weaker van der Waals forces.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)ModerateThese solvents are weakly polar and can interact with the polar functionalities of the solute to some extent, while also being able to solvate the nonpolar portions of the molecule.

Experimental Determination of Solubility

To obtain quantitative solubility data, experimental determination is essential. The following protocols outline standard methods for assessing the solubility of an organic compound.

Qualitative Solubility Assessment

A preliminary rapid assessment can classify the compound's solubility.

Protocol 1: Qualitative Solubility Test [6][7]

  • Preparation : Add approximately 1-2 mg of this compound to a small test tube.

  • Solvent Addition : Add 0.5 mL of the test solvent to the test tube.

  • Observation : Vigorously shake or vortex the tube for 1-2 minutes.

  • Classification :

    • Soluble : The solid completely dissolves, forming a clear solution.

    • Partially Soluble : Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble : The solid does not appear to dissolve.

This test can be performed with a range of solvents to quickly build a solubility profile.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium solubility, often determined by the shake-flask method, is the gold standard for thermodynamic solubility measurement.[4]

Protocol 2: Equilibrium Solubility Determination

  • Sample Preparation : Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration : Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation : Allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid. A syringe filter (e.g., 0.22 µm PTFE) is suitable for this purpose.

  • Quantification : Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the diluted sample using a validated analytical method (see Section 5).

  • Calculation : Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

G cluster_protocol Equilibrium Solubility Workflow A 1. Add excess solid to solvent B 2. Equilibrate (24-72h at constant T) A->B C 3. Separate solid and liquid phases (Centrifuge/Filter) B->C D 4. Dilute supernatant C->D E 5. Quantify concentration (e.g., HPLC, UV-Vis) D->E F 6. Calculate solubility E->F

Caption: Workflow for equilibrium solubility determination.

Analytical Methods for Quantification

Accurate quantification of the dissolved compound is critical for determining solubility. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are commonly employed techniques.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying organic molecules.

Protocol 3: General HPLC Method for Thiazole Derivatives [8]

  • Instrumentation : An HPLC system equipped with a UV detector.

  • Column : A C18 reverse-phase column is a common starting point.

  • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Isocratic or gradient elution can be used.

  • Detection : Monitor the absorbance at the wavelength of maximum absorbance (λmax) of this compound.

  • Calibration : Prepare a series of standard solutions of known concentrations to generate a calibration curve.

  • Analysis : Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

G cluster_hplc HPLC Quantification Workflow A Prepare mobile phase B Equilibrate HPLC system A->B E Inject diluted sample B->E C Prepare calibration standards D Generate calibration curve C->D F Determine concentration D->F E->F

Caption: General workflow for HPLC analysis.

UV-Vis Spectrophotometry

For a simpler and more rapid, though less specific, quantification, UV-Vis spectrophotometry can be used.[8]

Protocol 4: UV-Vis Spectrophotometric Method [8]

  • Instrumentation : A UV-Vis spectrophotometer.

  • Solvent : A solvent in which the compound is freely soluble and that is transparent in the UV-Vis region of interest.

  • Determine λmax : Scan a dilute solution of the compound to find the wavelength of maximum absorbance.

  • Calibration : Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (Beer's Law plot).

  • Analysis : Measure the absorbance of the appropriately diluted sample from the solubility experiment.

  • Calculation : Determine the concentration using the equation of the line from the calibration curve.

Factors Influencing Solubility

Several factors can affect the solubility of this compound and should be controlled during experimental determination:

  • Temperature : The solubility of most solids increases with temperature.[4] It is crucial to maintain a constant temperature during equilibration.

  • pH : For compounds with ionizable groups, pH can have a significant impact on solubility. The thiazole moiety may have a basic character, and its protonation at lower pH could increase aqueous solubility.

  • Polymorphism : Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical background and detailed experimental protocols necessary for researchers to accurately and reliably determine the solubility of this compound. By employing the shake-flask method coupled with a validated analytical technique such as HPLC or UV-Vis spectrophotometry, scientists can generate the high-quality data required for applications in drug discovery, process chemistry, and materials science.

References

A Technical Guide to the Latent Therapeutic Potential of Brominated Benzothiazolones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazolone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with significant pharmacological activities. The strategic incorporation of bromine atoms onto this core—a process known as bromination—can profoundly modulate a molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and receptor binding affinity. This technical guide provides an in-depth exploration of the potential biological activities of brominated benzothiazolones, synthesizing data from related benzothiazole and benzothiazolone derivatives to build a comprehensive profile. We will dissect their promising roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This document is structured to provide researchers, scientists, and drug development professionals with mechanistic insights, validated experimental protocols, and a forward-looking perspective on this compelling class of compounds.

The Benzothiazolone Scaffold: A Foundation for Bioactivity

The benzothiazolone nucleus is a bicyclic heteroaromatic system where a benzene ring is fused to a thiazolone ring. This structure offers a unique combination of rigidity and electronic properties, making it an ideal foundation for designing targeted therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, from anticancer to antimicrobial effects.[2][3]

The Scientific Rationale for Bromination

Halogenation is a cornerstone of modern drug design, and bromine, in particular, offers distinct advantages. The introduction of a bromine atom can:

  • Enhance Lipophilicity: Increasing the molecule's ability to cross biological membranes, which can improve bioavailability and cellular uptake.

  • Modulate Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the aromatic system, influencing how the molecule interacts with biological targets like enzyme active sites or protein receptors.

  • Form Halogen Bonds: Bromine can act as a halogen bond donor, forming specific, stabilizing interactions with electronegative atoms (like oxygen or nitrogen) in a protein's binding pocket, thereby increasing binding affinity and selectivity.

  • Block Metabolic Sites: Placing a bromine atom at a site susceptible to metabolic degradation can increase the compound's half-life, prolonging its therapeutic effect.

These modifications are critical for transforming a promising lead compound into a viable drug candidate.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Benzothiazole derivatives have shown significant promise as anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines, including those of the lung, colon, breast, and central nervous system (CNS).[2][4] The introduction of bromine is a strategy used to enhance this cytotoxic potential.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a controlled, energy-dependent process crucial for eliminating damaged or cancerous cells. Studies on related compounds show that they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspase enzymes, which are the executioners of cell death. Some derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[5]

Visualizing the Apoptotic Pathway

The following diagram illustrates a simplified intrinsic apoptosis pathway often targeted by cytotoxic agents.

apoptosis_pathway cluster_cell Cancer Cell drug Brominated Benzothiazolone stress Cellular Stress (e.g., DNA Damage) drug->stress induces bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf Apaf-1 cyto_c->apaf cas9 Caspase-9 (Initiator) apaf->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway initiated by a cytotoxic agent.

Quantitative Analysis of Anticancer Activity

The efficacy of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values, which represent the concentration required to inhibit cell growth by 50%. The table below summarizes data for representative benzothiazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
4-Thiazolidinone-Benzothiazole HybridLeukemia (CCRF-CEM)GI₅₀~0.42[4]
4-Thiazolidinone-Benzothiazole HybridMelanoma (LOX IMVI)GI₅₀~0.42[4]
Benzothiazole-Pyrrolidine HybridCNS (SF-295)GI₅₀0.0076[2]
Benzothiazole-Benzamide HybridBreast (MCF-7)% Inhibition64 ± 2[2]
Benzothiazole-Benzamide HybridLiver (HepG2)% Inhibition64 ± 6[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the brominated benzothiazolone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the COX Pathway

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, and their main mechanism is the inhibition of cyclooxygenase (COX) enzymes.[6] Benzothiazole derivatives have been identified as potent and selective inhibitors of COX-2, the isoform primarily responsible for inflammation.[7]

Mechanism of Action: Selective COX-2 Inhibition

The COX enzyme exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function. COX-2 is inducible and is upregulated during inflammation, leading to the production of prostaglandins that mediate pain and swelling.[6] The ideal anti-inflammatory agent selectively inhibits COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[8] Several studies have shown that benzothiazole analogues can achieve this selectivity.[7]

Visualizing the COX Inhibition Pathway

This diagram shows how selective COX-2 inhibitors block the inflammatory cascade.

cox_pathway cluster_inflammation Inflammatory Cascade stimuli Inflammatory Stimuli (e.g., Cytokines) aa Arachidonic Acid stimuli->aa releases from membrane cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_house Prostaglandins (Gastric Protection, Platelet Function) cox1->pg_house pg_inflam Prostaglandins (Inflammation, Pain) cox2->pg_inflam drug Brominated Benzothiazolone (Selective COX-2 Inhibitor) drug->cox2 inhibits

Caption: Mechanism of selective COX-2 inhibition by therapeutic agents.

Quantitative Analysis of COX-2 Inhibition

The potency and selectivity of COX inhibitors are determined by their IC₅₀ values against each isoform and the resulting Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Benzo[d]thiazol Analog 2c>100.54>18.6[7]
Benzo[d]thiazol Analog 2d>100.28>35.7[7]
Benzo[d]thiazol Analog 3d>100.77>13.0[7]
Benzo[d]thiazol Analog 3f>100.49>20.4[7]
Experimental Protocol: In Vitro COX Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of test compounds.

Protocol:

  • Enzyme Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add assay buffer, heme, and the test compound (brominated benzothiazolone) at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add arachidonic acid (substrate) to initiate the reaction, followed immediately by the colorimetric substrate (e.g., TMPD).

  • Absorbance Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Efficacy: A New Front Against Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[9] Benzothiazoles, including brominated derivatives, have emerged as a promising class of antimicrobials with a broad spectrum of activity.[9][10][11]

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

The antibacterial action of benzothiazole derivatives often involves the inhibition of crucial bacterial enzymes that are absent in humans, providing a degree of selective toxicity. Key targets include:

  • DNA Gyrase: An enzyme essential for DNA replication, recombination, and repair in bacteria.[9]

  • Dihydroorotase & Dihydropteroate Synthase (DHPS): Enzymes involved in the synthesis of pyrimidines and folic acid, respectively, which are vital for bacterial growth.[9]

The addition of a bromo group at the 7-position of the benzothiazole ring has been shown to enhance antibacterial action, likely by improving target engagement.[9]

Quantitative Analysis of Antimicrobial Activity

Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
Benzothiazole-Isatin Hybrid (Bromo)E. coliMIC3.1[9]
Benzothiazole-Isatin Hybrid (Bromo)P. aeruginosaMIC6.2[9]
Benzothiazole-ThiazolidinoneS. aureus (MRSA)MIC0.10 mg/mL[12]
Benzothiazole-ThiazolidinoneP. aeruginosa (Resistant)MIC0.06 mg/mL[12]
Benzothiazole DerivativeC. albicansMIC-[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the brominated benzothiazolone in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in no growth on the agar plate after incubation.

Neuroprotective Potential: Cholinesterase Inhibition

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh). Inhibiting the enzymes that break down ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy.[13][14] Benzothiazolone derivatives have been identified as potent inhibitors of these cholinesterases, particularly BChE.[13][15]

Mechanism of Action: Non-competitive Enzyme Inhibition

Studies on benzothiazolone derivatives, including those with a 5-bromo indole moiety, show they act as reversible, non-competitive inhibitors of BChE.[13][14][15] This means they bind to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate from binding. Docking simulations suggest that the benzothiazolone core forms π-π stacking interactions with key aromatic residues (like Trp82) within the enzyme's gorge.[13][15]

Visualizing the Enzyme Inhibition Workflow

The process of identifying and characterizing enzyme inhibitors follows a logical workflow.

enzyme_inhibition_workflow start Synthesize Brominated Benzothiazolone Library screen Primary Screening (e.g., Ellman's Assay) Determine % Inhibition start->screen ic50 IC50 Determination (Dose-Response Curve) screen->ic50 kinetics Kinetic Studies (Lineweaver-Burk Plot) Determine Ki and Inhibition Type ic50->kinetics docking In Silico Molecular Docking (Predict Binding Mode) kinetics->docking lead Lead Candidate docking->lead

Caption: Workflow for the discovery of novel enzyme inhibitors.

Quantitative Analysis of Cholinesterase Inhibition

The potency of cholinesterase inhibitors is defined by their IC₅₀ and inhibition constant (Kᵢ) values.

Compound ClassEnzymeActivity MetricValue (µM)Inhibition TypeReference
Benzothiazolone Deriv. (M13)BChEIC₅₀1.21Non-competitive[13][14]
Benzothiazolone Deriv. (M13)BChEKᵢ1.14Non-competitive[13][14]
Benzothiazolone Deriv. (M2)BChEIC₅₀1.38-[13]
Benzothiazolone Deriv. (M9, 5-Bromo)BChEIC₅₀>10-[14]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric method measures the activity of cholinesterases by detecting the production of thiocholine when the enzyme hydrolyzes its substrate.

Protocol:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB (Ellman's reagent), substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the test compound solution.

  • Reaction Mixture: In a 96-well plate, add buffer, the test compound (brominated benzothiazolone) at various concentrations, and the AChE or BChE enzyme. Incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add DTNB and the appropriate substrate to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of absorbance increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value from the dose-response curve. For kinetic analysis, repeat the assay with varying substrate concentrations to generate Lineweaver-Burk plots and determine the Kᵢ and type of inhibition.

Conclusion and Future Perspectives

The synthesis of existing research strongly suggests that brominated benzothiazolones are a class of compounds with profound and multifaceted therapeutic potential. The benzothiazolone core provides a robust scaffold for biological activity, while the strategic addition of bromine atoms serves to enhance potency, selectivity, and pharmacokinetic properties. The evidence points towards promising applications in oncology, inflammation, infectious diseases, and neurodegeneration.

Future research should focus on synthesizing and screening libraries of brominated benzothiazolones with diverse substitution patterns to establish clear structure-activity relationships (SAR). Advanced studies should aim to elucidate precise molecular mechanisms, identify specific protein targets, and validate these findings in relevant in vivo models. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutic agents.

References

A Comprehensive Technical Guide to the Synthesis of Substituted Benzothiazol-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazol-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and neuroprotective properties. This technical guide provides an in-depth exploration of the core synthetic strategies employed to construct and functionalize the benzothiazol-2-one ring system, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of the Benzothiazol-2-one Core

The unique structural and electronic properties of the benzothiazol-2-one nucleus, characterized by a fused benzene and thiazolone ring, make it a versatile scaffold for the design of therapeutic agents. The presence of a lactam (cyclic amide) moiety within the heterocyclic system allows for crucial hydrogen bonding interactions with biological targets, while the aromatic benzene ring provides a platform for substitutions to modulate pharmacokinetic and pharmacodynamic properties. Understanding the synthetic pathways to this core is paramount for generating diverse chemical libraries for screening and lead optimization.

This guide delves into the primary synthetic routes, from classical cyclization reactions to modern, greener methodologies, and explores strategies for introducing substituents at both the nitrogen atom and the benzene ring.

Foundational Synthesis: Cyclization Routes to the Benzothiazol-2-one Core

The cornerstone of benzothiazol-2-one synthesis lies in the cyclization of an o-aminothiophenol precursor with a suitable one-carbon (C1) electrophile that can form the C2-carbonyl group. The choice of this C1 synthon dictates the reaction conditions, potential byproducts, and overall efficiency.

Reaction with Phosgene and its Equivalents

One of the most traditional and direct methods involves the reaction of o-aminothiophenols with phosgene (COCl₂) or its safer liquid equivalent, triphosgene.

Causality and Mechanism: The reaction proceeds via a two-step sequence. The more nucleophilic amino group of the o-aminothiophenol first attacks the carbonyl carbon of phosgene, forming an intermediate isocyanate or carbamoyl chloride. This is followed by an intramolecular nucleophilic attack from the thiol group onto the same carbonyl carbon, displacing the second chloride and leading to ring closure. The high reactivity of phosgene drives the reaction to completion, but its extreme toxicity necessitates stringent safety precautions.

G cluster_mech1 Mechanism: Phosgene Route start o-Aminothiophenol + Phosgene inter1 Intermediate (Isocyanate/Carbamoyl Chloride) start->inter1 Nucleophilic Attack (NH2) product Benzothiazol-2-one inter1->product Intramolecular Cyclization (SH)

Figure 1: General mechanism for benzothiazol-2-one synthesis using phosgene.

The Urea Route: A Safer Alternative

A more benign and operationally simpler approach utilizes urea as the carbonyl source. This method typically involves heating the o-aminothiophenol with urea, often at high temperatures.

Causality and Mechanism: At elevated temperatures, urea decomposes to generate isocyanic acid (HNCO) and ammonia. The isocyanic acid then serves as the electrophile. The amino group of the o-aminothiophenol adds to the isocyanic acid to form a 2-mercaptophenylurea intermediate. Subsequent intramolecular cyclization, driven by the attack of the thiol group on the urea carbonyl, results in the formation of the benzothiazol-2-one ring and the elimination of ammonia.

G cluster_mech2 Mechanism: Urea Route start o-Aminothiophenol + Urea inter1 2-Mercaptophenylurea Intermediate start->inter1 Addition to in situ HNCO product Benzothiazol-2-one inter1->product Intramolecular Cyclization (-NH3)

Figure 2: Key steps in the synthesis of benzothiazol-2-one via the urea method.

Experimental Protocol: Synthesis of Benzothiazol-2(3H)-one from 2-Aminothiophenol and Urea

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol (1.0 eq) and urea (1.2 eq).

  • Heat the mixture to 130-140 °C with stirring. The reaction mixture will melt and then gradually solidify.

  • Maintain the temperature for 2-3 hours, during which ammonia gas will evolve.

  • After cooling to room temperature, treat the solid residue with a dilute solution of sodium hydroxide to dissolve the product.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the benzothiazol-2-one.

  • Collect the solid product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

Modern & Green Approaches: Carbonyl Sulfide and CO₂

In line with the principles of green chemistry, methods utilizing less hazardous and more sustainable C1 sources have been developed. These include carbonyl sulfide (COS) and carbon dioxide (CO₂).

Cyclocarbonylation with CO₂: This modern approach involves the reaction of o-aminothiophenols with CO₂ under pressure, often in the presence of a catalyst. One effective system employs 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a metal-free catalyst in a solvent like 1-methyl-2-pyrrolidinone (NMP) at elevated temperatures (e.g., 150 °C).[1] The reaction is believed to proceed through the formation of a carbamic acid intermediate, followed by dehydration and cyclization. Yields can range from moderate to excellent (23-91%), with electron-donating groups on the aminothiophenol generally leading to higher yields.[1]

Carbonyl Sulfide (COS) with Disulfides: An innovative method utilizes the stable disulfide dimer of o-aminothiophenol as the starting material, reacting it with carbonyl sulfide in the presence of an inorganic sulfide such as NaHS.[2] This process is advantageous as it avoids the use of the less stable o-aminothiophenol directly.[2] The inorganic sulfide is proposed to dynamically exchange with the disulfide bond, generating the reactive thiophenol species in situ, which then reacts with COS.[2] This method can be performed under mild conditions (room temperature and low pressure) with short reaction times.[2]

Synthesis of Substituted Benzothiazol-2-ones

Functionalization of the benzothiazol-2-one scaffold is crucial for tuning its biological activity. Substituents can be introduced on the benzene ring or at the nitrogen atom.

Ring Substitution (e.g., 6-Substituted Derivatives)

The most straightforward strategy to obtain ring-substituted benzothiazol-2-ones is to begin the synthesis with an appropriately substituted o-aminothiophenol. For example, a 5-chloro-2-aminothiophenol can be cyclized using any of the methods described above to yield 6-chlorobenzothiazol-2-one. This approach provides unambiguous regiochemical control.

G cluster_flow1 Workflow: Ring-Substituted Synthesis start Substituted o-Aminothiophenol reagent + C1 Synthon (Urea, CO₂, etc.) product Ring-Substituted Benzothiazol-2-one reagent->product Cyclization

Figure 3: General workflow for preparing ring-substituted benzothiazol-2-ones.

N-Substitution: Alkylation and Acylation

The nitrogen atom of the benzothiazol-2-one lactam is a key site for derivatization. Its nucleophilicity allows for straightforward alkylation and acylation reactions.

N-Alkylation: This is typically achieved by treating the parent benzothiazol-2-one with an alkylating agent (e.g., alkyl halide, sulfate) in the presence of a base. The base (e.g., K₂CO₃, NaH) deprotonates the N-H bond, generating a nucleophilic amide anion that subsequently displaces the leaving group on the alkylating agent.

N-Acylation: Acyl groups can be introduced by reacting the benzothiazol-2-one with an acyl chloride or anhydride, usually in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct.

Experimental Protocol: N-Alkylation of Benzothiazol-2(3H)-one

  • To a stirred solution of benzothiazol-2(3H)-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetone), add a base such as anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Overview of Synthetic Methods

MethodC1 SynthonStarting MaterialKey ConditionsAdvantagesDisadvantages
Phosgene Route Phosgene (or Triphosgene)o-AminothiophenolLow temperature, inert solventHigh reactivity, direct routeExtremely toxic reagent, requires special handling
Urea Route Ureao-AminothiophenolHigh temperature (130-140 °C)Inexpensive, safer reagentHigh temperature, potential byproducts
CO₂ Cyclocarbonylation Carbon Dioxide (CO₂)o-AminothiophenolHigh pressure, catalyst (e.g., DBN)Green C1 source, modern methodRequires high-pressure equipment
COS/Disulfide Route Carbonyl Sulfide (COS)o,o'-DithiodianilineInorganic sulfide, RTUses stable starting material, mild conditionsCOS is a toxic gas

Conclusion

The synthesis of substituted benzothiazol-2-ones is a well-established field with a range of methodologies available to the modern chemist. Classical methods utilizing reagents like urea remain valuable for their simplicity and low cost, while modern approaches using CO₂ and COS offer greener and potentially milder alternatives. The strategic choice of a substituted o-aminothiophenol allows for precise control over substitution on the benzene ring, and subsequent N-alkylation or N-acylation provides a straightforward path to a vast chemical space of derivatives. By understanding the causality behind these synthetic choices, researchers can efficiently generate novel benzothiazol-2-one compounds for evaluation as next-generation therapeutic agents and advanced materials.

References

A Technical Guide to Predicting the Mechanism of Action for 7-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It provides the critical framework for understanding therapeutic efficacy, predicting potential toxicities, and enabling rational drug development. This guide focuses on 7-Bromobenzo[d]thiazol-2(3H)-one, a compound for which the MoA is not yet established. We present a comprehensive, multi-pronged strategy for its MoA prediction and validation, designed for researchers, scientists, and drug development professionals. This document outlines a logical progression from computational prediction to rigorous experimental validation, emphasizing the causality behind methodological choices and the inclusion of self-validating experimental designs. Our approach integrates in silico target prediction, advanced proteomics-based target identification, and robust cell-based assays to build a conclusive, evidence-based profile of the compound's biological activity.

Introduction: The Benzothiazole Scaffold and the Uncharacterized Potential of this compound

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2][3] Derivatives of this versatile heterocycle have been developed as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and enzyme-inhibiting agents.[1][4][5] The structural adaptability of the benzothiazole core allows it to interact with a wide array of biological targets, from kinases and G-protein coupled receptors to enzymes involved in neurodegenerative diseases like monoamine oxidase (MAO) and acetylcholinesterase (AChE).[5][6][7]

This compound (herein referred to as 7-BBT) is a derivative whose specific biological function and mechanism of action remain largely unexplored. While related 6-bromobenzo[d]thiazol-2(3H)-one derivatives have been synthesized and shown to possess cytotoxic and antibacterial activities, the specific impact of bromine substitution at the 7-position is unknown.[8][9] The process of elucidating the MoA for a novel compound like 7-BBT is not merely an academic exercise; it is a critical step to unlock its therapeutic potential and ensure a successful path forward in any drug development campaign.[10][11]

Phase I: In Silico Target Prediction and Pathway Analysis

The foundational step in MoA elucidation for a novel compound is to generate high-quality, testable hypotheses. In silico or computational approaches offer a rapid and cost-effective means to survey the vast landscape of the human proteome and predict likely biological targets based on the chemical structure of 7-BBT.[12][13][14]

The core principle underpinning many of these methods is the "chemical similarity principle," which posits that structurally similar molecules are likely to have similar biological activities.[12] By comparing the 2D and 3D features of 7-BBT to large databases of compounds with known biological targets (e.g., ChEMBL, PubChem), we can infer potential interactions.[12]

Recommended Computational Tools

A multi-tool approach is recommended to increase the confidence of predictions. Each tool employs different algorithms and databases, providing a more comprehensive view of the potential target space.

Tool NamePrinciple of OperationOutputKey Advantage
SwissTargetPrediction 2D/3D Chemical SimilarityRanked list of probable protein targets and their classes.User-friendly interface, excellent visualization of target classes.
PharmMapper Pharmacophore MappingRanked list of targets with aligned pharmacophore models.Provides insights into the specific chemical features driving the interaction.
SuperPred Machine Learning (SVM)Predicted target classes (e.g., GPCR, kinase, protease) and specific targets.Leverages machine learning models trained on known ligand-target interactions.
Reverse Docking Structure-Based DockingDocking scores against a library of protein crystal structures.Provides a structural hypothesis for the binding mode.[15]
Workflow for In Silico Analysis

The following workflow provides a structured approach to generating and prioritizing computational hypotheses.

InSilico_Workflow cluster_input Input cluster_prediction Target Prediction cluster_analysis Analysis & Prioritization cluster_output Output Input SMILES or SDF of This compound Swiss SwissTargetPrediction Input->Swiss Submit Structure PharmMapper PharmMapper Input->PharmMapper Submit Structure SuperPred SuperPred Input->SuperPred Submit Structure Consensus Identify Consensus Targets (Predicted by ≥2 tools) Swiss->Consensus PharmMapper->Consensus SuperPred->Consensus Pathway Pathway Analysis (KEGG, Reactome) Consensus->Pathway Input Top Hits Prioritize Prioritize Targets Based on: 1. Consensus Score 2. Disease Relevance 3. Druggability Consensus->Prioritize Pathway->Prioritize Output Ranked List of Hypothesized Targets Prioritize->Output

Figure 1: Workflow for computational target prediction and prioritization.

Causality Behind the Workflow: This parallel processing approach mitigates the inherent biases of any single algorithm. By seeking a consensus, we prioritize targets that are identified through orthogonal methods (e.g., ligand similarity and pharmacophore matching), significantly increasing the probability that the prediction is not a computational artifact. Subsequent pathway analysis contextualizes these targets, allowing for prioritization based on biological relevance.

Phase II: Experimental Target Identification and Validation

Computational predictions are hypotheses that require rigorous experimental validation.[11][16] This phase aims to first, identify physical binding partners of 7-BBT in an unbiased manner, and second, confirm direct engagement with prioritized targets in a biologically relevant context.

Unbiased Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

To discover novel or unexpected targets, an unbiased approach is essential. AP-MS identifies proteins from a cell lysate that physically interact with an immobilized version of the compound.[17]

Protocol 3.1: Synthesis of Affinity Probe and AP-MS

  • Probe Synthesis: Synthesize an analog of 7-BBT with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or amine). This linker is crucial for immobilization and should be placed at a position on the molecule determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.

  • Immobilization: Covalently attach the linker-modified 7-BBT to activated sepharose beads (e.g., NHS-activated or Click-chemistry compatible beads).

  • Control Beads: Prepare control beads by either immobilizing a structurally similar but biologically inactive analog or by blocking the reactive groups on the beads without adding the compound. This is a critical self-validating step to distinguish true binders from non-specific matrix interactors.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

  • Affinity Pulldown: Incubate the lysate with the 7-BBT beads and control beads in parallel.

  • Washing: Wash the beads extensively with a mild buffer to remove non-specific binders.

  • Elution: Elute bound proteins, often using a denaturant like SDS or by competitive elution with an excess of free 7-BBT. Competitive elution provides an additional layer of validation.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

  • Data Analysis: Compare the protein lists from the 7-BBT beads and control beads. True interactors should be significantly enriched on the 7-BBT beads.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA®)

CETSA® is the gold-standard method for verifying that a compound binds to its target within intact, live cells.[19][20][21] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19][22]

Protocol 3.2: Isothermal Dose-Response (ITDR) CETSA®

  • Cell Culture: Culture cells expressing the target of interest (identified from AP-MS or in silico predictions).

  • Compound Treatment: Treat cells in suspension with a range of 7-BBT concentrations (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO).

  • Heating Step: Heat the cell suspensions to a specific temperature (determined beforehand from a melt-curve experiment) for 3 minutes to induce partial denaturation of the target protein. This temperature should be on the steep part of the protein's melt curve.

  • Cell Lysis: Lyse the cells immediately by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Quantification: Analyze the amount of soluble target protein remaining in the supernatant using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the concentration of 7-BBT. A dose-dependent increase in soluble protein indicates target engagement and stabilization. The resulting curve can be used to determine an EC50 value for target binding.

CETSA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cells Live Cells Treat Treat Cells Cells->Treat Compound 7-BBT (Dose Range) + Vehicle Control Compound->Treat Heat Heat to T-agg Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Protein Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Protein) Centrifuge->Supernatant Quantify Quantify Target Protein (e.g., Western Blot) Supernatant->Quantify Plot Plot [Soluble Protein] vs. [7-BBT] Quantify->Plot

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Phase III: Elucidation of Downstream Cellular Effects

Confirming target engagement is necessary but not sufficient. The final phase of MoA prediction involves demonstrating that the interaction between 7-BBT and its validated target leads to a functional cellular consequence. This step connects target binding to a phenotype.

Assessing Target Activity and Pathway Modulation

The specific assays used will depend on the identity of the validated target.

  • If the target is a kinase: Perform a Western blot to analyze the phosphorylation status of known downstream substrates. A decrease in substrate phosphorylation following 7-BBT treatment would indicate that it is a kinase inhibitor.

  • If the target is a transcription factor: Use a reporter gene assay (e.g., a luciferase reporter driven by a promoter containing binding sites for the transcription factor) to measure changes in its transcriptional activity.

  • If the target is an enzyme: Conduct an in vitro enzymatic assay using the purified protein to determine kinetic parameters like IC50 (for inhibition) or EC50 (for activation).

  • If the target is part of a signaling pathway: Use qPCR or Western blotting to measure changes in the expression or activation of key downstream pathway components.

Example Hypothetical Pathway: Based on the broad activities of benzothiazoles, a plausible target could be a kinase involved in a pro-survival pathway, such as BRAF or VEGFR-2.[4] If CETSA validates BRAF as a target, the downstream analysis would proceed as follows:

Signaling_Pathway RAF BRAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes BBT 7-BBT BBT->RAF inhibits

Figure 3: Hypothetical signaling pathway inhibited by 7-BBT.

Protocol 4.1: Western Blot for Pathway Analysis (BRAF example)

  • Cell Treatment: Seed a relevant cell line (e.g., A375 melanoma cells, which have a BRAF V600E mutation) and treat with various concentrations of 7-BBT for a specified time (e.g., 24 hours).

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates.

  • Protein Quantification: Determine protein concentration in each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with a primary antibody against phosphorylated MEK (p-MEK) or phosphorylated ERK (p-ERK).

    • As a loading control , simultaneously probe the membrane with an antibody for total MEK, total ERK, or a housekeeping protein like GAPDH. This control is essential for valid data interpretation.

  • Detection: Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity. A dose-dependent decrease in the p-MEK/total MEK or p-ERK/total ERK ratio would confirm that 7-BBT inhibits the BRAF signaling pathway in cells.

Conclusion

The journey to elucidate the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation and rigorous testing. By integrating in silico predictions with unbiased proteomics and gold-standard target engagement assays, researchers can build a compelling, evidence-based case for a specific MoA. This structured approach, grounded in the principles of causality and self-validating experimental design, not only de-risks the progression of a compound through the drug discovery pipeline but also enriches our fundamental understanding of chemical biology. The multi-phase workflow detailed in this guide provides a robust framework for transforming 7-BBT from a molecule of unknown function into a well-characterized chemical probe or a promising therapeutic lead.

References

In Silico Modeling of 7-Bromobenzo[d]thiazol-2(3H)-one Target Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico workflow for identifying potential protein targets and characterizing the binding interactions of 7-Bromobenzo[d]thiazol-2(3H)-one, a small molecule with a scaffold known for diverse pharmacological activities. Moving beyond a simple list of instructions, this document elucidates the scientific rationale behind each methodological choice, from initial target fishing to the final calculation of binding free energy. We navigate the critical challenge of working with a compound with no predefined target, demonstrating a logical, multi-faceted computational strategy to generate and refine high-confidence binding hypotheses. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico modeling techniques to accelerate early-stage discovery projects.

Introduction: The Challenge of a Novel Ligand

This compound is a member of the benzothiazole family, a class of heterocyclic compounds renowned for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This structural diversity suggests that benzothiazole derivatives can interact with a wide array of protein targets. However, for a specific, less-characterized molecule like this compound, the primary challenge is the absence of a known biological target. This is a common and critical hurdle in drug discovery.

In silico modeling provides a powerful, resource-efficient paradigm to address this challenge.[4][5] By leveraging computational techniques, we can systematically screen for potential protein partners, predict binding modes, and estimate binding affinities, thereby generating testable hypotheses and prioritizing resources for subsequent experimental validation. This guide details a self-validating workflow that begins with broad, exploratory target identification and progressively refines the analysis to yield a detailed, atomic-level understanding of the putative protein-ligand interaction.

The Core Workflow: From Target Agnosticism to Specificity

Our approach is structured as a funnel, starting with a wide net to capture potential targets and narrowing down to a detailed analysis of the most promising candidate. This workflow ensures that computational efforts are focused and that each step builds logically upon the last.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: System Preparation cluster_2 Phase 3: Binding Pose Prediction cluster_3 Phase 4: Refinement & Validation T_ID Target Fishing & Prioritization (SwissTargetPrediction, PharmMapper, ReverseDock) P_Prep Protein Preparation (PDB -> PDBQT) T_ID->P_Prep Select Top Candidate L_Prep Ligand Preparation (SMILES -> 3D -> PDBQT) T_ID->L_Prep Docking Molecular Docking (AutoDock Vina) P_Prep->Docking L_Prep->Docking MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim Select Best Pose BFE_Calc Binding Free Energy Calculation (MM/PBSA) MD_Sim->BFE_Calc G Input This compound STP SwissTargetPrediction (2D/3D Similarity) Input->STP PM PharmMapper (Pharmacophore Mapping) Input->PM RD Reverse Docking (Inverse Screening) Input->RD Consensus Consensus Analysis (Identify Overlapping Hits) STP->Consensus PM->Consensus RD->Consensus Filter Biological Relevance Filter (e.g., Role in Inflammation, Cancer) Consensus->Filter Final Top Candidate Target (e.g., Cyclooxygenase-2) Filter->Final

References

An In-depth Technical Guide to 7-Bromobenzo[d]thiazol-2(3H)-one (CAS Number 1188047-07-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromobenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a benzothiazole core with a bromine substituent, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the properties, safety data, and synthetic relevance of this compound, with a particular focus on its role in the development of novel cancer therapeutics.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1188047-07-5[1][2][3][4][5]
IUPAC Name 7-bromo-3H-1,3-benzothiazol-2-one[1]
Synonyms 7-Bromo-2(3H)-benzothiazolone[1]
Molecular Formula C₇H₄BrNOS[1][2][5]
Molecular Weight 230.08 g/mol [2][5]
Appearance Solid (form may vary)[5]
Purity Typically available at ≥95%[5]
SMILES BrC1=CC=CC2=C1SC(=O)N2[2]
InChI Key DUDUUPPIGMFBOY-UHFFFAOYSA-N[1]
Storage Sealed in a dry environment at room temperature.[2]

Safety and Handling

While a complete Safety Data Sheet (SDS) with comprehensive toxicological and ecological data is not publicly available, information from suppliers indicates that this compound should be handled with care. The available safety information is summarized below.

GHS Hazard Classification:

  • Pictogram:

    alt text

  • Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Role in Synthesis: A Key Intermediate for PTDSS1 Inhibitors

The primary significance of this compound in current research lies in its utility as a building block for the synthesis of potent and selective inhibitors of phosphatidylserine synthase 1 (PTDSS1). These inhibitors are being investigated as a novel class of anti-cancer agents.

Mechanism of Action of PTDSS1 Inhibitors

Phosphatidylserine (PS) is a crucial phospholipid component of cellular membranes. In mammalian cells, PS is synthesized by two enzymes: PTDSS1 and PTDSS2.[1] Some cancer cells, particularly certain types of B cell lymphomas, exhibit a high dependency on PS for their survival.[6]

A therapeutic strategy known as "collateral lethality" is being explored, which targets cancers that have a deletion of the PTDSS2 gene.[1][7] In these cancer cells, the inhibition of the remaining PS synthesis pathway, catalyzed by PTDSS1, leads to a significant depletion of cellular PS. This disruption of the phospholipid balance in the cell membrane can trigger a cascade of events, including:

  • Lowering the activation threshold of the B cell receptor (BCR): This leads to hyperactivation of the BCR signaling pathway.[6]

  • Aberrant elevation of downstream Ca²⁺ signaling: This is a consequence of BCR hyperactivation.[6]

  • Induction of the endoplasmic reticulum (ER) stress response. [1]

  • Apoptotic cell death: The culmination of these cellular stresses leads to programmed cell death of the cancer cells.[6]

The diagram below illustrates the signaling pathway and the therapeutic strategy involving PTDSS1 inhibition.

PTDSS1_Inhibition_Pathway cluster_synthesis Phosphatidylserine (PS) Synthesis cluster_cancer_cell PTDSS2-Deleted Cancer Cell PC Phosphatidylcholine PTDSS1 PTDSS1 PC->PTDSS1 PE Phosphatidylethanolamine PTDSS2 PTDSS2 PE->PTDSS2 PS Phosphatidylserine PTDSS1->PS PTDSS2->PS PTDSS1_active PTDSS1 (Active) PS_synthesis PS Synthesis (Reduced) PTDSS1_active->PS_synthesis PTDSS2_deleted PTDSS2 (Deleted) BCR B Cell Receptor (BCR) Hyperactivation PS_synthesis->BCR Leads to ER_Stress ER Stress BCR->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Triggers PTDSS1_Inhibitor PTDSS1 Inhibitor (Synthesized from 7-Bromobenzo[d]thiazol -2(3H)-one) PTDSS1_Inhibitor->PTDSS1_active Inhibits

Caption: Mechanism of PTDSS1 inhibitors in PTDSS2-deleted cancer cells.

Experimental Protocol: Synthesis of a Benzothiazole Derivative (Adapted)

Reaction Scheme:

Materials:

  • 2-Amino-4-bromobenzenethiol

  • Phosgene (COCl₂) solution in toluene

  • Anhydrous toluene

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 2-amino-4-bromobenzenethiol in anhydrous toluene.

  • Addition of Phosgene: Cool the solution in an ice bath. Slowly add a solution of phosgene in toluene via the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4 hours).[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench any unreacted phosgene with a suitable reagent (e.g., a solution of ammonia in isopropanol).

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: This is an adapted protocol. The starting material for the 7-bromo isomer would be 2-amino-4-bromobenzenethiol. Phosgene is a highly toxic gas and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

The following diagram outlines the general workflow for the synthesis and subsequent use of this compound in the development of PTDSS1 inhibitors.

Synthesis_Workflow Start Starting Material: 2-Amino-4-bromobenzenethiol Synthesis Synthesis of This compound Start->Synthesis Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Intermediate This compound (CAS 1188047-07-5) Purification->Intermediate Further_Synthesis Multi-step Synthesis of PTDSS1 Inhibitor Intermediate->Further_Synthesis Final_Product PTDSS1 Inhibitor Further_Synthesis->Final_Product Biological_Testing In vitro and In vivo Biological Assays Final_Product->Biological_Testing Result Lead Compound for Cancer Therapy Biological_Testing->Result

Caption: Workflow for the synthesis and application of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the development of targeted cancer therapies. Its role as a key building block for PTDSS1 inhibitors highlights the importance of the benzothiazole scaffold in medicinal chemistry. While comprehensive data on its physical and toxicological properties are still emerging, the available information underscores the need for careful handling in a research setting. Further investigation into the synthesis and applications of this compound is likely to yield new insights and opportunities for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the N-arylation of 7-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The N-arylated benzo[d]thiazol-2(3H)-one scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide range of biological activities, making the development of efficient and robust synthetic methodologies for their preparation a critical endeavor for researchers in the field. This application note provides a detailed protocol for the N-arylation of 7-Bromobenzo[d]thiazol-2(3H)-one, a key intermediate for the synthesis of a diverse library of pharmacologically active molecules. We will focus on the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction for the formation of C-N bonds.[1][2]

The rationale for selecting the Buchwald-Hartwig amination over other methods, such as the Ullmann condensation, lies in its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][2][3] While the copper-catalyzed Ullmann reaction is a classic method for C-N bond formation, it often requires harsh conditions, including high temperatures and stoichiometric amounts of copper, which can be detrimental to sensitive functional groups.[3][4] The development of sophisticated phosphine ligands for palladium catalysts has significantly advanced the efficiency and applicability of the Buchwald-Hartwig reaction, making it a preferred method in modern organic synthesis.[1][5][6]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step protocol, an in-depth discussion of the reaction mechanism, and critical insights into experimental choices to ensure successful and reproducible outcomes.

Experimental Workflow Overview

The overall experimental workflow for the N-arylation of this compound is depicted below. The process involves the careful assembly of reactants, catalyst, ligand, and base under an inert atmosphere, followed by heating to promote the cross-coupling reaction. The progress of the reaction is monitored, and upon completion, the product is isolated and purified.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reactants: - this compound - Arylating Agent (e.g., Arylboronic acid) - Base (e.g., K3PO4) vessel Assemble Reaction Vessel (Dry flask, stir bar) reagents->vessel catalyst Prepare Catalyst System: - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) catalyst->vessel inert Establish Inert Atmosphere (Nitrogen or Argon) vessel->inert addition Add Reagents and Solvent inert->addition heating Heat to Reaction Temperature (e.g., 100 °C) addition->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Experimental workflow for the N-arylation of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an arylboronic acid. The conditions can be adapted for other arylating agents.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

    • In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

    • Seal the reaction flask with a septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the pre-weighed catalyst and ligand to the reaction flask.

    • Add anhydrous 1,4-dioxane (5-10 mL) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

    • Wash the filter cake with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated this compound.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary and Reaction Parameters

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. The following table summarizes typical reaction parameters and their rationale.

ParameterRecommendedRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[7][8]
Ligand Xantphos, BINAP, BrettPhosBulky, electron-rich phosphine ligands are essential for promoting oxidative addition and reductive elimination steps in the catalytic cycle.[1][5][6] Xantphos is often a good starting point for N-arylation of amides and related compounds.
Base K₃PO₄, Cs₂CO₃, NaOtBuA strong, non-nucleophilic base is required to deprotonate the N-H of the benzothiazolone, forming the active nucleophile.[8] K₃PO₄ and Cs₂CO₃ are generally milder than NaOtBu and are often effective.
Solvent 1,4-Dioxane, TolueneAnhydrous, polar aprotic solvents are typically used to ensure solubility of the reactants and to avoid side reactions.
Temperature 80-110 °CHeating is generally required to overcome the activation energy of the catalytic cycle. The optimal temperature may vary depending on the specific substrates.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving the palladium catalyst.[5][9] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Ligand Exchange/Deprotonation: The N-H of the this compound is deprotonated by the base to form an amide anion. This anion then coordinates to the palladium center, displacing the bromide ligand.

  • Reductive Elimination: The N-arylated product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

G Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)(L2)-Br Pd0->PdII_ArX Oxidative Addition PdII_Amide Ar-Pd(II)(L2)-Nuc PdII_ArX->PdII_Amide Ligand Exchange & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-Nuc PdII_Amide->Product Reactant_ArX Ar-Br Reactant_Amine R2NH Base Base BaseH Base-H+

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiazole Scaffold and the Power of Suzuki-Miyaura Coupling

The benzo[d]thiazol-2(3H)-one core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of compounds with diverse biological activities, including antidepressant, anticonvulsant, and anticancer properties.[1] The ability to functionalize this core at specific positions is paramount for developing novel chemical entities with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a robust tool for the arylation of heterocyclic systems.[2][3]

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura coupling reactions with 7-Bromobenzo[d]thiazol-2(3H)-one. As a Senior Application Scientist, the aim is not merely to present a recipe, but to elucidate the underlying chemical principles, empowering researchers to not only replicate the described methods but also to intelligently troubleshoot and adapt them for their specific research needs.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is fundamental to rational catalyst selection and reaction optimization.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide, this compound, to a Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) species.

  • Transmetalation: The aryl group from the organoboron reagent (boronic acid or ester) is then transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L_n-Br (Ar = Benzothiazolone) pd0->pd_complex oxidative_addition->pd_complex biaryl_pd_complex Ar-Pd(II)L_n-R pd_complex->biaryl_pd_complex transmetalation Transmetalation transmetalation->biaryl_pd_complex biaryl_pd_complex->pd0 reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-R (7-Arylbenzo[d]thiazol-2(3H)-one) reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition organoboron R-B(OR')_2 organoboron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Design and Component Selection

The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system. The presence of the benzothiazole nitrogen and the lactam N-H group necessitates careful consideration to avoid common pitfalls such as catalyst inhibition and side reactions.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical for an efficient reaction. While numerous catalyst systems exist, for heterocyclic substrates like this compound, electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results.[7]

  • Palladium(0) Sources: Pre-catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used.

  • Palladium(II) Sources: Pd(OAc)₂ and PdCl₂(dppf) are also effective but require in-situ reduction to the active Pd(0) species.

  • Recommended Ligands:

    • Buchwald-type biarylphosphines (e.g., XPhos, SPhos): These are excellent for coupling aryl chlorides and bromides, even with sterically demanding substrates.

    • Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): Their strong electron-donating nature enhances the rate of oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): These form highly stable complexes with palladium, leading to robust catalysts with high turnover numbers.

A noteworthy consideration for the benzothiazole scaffold is the potential for the thiazole nitrogen to coordinate with the palladium center, potentially facilitating a ligand-free reaction under certain conditions.[8] However, for general applicability and high yields, the use of a well-defined ligand is recommended.

Base Selection: A Critical Parameter

The base plays a crucial role in the transmetalation step by activating the boronic acid.[5] For substrates with potentially acidic protons, such as the N-H of the lactam in this compound, the choice of base is particularly important to avoid deprotonation that could lead to side reactions or catalyst inhibition.[9]

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃): Generally effective and widely used. Cesium carbonate is often more soluble in organic solvents and can be more effective for challenging couplings.

    • Phosphates (K₃PO₄): A strong base that is often effective when carbonates are not, particularly for coupling with heteroaryl halides.

  • Fluorides (KF, CsF): Can be advantageous in cases where the boronic acid is prone to protodeboronation.

An aqueous solution of the base is typically employed, as water can play a beneficial role in the catalytic cycle.

Solvent System

A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water.

  • Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are common choices.

  • Aromatic Hydrocarbons: Toluene is a robust solvent, particularly for higher temperature reactions.

  • Alcohols: Ethanol or isopropanol can be used, often in combination with water.

Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can lead to oxidative degradation of the catalyst and homocoupling of the boronic acid.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the specific parameters may be necessary for different coupling partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Reaction Setup and Execution

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3) degas 2. Inert Atmosphere: - Evacuate and backfill with Argon (3x) reagents->degas add_solvent 3. Add Degassed Solvent: - 1,4-Dioxane/Water mixture degas->add_solvent add_catalyst 4. Add Palladium Catalyst (under Argon flow) add_solvent->add_catalyst heat 5. Heat to Reaction Temperature (e.g., 80-100 °C) with vigorous stirring add_catalyst->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Aqueous Workup: - Dilute with water - Extract with organic solvent (e.g., Ethyl Acetate) cool->extract dry 9. Dry and Concentrate: - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo extract->dry purify 10. Purify: - Flash column chromatography dry->purify

Caption: General workflow for the Suzuki coupling reaction.

  • Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Quantitative Data Summary: Starting Conditions for Optimization

The following table provides a set of starting conditions for the Suzuki coupling of this compound. These parameters are based on established protocols for similar heterocyclic systems and should serve as a robust starting point for optimization.[10][11]

ParameterRecommended Starting ConditionRange for OptimizationRationale
Arylboronic Acid 1.2 equivalents1.1 - 1.5 equivalentsA slight excess drives the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)1 - 5 mol%A common and effective catalyst for a wide range of Suzuki couplings.
Ligand (If using a Pd(II) source)1.2 - 2.4 equivalents relative to PdLigand choice is critical for catalyst stability and activity.
Base K₂CO₃ (2.0 equivalents)2.0 - 3.0 equivalentsA versatile and effective base for many Suzuki couplings.
Solvent 1,4-Dioxane / H₂O (4:1)Various ratios and solventsA common solvent system that facilitates both organic and inorganic reagent solubility.
Temperature 90 °C80 - 110 °CHigher temperatures can increase reaction rates but may also lead to decomposition.
Concentration 0.1 M0.05 - 0.2 MAffects reaction kinetics and solubility.

Troubleshooting and Field-Proven Insights

Even with a well-designed protocol, challenges can arise. Below are common issues encountered in Suzuki couplings with heterocyclic substrates and strategies to overcome them.

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) source, ensure conditions are suitable for its reduction. Consider using a fresh batch of catalyst.

    • Oxygen Contamination: Thoroughly degas all solvents and maintain a strict inert atmosphere. Oxygen can deactivate the catalyst.

    • Insufficient Base Strength: The chosen base may not be strong enough to promote transmetalation. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.

  • Protodeboronation of Boronic Acid:

    • Harsh Conditions: High temperatures and strongly basic aqueous conditions can lead to the cleavage of the C-B bond.

    • Mitigation: Use a milder base such as KF, or consider running the reaction under anhydrous conditions. Using a boronic ester (e.g., pinacol ester) can also enhance stability.

  • Homocoupling of Boronic Acid:

    • Presence of Oxygen: This is a primary cause of homocoupling. Ensure rigorous degassing.

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling.

  • Dehalogenation of the Starting Material:

    • Reaction Conditions: This can sometimes occur under the reaction conditions. Modifying the solvent, base, or ligand may help to suppress this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound scaffold. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse array of 7-arylbenzo[d]thiazol-2(3H)-one derivatives. The protocols and insights provided in this guide offer a solid foundation for achieving successful outcomes and for the rational optimization of this powerful transformation in the pursuit of novel therapeutic agents and advanced materials.

References

Application Notes and Protocols for the Synthesis and Evaluation of 7-Bromobenzo[d]thiazol-2(3H)-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for the synthesis, derivatization, and biological evaluation of a promising class of compounds based on the 7-Bromobenzo[d]thiazol-2(3H)-one core. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling extensive structure-activity relationship (SAR) studies through modern cross-coupling reactions. We present detailed, field-tested protocols for synthesizing the core structure, diversifying it via Suzuki-Miyaura coupling, and assessing the inhibitory activity of the final compounds against target kinases.

Introduction: The Rationale for Targeting Kinases with Benzothiazolones

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, controlling protein activity, localization, and stability. Kinase signaling cascades, such as the PI3K/AKT/mTOR and cyclin-dependent kinase (CDK) pathways, govern critical cellular functions including growth, proliferation, and survival.[2][4] Consequently, aberrant kinase activity is a major driver of oncogenesis, making these enzymes highly attractive therapeutic targets.

The benzothiazole moiety is a heterocyclic scaffold frequently found in compounds with a wide range of biological activities.[5] Its rigid, planar structure and ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[6] Specifically, the this compound scaffold offers three key advantages:

  • The Benzothiazol-2(3H)-one Core: Provides the foundational interactions with the kinase hinge region.

  • The N-H Group: Offers a site for substitution to modulate solubility and cell permeability.

  • The C7-Bromine Atom: Acts as a crucial attachment point for introducing a wide array of chemical groups via palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[7][8]

This document outlines the complete workflow from chemical synthesis to biological screening, empowering researchers to develop novel kinase inhibitors based on this versatile scaffold.

Synthetic Strategy and Protocols

The overall synthetic approach is a modular, multi-step process designed for flexibility and amenability to library synthesis. It begins with the construction of the core scaffold, followed by diversification at the C7 position.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Diversification A 2-Aminothiophenol B 2-Amino-3-bromobenzenethiol A->B Electrophilic Bromination C This compound (Core Scaffold) B->C Cyclization (e.g., with Triphosgene) E Final Derivative Library (Kinase Inhibitors) C->E Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) D Aryl/Heteroaryl Boronic Acid D->E

Caption: General workflow for the synthesis of the 7-bromobenzothiazolone core and subsequent diversification.

Protocol 2.1: Synthesis of the Core Scaffold - this compound

This protocol is a two-step process starting from commercially available 2-aminothiophenol.

Step A: Synthesis of 2-Amino-3-bromobenzenethiol

Causality: This step involves the direct electrophilic bromination of 2-aminothiophenol.[7] The amino and thiol groups are both ortho-, para-directing, but their relative positions and the reaction conditions can favor bromination at the C3 position. Caution is required as thiols are susceptible to oxidation.[9]

Materials:

  • 2-Aminothiophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 2-aminothiophenol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile.

  • Add the NBS solution dropwise to the stirred 2-aminothiophenol solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2-amino-3-bromobenzenethiol[10], can be purified by column chromatography on silica gel. Due to its potential instability, it is often used directly in the next step.

Step B: Cyclization to this compound

Causality: The cyclization is achieved by reacting the bifunctional 2-amino-3-bromobenzenethiol with a phosgene equivalent, such as triphosgene. This forms the stable five-membered thiazolone ring.[11] Triphosgene is a safer solid alternative to gaseous phosgene.

Materials:

  • 2-Amino-3-bromobenzenethiol (from Step A)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Toluene, anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • In a fume hood, dissolve 2-amino-3-bromobenzenethiol (1.0 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.2 eq) to the solution.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • Add the triphosgene solution dropwise to the stirred aminothiophenol solution at room temperature. The reaction is often exothermic.

  • After the addition, heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC until the intermediate is consumed.

  • Cool the reaction to room temperature. A precipitate of the product may form.

  • Filter the solid product and wash it with cold toluene and then hexanes.

  • The filtrate can be concentrated and the residue purified by column chromatography or recrystallization to yield additional product.

  • Characterization: Confirm the structure of this compound (CAS 1188047-07-5)[12] using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: Diversification via Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the C7-Br of our scaffold and a carbon atom of a boronic acid or ester.[8] This method is chosen for its high functional group tolerance, allowing for the introduction of a vast range of aryl and heteroaryl moieties.

Materials:

  • This compound (Core Scaffold)

  • Substituted aryl- or heteroaryl-boronic acid (1.2-1.5 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Microwave vial or Schlenk tube

Procedure:

  • To a microwave vial, add the this compound (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

  • Seal the vial and heat the reaction mixture. This can be done conventionally (e.g., 80-100 °C for 6-12 hours) or in a microwave reactor (e.g., 120-150 °C for 15-45 minutes) for accelerated synthesis.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final derivative.

  • Characterization: Fully characterize each new derivative by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Kinase Inhibition Assay

After synthesizing a library of derivatives, the next critical step is to evaluate their biological activity. An in vitro kinase assay is the primary method for determining a compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_0 Kinase Activity ATP ATP Kinase Target Kinase (e.g., PI3K, CDK2) ATP->Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate Substrate Substrate Peptide Substrate->Kinase Signal Downstream Signaling (Cell Growth, Proliferation) pSubstrate->Signal Inhibitor Benzothiazolone Derivative Inhibitor->Kinase Inhibition

Caption: Mechanism of kinase inhibition by benzothiazolone derivatives competing with ATP.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This protocol describes a common assay format that measures the amount of ADP produced as a direct product of the kinase reaction. The amount of ADP is inversely proportional to the degree of kinase inhibition. Luminescence is a highly sensitive and robust readout method.

Materials:

  • Target kinase (e.g., CDK2, PI3K, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds, dissolved in 100% DMSO

  • Luminescent ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction: a. Prepare a master mix containing the kinase assay buffer, the target kinase, and its substrate. b. Add this kinase/substrate mix to the wells containing the compounds. c. Allow the compounds and kinase to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts. d. Prepare an ATP solution in the assay buffer. e. Initiate the kinase reaction by adding the ATP solution to all wells. f. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for the specified reaction time (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction and deplete the remaining unconsumed ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme)) b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation and Structure-Activity Relationship (SAR)

Systematic analysis of the IC₅₀ values across a library of derivatives is essential for understanding the SAR. This knowledge guides the design of next-generation compounds with improved potency and selectivity.

Table 1: Hypothetical Kinase Inhibition Data for C7-Substituted Derivatives

Compound IDR Group at C7 (via Suzuki Coupling)Target KinaseIC₅₀ (nM)
Core-Br -BrCDK2/CycA>10,000
DBT-001 -PhenylCDK2/CycA850
DBT-002 -4-FluorophenylCDK2/CycA425
DBT-003 -4-MethoxyphenylCDK2/CycA210
DBT-004 -3-AminophenylCDK2/CycA95
DBT-005 -Pyridin-4-ylCDK2/CycA78

Analysis of Hypothetical SAR:

  • Core Importance: The unsubstituted core scaffold (Core-Br ) is inactive, demonstrating that the C7-substituent is critical for potent inhibitory activity.

  • Electronic Effects: The introduction of an electron-donating methoxy group (DBT-003 ) or an electron-withdrawing fluorine atom (DBT-002 ) both improve potency over the simple phenyl ring (DBT-001 ). This suggests that both hydrophobic and specific electronic interactions may be important in the binding pocket.

  • Hydrogen Bonding: The significant increase in potency for the 3-aminophenyl (DBT-004 ) and pyridinyl (DBT-005 ) derivatives suggests that a hydrogen bond donor or acceptor at this position can form a key interaction with an amino acid residue in the active site, anchoring the inhibitor more tightly. This is a common strategy for enhancing kinase inhibitor affinity.[1][13]

Conclusion

The this compound scaffold represents a highly tractable starting point for the development of novel kinase inhibitors. The synthetic protocols detailed herein are robust and modular, allowing for the rapid generation of diverse chemical libraries. By combining efficient synthesis with quantitative biological assays, researchers can systematically probe the structure-activity landscape and rationally design potent and selective inhibitors for a wide range of kinase targets implicated in human disease.

References

Application Note: A Framework for Developing Enzymatic Assays for 7-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Enzyme Modulators

The discovery of small molecules that can selectively modulate enzyme activity is a cornerstone of modern drug development.[1][2] Enzymes are fundamental biological catalysts, and their dysregulation is often implicated in diseases like cancer, neurodegenerative disorders, and metabolic conditions.[2][3] The benzothiazole scaffold, a heterocyclic aromatic molecule, is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities.[4][5][6] 7-Bromobenzo[d]thiazol-2(3H)-one (CAS 1188047-07-5) is a member of this chemical class, presenting a promising starting point for inhibitor discovery campaigns.[7][8]

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to design, develop, and validate robust enzymatic assays to characterize the inhibitory potential of this compound. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the developed assays are self-validating and yield high-quality, reproducible data. The principles and protocols outlined here are broadly applicable to a wide range of enzyme targets and inhibitor screening campaigns.[9]

Foundational Knowledge: Compound and Target Selection

Physicochemical Properties of this compound

Before commencing any assay, it is critical to understand the compound's basic properties.

  • Solubility: The compound is a solid organic molecule. Its solubility in aqueous assay buffers will likely be low. Therefore, a stock solution should be prepared in a suitable organic solvent, typically 100% dimethyl sulfoxide (DMSO). It is crucial to determine the maximum tolerable DMSO concentration in the final assay, as high concentrations can denature enzymes or interfere with assay signals.[10] A standard practice is to keep the final DMSO concentration at or below 1% and maintain it consistently across all wells, including controls.

  • Stability: The stability of the compound in solution and under assay conditions (pH, temperature, light exposure) should be assessed to ensure that any observed activity loss is due to enzyme inhibition and not compound degradation.

Identifying Potential Enzyme Targets

While the specific targets for this compound are not yet defined in public literature, the benzothiazole core is known to interact with several enzyme families. This provides a logical starting point for target selection.

  • Protein Kinases: This large family of enzymes, which catalyzes the transfer of a phosphate group from ATP to a substrate, is a major focus in cancer drug discovery.[11] Many small molecule kinase inhibitors feature heterocyclic scaffolds.

  • Cholinesterases and Monoamine Oxidases (MAO): Benzothiazole derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and MAO-B, enzymes targeted in the treatment of Alzheimer's disease.[6][12][13]

  • Topoisomerases: Some benzothiazole compounds have been identified as inhibitors of human DNA topoisomerase IIα, an enzyme critical for DNA replication and a target for anticancer drugs.[4]

  • Other Enzymes: The scaffold has also been explored as an inhibitor for targets like dihydropteroate synthase (DHPS) in antimicrobial discovery.[5]

For the detailed protocols in this guide, we will use a generic protein kinase as the model enzyme, as assays for this class are well-established and cover a wide range of detection technologies.[14][15]

General Workflow for Enzyme Inhibitor Screening

A successful inhibitor screening campaign follows a logical progression from assay development to hit validation. This workflow ensures that resources are used efficiently and that the resulting data is reliable.

Enzyme_Inhibitor_Screening_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Primary Screen & Validation cluster_2 Phase 3: Mechanism of Action A Reagent Preparation (Enzyme, Substrate, Compound) B Assay Optimization (Buffer, pH, Temp, Concentrations) A->B C Determine Linear Range (Time, Enzyme Conc.) B->C D Single-Concentration Screen of Compound C->D Assay Validated E Confirm Hits (Re-test) D->E F Dose-Response Curve (Calculate IC50) E->F G Kinetic Studies (e.g., vary Substrate & Inhibitor) F->G Potent Hits Identified H Determine Inhibition Mode (Competitive, Non-competitive, etc.) G->H

Caption: High-level workflow for identifying and characterizing enzyme inhibitors.

Selecting the Right Assay Format

The choice of assay technology is a critical decision based on the specific enzyme, available equipment, and desired throughput.[1] Each format has distinct advantages and limitations.[16]

Assay Format Principle Advantages Disadvantages Best For
Absorbance Measures the change in light absorption as a substrate is converted to a colored product.[17]Simple, inexpensive, robust, widely available equipment.[1]Lower sensitivity, potential for compound interference, not ideal for miniaturization.[1]Initial validation, enzymes with high turnover.
Fluorescence Measures the change in fluorescence as a non-fluorescent substrate becomes fluorescent, or vice versa.[18][19]High sensitivity, suitable for HTS, multiple formats (intensity, polarization, FRET).[20][21]Compound autofluorescence, light sensitivity of reagents, inner filter effects.[18][19]HTS, low concentration enzyme studies.
Luminescence Measures light produced from a chemical reaction, often linked to the consumption of ATP.[22][23]Extremely high sensitivity, low background, large dynamic range.[23]Requires specific reagents (luciferase), potential for compound interference with the reporter enzyme.Kinase and ATPase assays, HTS campaigns.

Detailed Protocols: A Focus on Kinase Inhibition

The following protocols provide a detailed, step-by-step framework for assessing the inhibition of a generic protein kinase by this compound using three common assay formats.

Pre-Assay Preparations (Common to All Protocols)
  • Buffer Preparation: The choice of buffer is critical for maintaining the enzyme's optimal pH and stability.[24][25] A common kinase buffer is HEPES-based. Example: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The optimal pH and buffer components should always be determined experimentally for the specific enzyme being studied.[26][27]

  • Enzyme Preparation: Reconstitute the purified kinase in an appropriate buffer and prepare aliquots to avoid repeated freeze-thaw cycles. Perform an enzyme titration to determine the concentration that yields a robust signal within the linear range of the assay.[28]

  • Substrate Preparation: Prepare a concentrated stock of the kinase-specific substrate (e.g., a peptide) and ATP in the assay buffer. For inhibitor studies, it is crucial to use an ATP concentration at or near its Michaelis-Menten constant (Kₘ) to detect competitive inhibitors effectively.[28][29]

  • Compound Plating: Prepare a serial dilution of this compound in 100% DMSO. Dispense a small volume (e.g., <1 µL) into the wells of a microplate (e.g., 96- or 384-well). This "compound-first" method minimizes solvent effects.

Protocol 1: Absorbance-Based Coupled Enzyme Assay

This protocol uses a coupled enzyme system where the ADP produced by the kinase reaction is used by pyruvate kinase and lactate dehydrogenase to oxidize NADH, leading to a decrease in absorbance at 340 nm.[30]

Materials:

  • Kinase, substrate, and ATP

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate Dehydrogenase (LDH)

  • Coupling reagents: Phosphoenolpyruvate (PEP) and NADH

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Master Mix: In a single tube, prepare a master mix containing assay buffer, PK, LDH, PEP, and the kinase substrate.

  • Add Master Mix: Dispense the master mix into the wells of the microplate containing the pre-spotted compound. Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background) controls.

  • Pre-incubation: Add the kinase to all wells except the "no enzyme" control. Gently mix and incubate the plate for 10-15 minutes at the optimal temperature (e.g., 30°C). This step allows the inhibitor to bind to the enzyme before the reaction starts.[9]

  • Initiate Reaction: Add ATP and NADH to all wells to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 60 seconds for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve. Calculate the percent inhibition relative to the vehicle control.

Protocol 2: Fluorescence-Based Assay

This protocol uses a generic fluorogenic peptide substrate that is cleaved by an enzyme, releasing a fluorescent group. While more common for proteases, similar principles apply to other enzyme classes using specifically designed probes.[31] For kinases, this often involves antibodies and fluorescence polarization (FP) or time-resolved FRET (TR-FRET).[14]

Materials:

  • Kinase, substrate (e.g., a fluorescently labeled peptide), and ATP

  • Assay buffer

  • Black, low-volume 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Add assay buffer to the wells containing the pre-spotted compound.

  • Add Enzyme: Dispense the kinase solution into each well (except "no enzyme" controls).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add a mix of the fluorescent substrate and ATP to all wells to start the kinase reaction.

  • Incubate: Incubate the plate for the predetermined optimal time (e.g., 60 minutes) at 30°C, protected from light. The instability of many fluorescent compounds when exposed to light requires careful handling.[19][20]

  • Stop Reaction (Optional): The reaction can be stopped by adding a solution like EDTA, which chelates the Mg²⁺ required by the kinase.

  • Measure Fluorescence: Read the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background ("no enzyme") signal from all wells and calculate the percent inhibition relative to the vehicle control.

Protocol 3: Luminescence-Based Kinase Assay (ATP Depletion)

This protocol utilizes a "glow-type" luminescence assay, such as Promega's Kinase-Glo®, which measures the amount of ATP remaining after the kinase reaction.[22] The light output is inversely proportional to kinase activity.[11][22]

Luminescence_Kinase_Assay cluster_1 Step 2: Detection Kinase Kinase ADP ADP Kinase->ADP consumes Phospho_Sub Phosphorylated Substrate Kinase->Phospho_Sub Substrate Substrate Substrate->Phospho_Sub ATP_start ATP (High Amount) ATP_start->ADP ATP_end ATP (Remaining) Luciferase Luciferase ATP_end->Luciferase fuels Light Luminescent Signal Luciferase->Light produces Luciferin Luciferin Luciferin->Light

Caption: Principle of a luminescence-based kinase assay measuring ATP depletion.

Materials:

  • Kinase, substrate, and ATP

  • Luminescent kinase assay reagent kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplate (to maximize light signal)

  • Luminometer or luminescence-capable plate reader

Procedure:

  • Reaction Setup: In the microplate wells containing the pre-spotted compound, add the kinase, substrate, and ATP in assay buffer. Total volume should be small (e.g., 10 µL). Include vehicle and "no enzyme" controls.

  • Kinase Reaction: Incubate the plate at 30°C for the optimal reaction time (e.g., 60 minutes).

  • Reagent Equilibration: During the incubation, allow the luminescent detection reagent to equilibrate to room temperature.

  • Add Detection Reagent: Add an equal volume (e.g., 10 µL) of the detection reagent to all wells. This simultaneously stops the kinase reaction and initiates the light-producing luciferase reaction.[22]

  • Incubate for Signal Stability: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Data Analysis: The signal is inversely proportional to kinase activity. A higher signal means more ATP is left, indicating stronger inhibition. Calculate percent activity and inhibition relative to controls.

Data Analysis and Interpretation

Calculating IC₅₀ Values

Once a compound shows activity in a primary screen, the next step is to determine its potency by generating a dose-response curve.

  • Test a Range of Concentrations: Perform the chosen assay with a serial dilution of the inhibitor, typically over 8-12 concentrations.

  • Calculate Percent Inhibition: For each concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Plot and Fit the Data: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[29]

Determining the Mechanism of Inhibition (MOI)

The IC₅₀ value can be influenced by assay conditions.[32] To understand how the inhibitor interacts with the enzyme, kinetic studies are necessary.[28][33][34][35] The most common method involves measuring enzyme activity at various substrate and inhibitor concentrations.

  • Experimental Setup: Run the assay with multiple fixed concentrations of the inhibitor, and for each inhibitor concentration, vary the concentration of one substrate (e.g., ATP) across a range (e.g., 0.5x to 10x Kₘ).

  • Data Visualization: Plot the data using a double reciprocal plot, such as a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of the lines reveals the mechanism of inhibition.

Inhibition_Modes cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive Comp Inhibitor (I) binds to Active Site (E) Comp_Effect Effect: Km increases Vmax unchanged NonComp Inhibitor (I) binds to Allosteric Site (E or ES) NonComp_Effect Effect: Km unchanged Vmax decreases UnComp Inhibitor (I) binds only to ES Complex UnComp_Effect Effect: Both Km and Vmax decrease Enzyme Enzyme (E) Enzyme->Comp blocks S binding Enzyme->NonComp ES_Complex ES Complex Enzyme->ES_Complex + S Substrate Substrate (S) ES_Complex->NonComp ES_Complex->UnComp

Caption: Common modes of reversible enzyme inhibition and their kinetic effects.

References

Application Notes and Protocols for Cell-Based Assays Using 7-Bromobenzo[d]thiazol-2(3H)-one as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

7-Bromobenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound belonging to the benzothiazole family.[1][2][3][4] While its primary documented applications are in organic synthesis as a building block for fluorescent dyes and materials science, the benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry.[2][5] Derivatives of this core structure have been investigated for a wide range of biological activities, including as inhibitors of enzymes such as α-amylase and α-glucosidase.[5]

This document presents a detailed, exemplary protocol for evaluating this compound as a putative inhibitor of a cellular kinase pathway. Given the prevalence of kinases as targets in drug discovery, particularly in oncology and immunology, this application note provides a robust framework for researchers to screen this and similar compounds for potential bioactivity. The protocols described herein are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure scientific rigor.

PART 1: Foundational Concepts and Assay Design

The Kinase Inhibition Hypothesis

Protein kinases are crucial regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases. The core principle of this application note is to investigate whether this compound can inhibit the activity of a specific kinase, thereby modulating a downstream cellular event. For this protocol, we will use a generic model of a growth factor-stimulated signaling pathway that culminates in cell proliferation.

Experimental Workflow Overview

The overall experimental strategy involves a multi-tiered approach, starting with a primary screen to assess the compound's effect on cell viability, followed by a more targeted assay to measure the inhibition of a specific kinase-dependent signaling event.

G cluster_0 Phase 1: Cytotoxicity & Viability cluster_1 Phase 2: Target Engagement Assay A Compound Preparation (this compound) C Compound Treatment (Dose-Response) A->C B Cell Seeding (e.g., HeLa, A549) B->C D Cell Viability Assay (e.g., MTT, MTS) C->D E Determine IC50 (Cytotoxicity) D->E F Select Non-Toxic Doses E->F Inform Dosing G Cell Treatment & Stimulation (e.g., with EGF) F->G H Cell Lysis & Protein Quantification G->H I Phospho-Protein Detection (ELISA or Western Blot) H->I J Quantify Kinase Inhibition I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Drives GF Growth Factor (e.g., EGF) GF->RTK Binds & Activates Compound This compound Compound->RTK Inhibits

References

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 7-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Interest in Benzothiazoles in Drug Discovery

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents.[2][3][4] The incorporation of a bromine atom can further enhance the biological activity of these molecules.[3] 7-Bromobenzo[d]thiazol-2(3H)-one is one such compound, though its specific applications in high-throughput screening (HTS) are not yet extensively documented in publicly available literature.[5][6][7][8] This application note provides a comprehensive, albeit representative, protocol for the utilization of this compound in a high-throughput screening campaign to identify novel kinase inhibitors. Kinases are a well-established class of drug targets, particularly in oncology, and the structural motifs of benzothiazole derivatives make them attractive candidates for kinase inhibition.[9]

Hypothesized Mechanism of Action: Targeting the Kinase ATP-Binding Site

While the precise molecular target of this compound is a subject for experimental determination, its structural features suggest a potential mechanism of action as a kinase inhibitor. Many small molecule kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The planar benzothiazole core can engage in hydrophobic and aromatic stacking interactions within the ATP-binding pocket, while the bromo-substituent may form halogen bonds or occupy hydrophobic pockets to enhance binding affinity. The lactam moiety provides hydrogen bond donor and acceptor capabilities, which are crucial for anchoring the molecule to the hinge region of the kinase.

Hypothesized_Mechanism_of_Action cluster_kinase Kinase Active Site cluster_inhibitor This compound Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Inhibitor Benzothiazole Core (Aromatic Stacking) Inhibitor->Hinge Forms H-bonds Inhibitor->Gatekeeper Steric Interactions (Selectivity) Bromo Bromo Group (Halogen Bond/Hydrophobic Interaction) Bromo->HydrophobicPocket Occupies Lactam Lactam Moiety (Hydrogen Bonding) ATP ATP ATP->Hinge Competes for Binding

Caption: Hypothesized binding mode of this compound in a kinase active site.

High-Throughput Screening Workflow

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific biological target.[10][11] The general workflow involves several key stages, from assay development to hit confirmation.[12]

HTS_Workflow AssayDev 1. Assay Development & Miniaturization Pilot 2. Pilot Screen (Z' > 0.5) AssayDev->Pilot FullHTS 3. Full Library Screen Pilot->FullHTS HitConfirm 4. Hit Confirmation & Dose-Response FullHTS->HitConfirm SAR 5. Preliminary SAR HitConfirm->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a representative biochemical assay to screen for inhibitors of a target kinase using a fluorescence-based readout. Such assays are well-suited for HTS due to their sensitivity and compatibility with automation.[13]

Objective: To identify and quantify the inhibitory activity of this compound and other library compounds against a specific protein kinase.

Materials:

  • Target Kinase: Recombinant purified protein kinase of interest.

  • Substrate: A peptide or protein substrate specific to the kinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Detection Reagent: A fluorescence-based detection system (e.g., ADP-Glo™, HTRF®, or a fluorescence polarization assay kit).

  • Test Compound: this compound dissolved in 100% DMSO.

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Microplates: 384-well or 1536-well low-volume, black, opaque microplates.[10]

  • Liquid Handling: Automated liquid handlers for dispensing reagents and compounds.

  • Plate Reader: A microplate reader capable of detecting the chosen fluorescence signal.

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Using an acoustic liquid handler, dispense nanoliter volumes of the compound stock solution into the assay plates to achieve the desired final concentration (e.g., 10 µM).

    • Include wells for positive control (no enzyme or a known inhibitor) and negative control (DMSO vehicle).

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of the target kinase and its substrate in the assay buffer. The concentrations should be optimized during assay development to ensure a robust signal window and linear reaction kinetics.

  • Initiation of the Kinase Reaction:

    • Dispense the enzyme/substrate master mix into the compound-plated wells to start the reaction.

    • The final DMSO concentration should be kept low (typically ≤ 1%) to minimize interference with the assay.

  • Incubation:

    • Incubate the reaction plates at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear phase of the enzymatic reaction.

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quenches the kinase activity and initiates the signal generation process.

    • Incubate the plates as required by the detection kit to allow the signal to stabilize.

  • Data Acquisition:

    • Read the plates using a compatible microplate reader.

Data Analysis and Quality Control:

  • Percent Inhibition Calculation:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Z'-Factor:

    • The quality and robustness of the HTS assay are assessed by calculating the Z'-factor.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

Parameter Description Acceptance Criteria
Z'-Factor A statistical measure of assay quality, reflecting the signal window and data variation.> 0.5[11][12]
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the positive control.> 3
CV (%) Coefficient of variation for the positive and negative controls.< 15%

Hit Confirmation and Follow-up Studies

Compounds identified as "hits" in the primary screen (e.g., those exhibiting >50% inhibition) should be subjected to further validation.

  • Hit Confirmation: Re-test the primary hits to confirm their activity.

  • Dose-Response Curves: Perform serial dilutions of the confirmed hits to determine their potency (IC₅₀).

  • Orthogonal Assays: Employ a different assay format to rule out technology-specific artifacts.

  • Selectivity Profiling: Screen active compounds against a panel of other kinases to assess their selectivity.

  • Preliminary Structure-Activity Relationship (SAR): Test commercially available analogs of the hit compounds to gain initial insights into the SAR.[12]

Conclusion

While the specific use of this compound in high-throughput screening is not yet widely reported, its chemical structure is suggestive of potential biological activity, particularly as a kinase inhibitor. The protocols and workflows detailed in this application note provide a robust framework for systematically evaluating this and other novel compounds in an HTS setting. By following these established principles of assay development, execution, and data analysis, researchers can effectively identify and validate new starting points for drug discovery programs.

References

The Versatile Scaffold: 7-Bromobenzo[d]thiazol-2(3H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiazole core is recognized as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a diverse range of biological targets, thereby serving as a robust starting point for the design of novel therapeutic agents. Within this esteemed class of heterocycles, 7-Bromobenzo[d]thiazol-2(3H)-one has emerged as a particularly valuable building block. The strategic placement of a bromine atom at the 7-position provides a versatile handle for a variety of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). Furthermore, the benzothiazol-2(3H)-one moiety itself is a key pharmacophore in numerous biologically active molecules. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this compound as a scaffold in the development of innovative therapeutics, with a focus on kinase inhibitors and agents targeting neurodegenerative diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and drug design.

PropertyValueReference
CAS Number 1188047-07-5[1]
Molecular Formula C₇H₄BrNOS[1]
Molecular Weight 230.09 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and hot alcohols

Synthetic Protocols: Crafting the Core and Its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in the drug discovery pipeline. This section provides detailed, field-proven protocols for these transformations.

Protocol 1: Synthesis of the this compound Scaffold

While a direct, one-step synthesis of this compound is not extensively reported, a reliable route can be adapted from the synthesis of related aminobenzothiazoles. This protocol outlines a two-step process starting from 2-chloro-3-nitrotoluene.

Step 1: Synthesis of 2-Amino-3-bromobenzenethiol

This initial step involves the reduction of the nitro group and subsequent thiolation. A common method involves reaction with sodium sulfide.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 2-chloro-3-nitrotoluene in ethanol.

  • Reagent Addition: Slowly add a solution of sodium sulfide nonahydrate in water to the flask with vigorous stirring.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude 2-amino-3-bromobenzenethiol can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Cyclization to this compound

The cyclization of the aminothiophenol with a carbonyl equivalent yields the desired benzothiazolone core.

  • Reaction Setup: Dissolve the 2-amino-3-bromobenzenethiol from the previous step in a suitable solvent such as dimethylformamide (DMF).

  • Carbonyl Source: Add a carbonyl source like triphosgene or 1,1'-carbonyldiimidazole (CDI) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: N-Alkylation and N-Arylation of the Benzothiazolone Core

The nitrogen atom at the 3-position of the benzothiazolone ring is a key site for derivatization, allowing for the introduction of various side chains to modulate biological activity.

N-Alkylation:

  • Reaction Setup: To a solution of this compound in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate or cesium carbonate.

  • Reagent Addition: Add the desired alkyl halide (e.g., propargyl bromide for click chemistry applications) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or elevated temperature (50-80 °C) for 2-12 hours, monitoring by TLC.

  • Work-up: After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

N-Arylation (Chan-Lam Coupling):

  • Reaction Setup: In a reaction vial, combine this compound, the desired aryl boronic acid (1.5-2.0 equivalents), a copper catalyst such as copper(II) acetate, and a base like triethylamine or pyridine.

  • Solvent: Add a suitable solvent, typically dichloromethane (DCM) or toluene.

  • Reaction: Stir the mixture at room temperature, open to the air, for 24-48 hours.

  • Work-up: Dilute the reaction mixture with DCM and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Cross-Coupling at the 7-Position (Suzuki-Miyaura Coupling)

The bromine atom at the 7-position is a prime handle for introducing aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions, significantly expanding the chemical diversity of the scaffold.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (or its N-alkylated derivative), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water or toluene and water.

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Applications in Medicinal Chemistry: Targeting Key Pathologies

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various enzymes implicated in human diseases.

Kinase Inhibition: A Promising Avenue for Cancer Therapy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The benzothiazole scaffold has been successfully employed to develop inhibitors of several important kinases.

Logical Workflow for Kinase Inhibitor Development

G Scaffold This compound Scaffold Derivatization Derivatization via N-Alkylation/Arylation & Suzuki Coupling Scaffold->Derivatization Library Compound Library Derivatization->Library Screening Kinase Screening Assays (e.g., PI3K, Aurora, CK2) Library->Screening Hit Hit Compound Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Derivatization Iterative Design Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Iterative drug discovery cycle for kinase inhibitors.

Table of Kinase Inhibitory Activity of Benzothiazole Derivatives:

Compound/Derivative ClassTarget Kinase(s)Key SAR ObservationsIC₅₀/Kᵢ (nM)Reference
Urea-linked aminobenzothiazolesAurora BPotent and selective over Aurora A. The urea linkage is crucial for activity.15g: 10, 15k: 20 (Aurora B)[2]
4-(thiazol-5-yl)benzoic acid analogsCK2Azabenzene analogs show potent inhibition.4.6 - 17
Thiazole-based derivativesPI3KβHigh potency and selectivity against PI3Ks/mTOR.20[3]
2-Amino thiazole derivativesAurora KinaseThe 2-amino thiazole core is a key feature for inhibition.Varies[4]
Thieno-thiazole & dihydrothiazolo-thiazole pyrazolinesEGFR, VEGFR-2, BRAFV600EMulti-targeting potential demonstrated.Varies

The bromine at the 7-position allows for the introduction of various aryl groups that can extend into specific pockets of the kinase active site, thereby enhancing potency and selectivity. N-alkylation can be used to modulate solubility and cell permeability.

Neurodegenerative Diseases: A Multi-pronged Approach

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands (MTDLs). The this compound scaffold is well-suited for this strategy.

Signaling Pathways in Alzheimer's Disease Targeted by Benzothiazoles

G Scaffold Benzothiazole Scaffold AChE Acetylcholinesterase (AChE) Inhibition Scaffold->AChE BuChE Butyrylcholinesterase (BuChE) Inhibition Scaffold->BuChE MAO Monoamine Oxidase (MAO) Inhibition Scaffold->MAO Neurotransmission Enhanced Cholinergic & Monoaminergic Neurotransmission AChE->Neurotransmission BuChE->Neurotransmission MAO->Neurotransmission Cognition Improved Cognitive Function Neurotransmission->Cognition

Caption: Multi-target approach for Alzheimer's disease.

Derivatives of the benzothiazole scaffold have shown promising activity against key targets in Alzheimer's disease pathology:

  • Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[5][6][7]

  • Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-B can prevent the breakdown of dopamine and other neurotransmitters, and may also have neuroprotective effects.[5]

Table of Biological Activity of Benzothiazole Derivatives in Neurodegenerative Disease Models:

Compound/Derivative ClassTarget(s)Key SAR ObservationsIC₅₀/Kᵢ (µM)Reference
Thiazole-based hydrazonesAChEDihydrothiazolyl hydrazone and phenyl piperidine moieties are key.D1f: 0.039 (AChE)[7][8]
Thiazole-based derivativesAChEPotent inhibition observed.10: 0.103, 16: 0.109 (AChE)[5]
7-Aryl-dihydropyrrolo[2,1-b]quinazolin-9(1H)-onesCholinesterase7-(3-Chloro-4-fluorophenyl) derivative showed highest potency.6.084[6]

The ability to easily modify the 7-position of the benzothiazolone core allows for the fine-tuning of inhibitory activity against these different enzymes, paving the way for the development of potent MTDLs.

Conclusion and Future Perspectives

This compound represents a highly versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with the strategic positioning of a bromine atom, provides a powerful platform for the generation of diverse compound libraries. The demonstrated success in developing potent kinase inhibitors and multi-target ligands for neurodegenerative diseases underscores the immense potential of this privileged structure. Future research will likely focus on the exploration of novel derivatization strategies, including the use of other modern cross-coupling reactions, to further expand the accessible chemical space. Moreover, the application of this scaffold to other therapeutic areas, such as infectious diseases and inflammatory disorders, warrants investigation. The continued exploration of the this compound scaffold is poised to yield a new generation of innovative and effective medicines.

References

Application Note: A High-Throughput Screening Workflow for Identifying Novel Antibacterial Agents Among 7-Bromobenzo[d]thiazol-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Benzothiazoles are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including potent antibacterial effects.[1] This application note provides a detailed, field-proven workflow for the systematic screening of 7-Bromobenzo[d]thiazol-2(3H)-one analog libraries to identify and characterize promising antibacterial lead compounds. We present a tiered screening cascade, beginning with a rapid primary assay to identify active compounds, followed by robust secondary assays to quantify potency and determine the mode of action (bacteriostatic vs. bactericidal). The protocols herein are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy, reproducibility, and comparability.[2]

Introduction: The Rationale for Screening Benzothiazole Analogs

Antimicrobial resistance is a global health emergency that threatens the efficacy of modern medicine.[3] The development of novel antibiotics is crucial, particularly those with new scaffolds that can overcome existing resistance mechanisms.[4] The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][5] Benzothiazole derivatives have been reported to exhibit antibacterial activity by inhibiting essential bacterial enzymes involved in processes like DNA replication (DNA gyrase), cell wall synthesis, and folate synthesis.[4][6]

This guide focuses on analogs of this compound, a specific starting scaffold, to explore how chemical modifications influence antibacterial potency and spectrum. A structured screening campaign is the most effective method to analyze a library of such analogs and identify Structure-Activity Relationships (SAR) that can guide future drug development.[5][7]

Pre-Screening Essentials: Foundational Steps for Success

Garbage in, garbage out. The quality of any screening campaign is dictated by the rigor of its preparation. Before commencing antibacterial assays, the following elements must be meticulously addressed.

Compound Management & Quality Control
  • Solubilization: Analogs are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).

    • Causality: DMSO is a near-universal solvent for organic compounds and is miscible with aqueous culture media. However, its final concentration in assays must be controlled, typically ≤1%, to avoid solvent-induced toxicity to the bacteria.[8]

  • Stock Solution Storage: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C in desiccated conditions to prevent degradation and freeze-thaw cycles.

  • Solubility & Purity Check: Before screening, confirm the solubility of each compound in the final assay medium. A simple visual check for precipitation after dilution is often sufficient for a primary screen. Purity should be ≥95% as determined by HPLC or LC-MS.

Selection of Bacterial Strains

The choice of bacterial strains is critical for determining the spectrum of activity. A standard screening panel should include representatives from key bacterial groups. All strains should be sourced from a reputable culture collection, such as the American Type Culture Collection (ATCC), to ensure genetic consistency and well-characterized phenotypes.[9][10]

Table 1: Recommended Bacterial Strains for Initial Screening

Strain NameATCC NumberGram TypeRationale for Inclusion
Staphylococcus aureusATCC 25923Gram-positiveA leading cause of skin, soft tissue, and bloodstream infections. A key target for new antibiotics.[11]
Escherichia coliATCC 25922Gram-negativeA standard model organism for Gram-negative bacteria and a common cause of urinary tract and gastrointestinal infections.[11]
Pseudomonas aeruginosaATCC 27853Gram-negativeAn opportunistic pathogen known for its intrinsic and acquired resistance mechanisms; a critical challenge in hospital settings.[10]
Enterococcus faecalisATCC 29212Gram-positiveA common cause of nosocomial infections, known for its resistance to multiple antibiotics.[10]
MRSA (e.g., S. aureus)ATCC BAA-1708Gram-positiveA methicillin-resistant strain to specifically identify compounds that overcome this common and critical resistance mechanism.[12]
  • Expert Insight: Using this panel provides a broad overview of a compound's spectrum. Activity against both S. aureus and E. coli suggests broad-spectrum potential, while activity solely against S. aureus indicates a narrower, Gram-positive specific spectrum. Activity against P. aeruginosa or MRSA is a significant finding.

The Screening Cascade: A Tiered Approach

A tiered approach conserves resources by using a rapid, cost-effective primary screen to identify "hits," which are then subjected to more detailed and quantitative secondary screening.[13][14]

Caption: High-Throughput Antibacterial Screening Workflow.

Protocol 1: Primary Screening via Agar Well Diffusion

The agar well diffusion method is a simple, cost-effective, and widely used technique for initial screening.[3][14] It provides a qualitative or semi-quantitative assessment of antibacterial activity by measuring the zone of growth inhibition around a well containing the test compound.[13][15]

Materials
  • Mueller-Hinton Agar (MHA) plates

  • Mueller-Hinton Broth (MHB)

  • Selected bacterial strains (from Table 1)

  • Sterile physiological saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, micropipettes, and tips

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds (10 mg/mL in DMSO)

  • Positive Control: Standard antibiotic (e.g., Gentamicin, 10 µg/mL)

  • Negative Control: DMSO

Step-by-Step Protocol
  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from an overnight culture plate and suspend them in MHB.

    • Incubate at 37°C until the turbidity reaches that of the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Adjust with sterile saline or more bacteria as needed. This standardization is a critical step for reproducibility.[8]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60° between streakings) to ensure uniform lawn growth.[15]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Creation and Sample Application:

    • Using a sterile cork borer, punch uniform wells into the agar.[16]

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each test analog solution into a corresponding well.

    • Pipette the positive control (Gentamicin) and negative control (DMSO) into separate wells on each plate.[17]

  • Incubation:

    • Incubate the plates aerobically at 37°C for 18-24 hours.

  • Data Collection:

    • Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) for each well, including the diameter of the well itself.

    • A clear zone around the well indicates antibacterial activity. The negative control (DMSO) should show no zone.

Interpretation

Compounds that produce a significant zone of inhibition (e.g., >12 mm, though this is empirical and should be defined relative to controls) are considered "hits" and are prioritized for secondary screening.

Protocol 2: Secondary Screening - MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18] The broth microdilution method is the gold standard for determining MIC values and is detailed in CLSI document M07.[2][19]

Caption: Principle of Broth Microdilution for MIC Determination.

Materials
  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (prepared as in 4.2.1, then diluted per CLSI guidelines to achieve a final concentration of ~5 x 10⁵ CFU/mL in the well)

  • Hit compounds and control antibiotic (stock solutions in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile DPBS, filter-sterilized).[20]

Step-by-Step Protocol
  • Plate Preparation:

    • Add 100 µL of CAMHB to wells 1 through 11 of a 96-well plate. Add 200 µL to well 12 (Sterility Control).

    • Add 100 µL of the test compound stock (e.g., at 512 µg/mL, 2x the highest desired final concentration) to well 1.

  • Serial Dilution:

    • Mix the contents of well 1. Transfer 100 µL from well 1 to well 2.

    • Repeat this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • This creates a concentration gradient (e.g., 256, 128, ..., 0.5 µg/mL). Well 11 serves as the Growth Control (no compound).

  • Inoculation:

    • Add 100 µL of the standardized, diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 200 µL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 18-24 hours.

  • Determining MIC:

    • Visual Method: The MIC is the lowest concentration well where no turbidity (cloudiness) is observed.

    • Resazurin Indicator Method: For clearer results, add 20 µL of resazurin solution to each well and incubate for an additional 1-4 hours.[20][21] Viable, metabolically active cells will reduce the blue resazurin to pink/fluorescent resorufin.[22][23] The MIC is the lowest concentration well that remains blue.

    • Self-Validation: The Sterility Control (Well 12) must be clear/blue. The Growth Control (Well 11) must be turbid/pink. If not, the assay is invalid.[10]

Protocol 3: Determining Minimum Bactericidal Concentration (MBC)

The MBC assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. It is a direct extension of the MIC assay.

  • Subculturing: From each well of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Data Collection: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).

Data Presentation and Hit-to-Lead Advancement

All quantitative data should be summarized for clear comparison. A compound is typically considered bactericidal if the MBC/MIC ratio is ≤ 4.

Table 2: Example Screening Data for Hypothetical Analogs

Compound IDZOI (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioActivity Spectrum
BTZ-Br-01 (Parent)14642564Gram-positive
BTZ-Br-02228162Broad
BTZ-Br-0310>256>256-Inactive
BTZ-Br-04181625616Gram-positive
Gentamicin25122Broad
  • Interpretation: In this example, BTZ-Br-02 emerges as the most promising lead. It shows a large zone of inhibition, a low MIC value (high potency), and a bactericidal mode of action (MBC/MIC = 2). Its broad-spectrum activity adds to its value. BTZ-Br-04 is bacteriostatic and less potent, while BTZ-Br-03 is inactive.

Conclusion

This application note details a systematic and robust workflow for the antibacterial screening of this compound analogs. By employing a tiered approach grounded in CLSI standards, researchers can efficiently identify active compounds from a large library, quantify their potency, and determine their mode of action. This structured methodology enables the reliable identification of promising lead candidates for further development in the fight against antimicrobial resistance.

References

Cytotoxicity assays for 7-Bromobenzo[d]thiazol-2(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Comprehensive Cytotoxicity and Mechanistic Analysis of 7-Bromobenzo[d]thiazol-2(3H)-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Benzothiazoles

Benzothiazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged scaffolds in the development of novel therapeutic agents.[1][3] Particularly in oncology, numerous benzothiazole derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, often by inducing programmed cell death, or apoptosis.[4][5][6]

The this compound core is a promising pharmacophore. The introduction of various substituents allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide, developed for researchers in drug development, provides a comprehensive framework for evaluating the cytotoxic potential of novel this compound derivatives. It moves beyond simple viability screening to incorporate assays that elucidate the underlying mechanism of cell death, a critical step in characterizing a lead compound.

Part 1: Choosing the Right Assay—A Multi-Parametric Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. A robust analysis relies on a multi-parametric approach, interrogating different cellular processes to build a complete picture of the cytotoxic event. The choice of assay depends on the specific question being asked. Cell viability assays are often used to assess a drug's effect and are valuable tools in the search for new therapeutics.[7]

  • Metabolic Activity (Viability): Assays like MTT, MTS, or XTT measure the reductive capacity of the cell, primarily reflecting mitochondrial function.[8][9] A decrease in metabolic activity is an early indicator of cellular stress or death.

  • Membrane Integrity (Cytotoxicity): Assays measuring the release of cytosolic enzymes like Lactate Dehydrogenase (LDH) directly quantify plasma membrane rupture, a hallmark of necrosis or late apoptosis.[10][11]

  • Apoptotic Markers (Mechanism): To determine how the cells are dying, specific assays are required. Annexin V staining detects the externalization of phosphatidylserine in early apoptosis[12][13], while Caspase-3/7 activity assays measure the activation of key executioner enzymes in the apoptotic cascade.[14][15]

The following workflow provides a logical progression for screening and characterizing novel derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Mechanistic Investigation A Prepare Serial Dilutions of This compound Derivatives B Treat Cancer Cell Lines (e.g., MCF-7, A549, HCT116) (24h, 48h, 72h) A->B C Perform Metabolic Assay (MTT) to Determine Cell Viability B->C D Calculate IC50 Values C->D E Select 'Hit' Compounds (Potent IC50 Values) D->E Advance Hits F Perform LDH Release Assay to Measure Membrane Damage E->F G Confirm Dose-Dependent Cytotoxicity F->G H Perform Annexin V / PI Staining (Flow Cytometry) G->H Investigate Mechanism J Perform Caspase-3/7 Activity Assay G->J I Quantify Apoptotic vs. Necrotic Cells H->I K Confirm Apoptotic Pathway Activation J->K G cluster_0 Apoptotic Signaling Pathway Drug Benzothiazole Derivative Mito Mitochondria Drug->Mito Induces Stress CytoC Cytochrome c (release) Mito->CytoC Apoptosome Apoptosome (Cyto c / Apaf-1 / pro-Caspase-9) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates Casp37 Active Caspase-3/7 Casp9->Casp37 activates Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

Troubleshooting & Optimization

Optimizing reaction conditions for 7-Bromobenzo[d]thiazol-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Bromobenzo[d]thiazol-2(3H)-one

Welcome to the dedicated technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we provide not just protocols, but the underlying rationale and troubleshooting insights gleaned from extensive experience in heterocyclic chemistry. Our goal is to empower you to navigate the complexities of this synthesis with confidence, ensuring reproducibility, high yield, and purity.

Overview and Core Reaction Principle

This compound is a valuable heterocyclic scaffold in medicinal chemistry. Its synthesis hinges on a critical cyclization reaction. The most robust and common strategy involves the reaction of a 2-aminothiophenol derivative with a carbonylating agent. This process, known as cyclocondensation, forms the stable five-membered thiazole ring fused to the benzene core.

The primary challenge in this specific synthesis lies in the regioselective preparation and handling of the key intermediate, 2-amino-6-bromobenzenethiol . Due to the directing effects of the amino and thiol groups, direct bromination of 2-aminothiophenol is often unselective.[1][2] Therefore, a multi-step synthesis of the precursor is typically required. Once this precursor is obtained, its cyclization must be carefully controlled to prevent side reactions and ensure high conversion to the desired product.

Recommended General Synthetic Protocol

This section outlines a reliable, two-stage process for the synthesis of this compound. The first stage describes the synthesis of the crucial intermediate, and the second details the final cyclization.

Stage 1: Synthesis of 2-Amino-6-bromobenzenethiol

This protocol is an inferred pathway based on established methods for synthesizing substituted aminothiophenols, as direct synthesis of this specific isomer is not widely documented. Researchers should adapt this based on available starting materials.

  • Starting Material: 3-Bromoaniline.

  • Step 1a: Diazotization. Dissolve 3-bromoaniline (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Step 1b: Xanthate Formation. In a separate flask, prepare a solution of potassium ethyl xanthate (1.5 eq) in water. Slowly add the cold diazonium salt solution to the xanthate solution. A vigorous reaction will occur, producing nitrogen gas. Allow the mixture to stir and warm to room temperature. The resulting aryl xanthate intermediate often separates as an oil or solid.[3]

  • Step 1c: Hydrolysis. Isolate the crude aryl xanthate and hydrolyze it to the corresponding thiophenol using a strong base like sodium hydroxide in an alcoholic solvent under reflux, followed by acidic workup. This step must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative dimerization of the thiol into a disulfide.

  • Purification: The crude 2-amino-6-bromobenzenethiol should be purified, for instance by vacuum distillation or column chromatography, though its instability makes direct use often preferable.

Stage 2: Cyclization to this compound
  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve the crude or purified 2-amino-6-bromobenzenethiol (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 10-20 mL per gram of substrate).

  • Carbonylation: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (2.2 eq), to the solution. Prepare a solution of triphosgene (0.4 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes.

    • Rationale: Triphosgene serves as a safer, solid equivalent of phosgene gas. The base is crucial to neutralize the HCl generated during the reaction. The slow addition at low temperature controls the exothermic reaction and minimizes the formation of urea byproducts from the reaction of the amine with the activated carbonyl intermediate.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aminothiophenol spot disappears.[4] A typical eluent system is Hexane:Ethyl Acetate (e.g., 7:3).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene) or by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is 2-aminothiophenol and its derivatives so susceptible to oxidation? A1: The thiol (-SH) group is readily oxidized, especially in the presence of air (oxygen), to form a disulfide (S-S) bond.[4] This dimerization is often catalyzed by trace metals or basic conditions. It is one of the most common reasons for low yield, as the disulfide is unreactive in the desired cyclization step. Always handle aminothiophenols under an inert atmosphere and use degassed solvents where possible.

Q2: What are safer alternatives to triphosgene for the cyclization step? A2: Yes, several safer carbonylating agents can be used. 1,1'-Carbonyldiimidazole (CDI) is an excellent alternative that is less hazardous. The reaction proceeds similarly, often in THF or DMF, and the byproducts are imidazole and CO₂, which are easily removed. Other options include diethyl carbonate or using CO₂ directly with a suitable catalyst system.[5]

Q3: How can I effectively monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is the most effective method.[4] Spot the reaction mixture, the starting aminothiophenol, and a co-spot on a silica gel plate. The product, being more polar and having a different chromophore, will have a different Rf value. Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible.

Q4: My final product is an oil and not a solid. How should I purify it? A4: If the product is an oil, purification by recrystallization is not an option. The primary method should be column chromatography. If it remains difficult to purify, consider converting it to a solid derivative for purification, although this is less common for this specific target. Ensure all solvent has been removed under high vacuum, as residual solvent can make a product appear oily.[4]

Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Yield of Final Product 1. Degraded Starting Material: The 2-amino-6-bromobenzenethiol may have oxidized to the disulfide.Solution: Use freshly prepared or purified aminothiophenol. Handle it strictly under an inert atmosphere (N₂ or Ar). Confirm the purity of the starting material by ¹H NMR before starting the reaction.[4]
2. Moisture Contamination: Triphosgene and other activated carbonyl compounds are highly sensitive to water, which will hydrolyze them.Solution: Use anhydrous solvents (distilled over a drying agent or from a solvent purification system). Dry all glassware in an oven before use. Perform the reaction under a positive pressure of inert gas.[6]
3. Incorrect Stoichiometry or Inefficient Base: Insufficient base will not neutralize the generated HCl, leading to protonation of the starting amine and halting the reaction.Solution: Ensure accurate measurement of all reagents. Use a slight excess of a non-nucleophilic base like triethylamine or DIPEA. Ensure the base is dry.[6]
Multiple Spots on TLC (Impurity Formation) 1. Urea Byproduct Formation: If the carbonylating agent is added too quickly or at too high a temperature, it can react with two molecules of the amine to form a urea-like impurity.Solution: Add the triphosgene or CDI solution dropwise at 0 °C to control the reaction rate and local concentration. Maintain a low temperature during the initial phase of the reaction.
2. Disulfide Formation: As mentioned, oxidation of the starting material can occur even during the reaction.Solution: Maintain a strict inert atmosphere throughout the entire process. Using degassed solvents can further minimize this side reaction. The disulfide will appear as a less polar spot on TLC.
Reaction Stalls / Does Not Go to Completion 1. Insufficient Activation/Reactivity: The chosen carbonylating agent may not be reactive enough under the applied conditions.Solution: Triphosgene is highly reactive. If using a less reactive agent like diethyl carbonate, higher temperatures (reflux) may be required. However, for this substrate, triphosgene or CDI at 0 °C to RT should be sufficient.
2. Suboptimal Temperature: While the initial addition should be cold, some cyclizations require thermal energy to proceed to completion.Solution: After the initial addition at 0 °C, if TLC shows stalling after several hours at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) and continue monitoring.[4]

Visualized Workflows and Mechanisms

General Reaction Mechanism

The following diagram illustrates the stepwise mechanism for the cyclization of 2-aminothiophenol with triphosgene.

Reaction Mechanism cluster_0 Step 1: Acylation of Amine cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-6-bromobenzenethiol C Isocyanate Intermediate A->C -HCl B Triphosgene (Carbonyl Source) B->C + Base D Thiol Attack C->D Tautomerization E This compound D->E Ring Closure

Caption: Mechanism of benzothiazol-2-one formation.

Experimental Workflow

This flowchart provides a visual guide to the entire experimental process, from setup to final product analysis.

Experimental Workflow prep Reagent & Glassware Prep (Anhydrous Conditions) setup Reaction Setup (Inert Atmosphere, 0 °C) prep->setup addition Slow Addition of Triphosgene Solution setup->addition reaction Stir at RT (Monitor by TLC) addition->reaction workup Aqueous Quench & Organic Extraction reaction->workup purify Dry & Concentrate Crude Product workup->purify final Purification (Recrystallization or Chromatography) purify->final analysis Characterization (NMR, MS, m.p.) final->analysis

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Purification of Crude 7-Bromobenzo[d]thiazol-2(3H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the purification of crude 7-Bromobenzo[d]thiazol-2(3H)-one. Recrystallization is a powerful technique for purification, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This document provides in-depth, experience-driven advice in a question-and-answer format to address common and complex challenges encountered during this critical purification step.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying this compound with recrystallization?

Recrystallization leverages the principle that the solubility of most solids increases with temperature. The process involves dissolving the impure, crude this compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, forcing the formation of a crystalline lattice. The slow, controlled cooling allows the molecules of the target compound to selectively arrange themselves into pure crystals, excluding impurities which remain dissolved in the cold solvent (mother liquor). A final filtration step isolates the purified crystals.

Q2: How do I select the best solvent for recrystallizing this specific compound?

The ideal solvent is one where this compound exhibits high solubility at elevated temperatures (near the solvent's boiling point) and low solubility at cool temperatures (e.g., room temperature or in an ice bath). This differential is crucial for achieving a high recovery of the purified product.

Causality Behind Solvent Choice:

  • Polarity: The adage "like dissolves like" is a guiding principle. This compound is a moderately polar heterocyclic compound due to the presence of nitrogen, sulfur, a carbonyl group, and a bromine atom. Therefore, solvents of moderate to high polarity, such as alcohols (ethanol, isopropanol) or ketones (acetone), are excellent starting points for screening.[1]

  • Impurity Profile: The impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or largely insoluble in the hot solvent (allowing for removal via hot filtration).

A preliminary small-scale solubility test is essential.[1] Test a few milligrams of your crude product with solvents like ethanol, isopropanol, and ethyl acetate to observe these solubility characteristics.

Q3: Can a mixed-solvent (binary) system be used? If so, when is it advantageous?

Yes, a mixed-solvent system is highly effective when no single solvent provides the ideal solubility profile. This technique is used when your compound is too soluble in one solvent (a "good" solvent) and poorly soluble in another (a "poor" solvent), even when hot.

The procedure involves dissolving the crude compound in a minimal amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method allows for fine-tuning the solubility properties to induce crystallization. Common solvent pairs often involve an alcohol and water.[2][3]

Troubleshooting Guide: Resolving Common Recrystallization Issues
Q4: Problem - My compound will not dissolve, even in a large volume of boiling solvent.
  • Probable Cause & Scientific Rationale: You have likely selected a solvent in which the compound is effectively insoluble. The solvent's polarity may be a poor match for the compound, preventing the disruption of the crystal lattice forces.

  • Solution Strategy:

    • Re-evaluate Solvent Choice: Consult the solvent polarity table below. If you used a non-polar solvent like hexane, switch to a more polar option like ethanol or acetone.

    • Consider a Mixed-Solvent System: If the compound is partially soluble, it might be a candidate for a binary system. Try dissolving it in a small amount of a stronger, compatible solvent (e.g., DMF or DMSO, used sparingly) and then add a weaker, miscible solvent like ethanol or water as an anti-solvent.

Q5: Problem - No crystals are forming even after the solution has cooled completely.
  • Probable Cause & Scientific Rationale: This is a very common issue with two primary causes:

    • Excess Solvent: The most frequent reason is the use of too much solvent during the dissolution step.[4][5] The solution is not saturated upon cooling, and thus the thermodynamic drive to crystallize is absent.

    • Supersaturation: The solution may be supersaturated, a metastable state where the compound remains in solution below its normal saturation point. Crystal growth requires a nucleation site to begin.[4][5]

  • Solution Strategy:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[5] Allow it to cool again. Repeat until the solution volume is sufficiently reduced to become saturated at a lower temperature.

    • Induce Nucleation ("Seeding" or "Scratching"):

      • Scratch Method: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5]

      • Seed Crystal: If available, add a single, tiny crystal of pure this compound to the cooled solution. This provides a perfect template for further crystal formation.[5]

Q6: Problem - The product has separated as an oil, not as crystals ("oiling out").
  • Probable Cause & Scientific Rationale: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is too concentrated. This is more common with compounds that have relatively low melting points or when significant impurities are present, which can cause melting point depression.

  • Solution Strategy:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to dilute the solution.[4]

    • Slow Down Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it in a beaker with paper towels or leaving it on a hot plate with the heat turned off. This gives molecules more time to orient themselves into a crystal lattice rather than crashing out as a liquid.[4]

    • Lower Saturation Temperature: By adding more solvent, you ensure that the solution becomes saturated at a lower temperature, which is hopefully below the compound's melting point.

Q7: Problem - The yield of recovered crystals is very low.
  • Probable Cause & Scientific Rationale:

    • Excess Solvent: As in Q5, too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[5]

    • Premature Crystallization: The compound may have crystallized in the filter funnel during a hot filtration step.

    • Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent can dissolve a portion of the product.

  • Solution Strategy:

    • Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.

    • Check the Mother Liquor: If you suspect product remains in the filtrate, you can try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure.

    • Use Pre-heated Equipment: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

    • Wash with Ice-Cold Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.[6]

Data Summary: Solvent Selection Guide

This table provides a starting point for screening potential recrystallization solvents for this compound, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity IndexRationale & Comments
Water10010.2May be a suitable "poor" solvent in a mixed system with an alcohol. Unlikely to work alone.
Ethanol785.2Recommended starting point. Often effective for benzothiazole derivatives.[1]
Isopropanol824.3Similar to ethanol, a good candidate for screening.
Acetone565.1Good dissolving power, but its low boiling point may result in a less favorable solubility curve.
Ethyl Acetate774.4A moderately polar solvent that is a common choice for recrystallization.
Toluene1112.4Lower polarity; may be useful if impurities are highly polar.
Hexane / Heptane69 / 98~0.1Non-polar. Unlikely to dissolve the target compound but could be used as an anti-solvent.
Experimental Protocol: Step-by-Step Recrystallization

This protocol is a robust methodology. Adjustments may be necessary based on the scale and initial purity of your crude material.

1. Dissolution of the Crude Solid a. Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). b. Add a boiling chip or magnetic stir bar. c. Add the chosen solvent (e.g., ethanol) portion-wise to the flask. Start with enough to create a slurry. d. Heat the mixture to a gentle boil on a hot plate with stirring. e. Continue adding small portions of the hot solvent until the solid just dissolves completely. This is a critical step: avoid adding a large excess of solvent to ensure the solution is saturated.[7]

2. Hot Filtration (Optional, if insoluble impurities are present) a. If you observe insoluble material (e.g., dust, inorganic salts) in the hot solution, a hot filtration is necessary. b. Place a piece of fluted filter paper in a stemless funnel. c. Pre-heat the funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization. d. Pour the hot solution quickly through the fluted filter paper. e. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound.

3. Crystallization by Slow Cooling a. Cover the flask containing the clear, hot solution with a watch glass or inverted beaker. b. Crucially, allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[2] c. Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.

4. Isolation and Washing of Crystals a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold solvent. b. Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel. c. Use a small amount of the ice-cold mother liquor to rinse any remaining crystals from the flask into the funnel. d. Wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent to remove any adhering impurities.[6]

5. Drying the Purified Product a. Allow air to be pulled through the crystals on the Büchner funnel for several minutes to partially dry them. b. Transfer the purified crystals to a watch glass, break up any large clumps, and allow them to air-dry completely. For optimal drying, use a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow: Troubleshooting Diagram

The following diagram outlines the logical steps for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start_node Start: Dissolve Crude Solid in Minimum Hot Solvent decision_node Do Crystals Form? start_node->decision_node Cool Solution process_node Crystals Formed decision_node->process_node Yes problem_node Problem: No Crystals Form decision_node->problem_node No decision_node_oil Crystals or Oil? decision_node->decision_node_oil Something Precipitates end_node Success: Pure Crystals Isolated process_node->end_node decision_supersat Supersaturated or Too Much Solvent? problem_node->decision_supersat Check for cause solution_node solution_node solution_seed Solution: 1. Scratch Flask 2. Add Seed Crystal decision_supersat->solution_seed Supersaturated solution_evap Solution: 1. Boil off excess solvent 2. Re-cool decision_supersat->solution_evap Too Much Solvent solution_seed->start_node Retry Cooling solution_evap->start_node Retry Cooling decision_node_oil->process_node Crystals problem_oil Problem: Product 'Oiled Out' decision_node_oil->problem_oil Oil solution_oil Solution: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool SLOWLY problem_oil->solution_oil Address Cause solution_oil->start_node Retry Cooling

Caption: Troubleshooting logic for recrystallization issues.

References

Column chromatography methods for purifying 7-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the column chromatography purification of 7-Bromobenzo[d]thiazol-2(3H)-one. The following sections are designed to address common challenges and frequently asked questions, ensuring a higher probability of success in obtaining this valuable heterocyclic compound in high purity.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the column chromatography of this compound.

Question 1: I'm observing poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

Answer:

Poor separation is a frequent challenge, often stemming from an inappropriate solvent system.[1] A systematic approach to optimizing your mobile phase is critical.

Step-by-Step Protocol for Improving Resolution:

  • Systematic TLC Analysis: Before committing to a column, thoroughly screen various solvent systems using Thin Layer Chromatography (TLC).[2][3] The goal is to find a system where the this compound has an Rf value between 0.25 and 0.35.[2][4] This range provides the optimal balance for effective separation on a column.[2][4]

  • Solvent System Adjustment:

    • If your product and the impurity are moving too quickly up the TLC plate (high Rf), decrease the polarity of the mobile phase.[1] For instance, if you are using a 30% ethyl acetate in hexane mixture, try reducing it to 20% or 15%.

    • Conversely, if the spots are barely moving from the baseline (low Rf), you need to increase the solvent polarity.[1]

  • Employing Gradient Elution: If a single solvent mixture (isocratic elution) fails to provide adequate separation, a gradient elution is highly recommended.[1] Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities adsorbed to the stationary phase. A common starting point for heterocyclic compounds is a gradient of ethyl acetate in hexane.[5]

  • Consider an Alternative Stationary Phase: While silica gel is the most common stationary phase, its slightly acidic nature can sometimes cause issues.[6] If you suspect compound degradation or irreversible adsorption, consider using neutral alumina or even reversed-phase chromatography (C18) for highly polar compounds.[1]

Question 2: My product is eluting as a broad band, leading to low concentration in the collected fractions and significant tailing. What's causing this and how can I fix it?

Answer:

Band broadening and tailing can result from several factors, including column overloading, improper column packing, or secondary interactions with the stationary phase.

Troubleshooting Band Broadening and Tailing:

Potential Cause Explanation Recommended Solution
Column Overloading The amount of crude material applied to the column exceeds its separation capacity.[1]A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase.[1] For a 100g silica gel column, this would be 1-5g of crude product.
Improper Column Packing An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, causing the sample band to spread.Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles. Gently tapping the column during packing can help create a more homogenous bed.
Compound Insolubility If the compound is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve, causing tailing.Ensure your crude sample is fully dissolved in a minimum amount of the initial mobile phase before loading. If solubility is an issue, consider a "dry loading" technique.[7]
Secondary Interactions The thiazolone moiety may interact with the acidic silanol groups on the silica surface, leading to tailing.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[1]

Experimental Workflow for Dry Loading:

Caption: Dry loading workflow for samples with poor solubility.

Question 3: I'm experiencing a very low yield of my purified this compound. Where could my product be going?

Answer:

Low recovery is a frustrating issue that can point to several potential problems, from irreversible adsorption to compound instability.

Investigating and Mitigating Low Yield:

  • Irreversible Adsorption: Your compound might be sticking too strongly to the silica gel and not eluting.[1]

    • Solution: Drastically increase the polarity of your mobile phase at the end of the run. A flush with a highly polar solvent like methanol can help recover highly retained compounds.[5]

  • Compound Decomposition on Silica: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[8]

    • Solution: Before running a full column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots (degradation products) appear.[1][8] If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base.[8]

  • Co-elution with an Unseen Impurity: An impurity that is not UV-active might be co-eluting with your product, leading to a lower-than-expected mass after solvent evaporation.

    • Solution: Analyze your "pure" fractions by another method, such as NMR or LC-MS, to check for the presence of non-UV-active impurities.

  • Product Solubility in the Eluent: It's possible the collected fractions are too dilute to detect the product easily.

    • Solution: Try concentrating a few of the fractions where you expected to see your compound and re-analyzing them by TLC.[8]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Question 4: What is a good starting solvent system for the purification of this compound?

Answer:

A mixture of ethyl acetate and hexane is a standard and effective starting point for many heterocyclic compounds of moderate polarity.[5] Begin your TLC analysis with a range of mixtures, for example:

  • 10% Ethyl Acetate / 90% Hexane

  • 20% Ethyl Acetate / 80% Hexane

  • 30% Ethyl Acetate / 70% Hexane

Based on the TLC results, you can then fine-tune the ratio to achieve the desired Rf value of 0.25-0.35.[2][4]

Solvent Polarity Series for Normal Phase Chromatography:

Caption: Elutropic series for common chromatography solvents.

Question 5: How do I choose the right size column for my purification?

Answer:

The column size depends on the amount of crude material you need to purify and the difficulty of the separation.

Guidelines for Column Selection:

Crude Sample Mass Recommended Silica Gel Mass Recommended Column Diameter
100 - 500 mg10 - 50 g2 - 3 cm
500 mg - 2 g50 - 100 g3 - 5 cm
2 g - 10 g100 - 250 g5 - 8 cm

For difficult separations (closely eluting spots on TLC), a higher ratio of stationary phase to crude material (e.g., 50:1 or even 100:1) and a longer, narrower column are recommended to increase the number of theoretical plates and improve resolution.

Question 6: My purified this compound appears to be an oil, but I expected a solid. What should I do?

Answer:

The presence of residual solvent is a common reason for a purified compound to appear as an oil.

Troubleshooting an Oily Product:

  • High-Vacuum Drying: Ensure your product is dried under a high vacuum for an extended period to remove any residual high-boiling solvents like ethyl acetate.

  • Crystallization: If the compound is truly an oil at room temperature, or if it fails to solidify after thorough drying, crystallization can be an effective final purification step.

    • Solvent Selection: Dissolve the oily product in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote crystal formation.

    • Inducing Crystallization: If crystals do not form readily, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[1]

References

Common side products in the synthesis of brominated benzothiazolones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of brominated benzothiazolones. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on the benzothiazolone scaffold. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning a successful synthesis.

Q1: What are the primary factors influencing regioselectivity during the bromination of benzothiazolones?

A1: Regioselectivity is the critical challenge in this synthesis. The final position of the bromine atom is a result of the combined directing effects of the heterocyclic ring system and any existing substituents on the benzene ring. The key factors are:

  • Electronic Effects: The benzothiazolone moiety as a whole is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The directing influence is complex, but substitution often occurs at the 4, 5, 6, or 7-positions, depending on the precise substrate and conditions. For the related 2,1,3-benzothiadiazole, bromination occurs sequentially at the 4 and 7 positions.[1]

  • Existing Substituents: The nature of any other groups on the benzene ring will strongly influence the position of bromination. Strong activating groups (like -OH, -OR) will dominate, typically directing ortho and para to themselves, while deactivating groups (-NO₂, -CF₃) will direct meta.[2]

  • Reaction Conditions: Temperature and solvent polarity can subtly alter the ratio of regioisomers. Lower temperatures often increase selectivity by better differentiating the activation energies required to form the different intermediate arenium ions.[2]

Q2: Which brominating agent is best for my synthesis: Br₂ or N-Bromosuccinimide (NBS)?

A2: The choice between molecular bromine (Br₂) and NBS depends on the reactivity of your substrate, the desired selectivity, and safety considerations. Neither is universally superior; the optimal choice is application-dependent.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Highly reactive, powerful brominating agent. Often requires a catalyst (e.g., FeBr₃, HBr) for aromatic systems.[3]Milder and more selective. Often used for activated rings or when over-bromination is a concern.[2][4]
Handling Corrosive, volatile liquid with significant health and safety hazards. Requires a fume hood and careful handling.[5]Crystalline solid that is easier and safer to handle and weigh accurately.
Byproducts Generates HBr, which is corrosive and can participate in side reactions.Generates succinimide, which is generally benign and easily removed during aqueous workup.
Common Use Case Bromination of deactivated or moderately activated aromatic rings.Selective mono-bromination of activated aromatic rings and benzylic/allylic positions.[2]
Q3: How can I minimize the risk of over-bromination?

A3: The formation of di- or poly-brominated side products is a common issue, especially with activated substrates. To prevent this:

  • Control Stoichiometry: Use a precise molar equivalent of the brominating agent (typically 1.0 to 1.1 equivalents for mono-bromination). The best practice is to add the brominating agent slowly as a solution to avoid localized areas of high concentration.

  • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures. This decreases the overall reaction rate, allowing for greater control.

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Choose a Milder Reagent: If Br₂ is causing over-bromination, switching to NBS is a logical step.[4]

Section 2: Troubleshooting Guide for Common Side Products

This guide provides a problem-and-solution framework for issues you may encounter during your experiment.

Problem 1: My final product is a mixture of mono-brominated regioisomers that are difficult to separate.
  • Probable Causes:

    • Weak Directing Effects: The electronic directing effects of the substituents on your benzothiazolone are not strong enough to favor one position significantly over another.

    • High Reaction Temperature: At elevated temperatures, there is enough thermal energy to overcome the small activation energy difference between the pathways leading to different isomers, resulting in a mixture.[2]

    • Solvent Effects: The solvent can influence the stability of the charged intermediates (arenium ions), potentially altering the product ratio.

  • Solutions & Scientific Rationale:

    • Temperature Optimization: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). This will amplify the small differences in activation energy, favoring the formation of the thermodynamically more stable product.

    • Solvent Screening: Experiment with a range of solvents with different polarities (e.g., CCl₄, CH₂Cl₂, Acetic Acid). A non-polar solvent may favor a specific isomer by minimizing solvation of the charged intermediate.

    • Use a Bulky Brominating Agent: While less common for aromatic bromination, using a sterically hindered brominating agent can sometimes improve selectivity by favoring attack at the least hindered position.

    • Purification Strategy: If a mixture is unavoidable, focus on purification. Isomers with different polarities can often be separated by careful column chromatography using a shallow solvent gradient. If co-elution occurs, consider preparative HPLC or recrystallization from various solvent systems.

Problem 2: I am observing significant amounts of di-brominated or poly-brominated product.
  • Probable Causes:

    • Excess Brominating Agent: The most common cause. Even a small excess can lead to a second bromination, as the mono-brominated product is often still activated enough to react again.

    • Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed provides time for the product to be further brominated.

    • High Reactivity: Your starting benzothiazolone may contain strong activating groups that make both the parent and the mono-brominated product highly susceptible to bromination.

  • Solutions & Scientific Rationale:

    • Precise Stoichiometric Control: Carefully weigh the brominating agent and use no more than 1.05 equivalents. For highly active substrates, consider using a slight sub-stoichiometric amount (e.g., 0.95 eq) and accept a small amount of unreacted starting material, which is usually easier to separate than the di-brominated product.

    • Slow Addition: Dissolve the brominating agent (e.g., NBS or Br₂) in the reaction solvent and add it dropwise to the solution of the substrate at a low temperature. This maintains a low concentration of the electrophile, favoring the more reactive starting material over the product.

    • Dilution: Running the reaction at a lower concentration can also help reduce the rate of the second bromination.

Problem 3: My reaction is sluggish, and the main impurity is unreacted starting material.
  • Probable Causes:

    • Deactivated Substrate: The benzothiazolone ring system is electron-deficient, and if it also contains other electron-withdrawing groups, it may be too deactivated to react under mild conditions.

    • Insufficient Electrophile Strength: The brominating agent is not electrophilic enough to attack the deactivated ring. Br₂ alone is often not strong enough for deactivated systems.[3]

    • Poor Reagent Quality: The brominating agent may have degraded, or the catalyst may be inactive.

  • Solutions & Scientific Rationale:

    • Add a Catalyst: If using Br₂, add a Lewis acid catalyst like FeBr₃ or AlBr₃. The catalyst coordinates to the bromine, polarizing the Br-Br bond and creating a much stronger "Br⁺" electrophile.

    • Use a Stronger System: Bromination of highly deactivated aromatic compounds can be achieved using aggressive conditions, such as NBS in concentrated sulfuric acid.[6] Alternatively, using Br₂ in an acidic medium like 47% hydrobromic acid at elevated temperatures can be effective.[1]

    • Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from 0 °C to room temperature, then to 40 °C), monitoring by TLC at each stage to see if the reaction proceeds without generating new side products.

    • Check Reagents: Use a freshly opened bottle of NBS or purify Br₂ if its quality is suspect.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Controlled Mono-bromination using NBS

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzothiazolone substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of acetonitrile or dichloromethane).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon), especially if the substrate is sensitive to oxidation.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate vial, weigh N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq). Add the solid NBS to the cooled, stirring solution in small portions over 10-15 minutes. For highly reactive substrates, dissolve the NBS in the solvent and add it dropwise via an addition funnel.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC every 15-30 minutes (see Protocol 2). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, quench it by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine/NBS. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. If using a water-miscible solvent like acetonitrile, add an immiscible extraction solvent like ethyl acetate (20 mL) and water (20 mL). Extract the aqueous layer twice more with the organic solvent.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (to remove succinimide) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization.

Protocol 2: TLC Monitoring of a Bromination Reaction
  • Prepare the TLC plate: Draw a starting line in pencil on a silica gel plate.

  • Spotting: Using a capillary tube, spot the starting material (SM) solution, a co-spot (SM + reaction mixture), and the reaction mixture (Rxn) on the starting line.

  • Elution: Place the plate in a TLC chamber containing an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Let the solvent run up the plate.

  • Visualization: Visualize the plate under a UV lamp (254 nm). The starting material is typically less polar (higher Rf) than the more polar brominated product. The reaction is complete when the SM spot in the "Rxn" lane has disappeared.

Section 4: Visual Guides

Troubleshooting Workflow

troubleshooting_workflow start Analyze Crude Product (TLC, LCMS, NMR) issue1 Problem: Mixture of Regioisomers start->issue1 issue2 Problem: Over-bromination (Di/Poly-Br) start->issue2 issue3 Problem: Incomplete Reaction start->issue3 sol1a Lower Temperature (e.g., 0°C to -20°C) issue1->sol1a sol1b Screen Solvents (Polar vs. Non-polar) issue1->sol1b sol2a Reduce Brominating Agent (1.0 eq or less) issue2->sol2a sol2b Slow Dropwise Addition issue2->sol2b sol2c Switch to Milder Reagent (Br2 -> NBS) issue2->sol2c sol3a Add Catalyst (FeBr3 for Br2) issue3->sol3a sol3b Increase Temperature (Cautiously) issue3->sol3b sol3c Use Stronger System (NBS in H2SO4) issue3->sol3c end_node Purify Optimized Product sol1a->end_node sol1b->end_node sol2a->end_node sol2b->end_node sol2c->end_node sol3a->end_node sol3b->end_node sol3c->end_node regioisomer_formation cluster_0 Electrophilic Attack cluster_2 Deprotonation & Product Formation Benzothiazolone Benzothiazolone Substrate Sigma_Complex_A Arenium Ion A (More Stable Intermediate) Leads to Major Product Benzothiazolone->Sigma_Complex_A Electrophilic Attack Sigma_Complex_B Arenium Ion B (Less Stable Intermediate) Leads to Minor Product Benzothiazolone->Sigma_Complex_B Electrophilic Attack Br_plus Br⁺ (from Br₂/FeBr₃ or NBS) Product_A Major Regioisomer Sigma_Complex_A->Product_A -H⁺ Product_B Minor Regioisomer Sigma_Complex_B->Product_B -H⁺

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Bromobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromobenzothiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields. Here, we address specific, common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with a bromobenzothiazole substrate is showing low to no conversion. Where should I start my investigation?

A1: Low conversion is a frequent hurdle, often pointing to issues within the catalytic cycle. A systematic approach is key.

  • Catalyst and Ligand Integrity: The heart of the Suzuki reaction is the palladium catalyst.[1] The active Pd(0) species is susceptible to oxidation, so ensure your catalyst is fresh and handled under an inert atmosphere.[2] For electron-deficient heteroaryls like bromobenzothiazoles, conventional catalysts like Pd(PPh₃)₄ may be sluggish.[3] Consider more robust, electron-rich phosphine ligands (e.g., SPhos, tBuXPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the rate-limiting oxidative addition step.[3][4][5]

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[6]

  • Reagent Quality: The purity of both the bromobenzothiazole and the boronic acid/ester is paramount.[7] Boronic acids are prone to protodeboronation, especially under basic conditions, which converts them to an inactive arene.[8][9] Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol or MIDA esters).[8][10][11]

Q2: I'm observing significant amounts of dehalogenated benzothiazole (protodehalogenation) instead of my desired coupled product. What causes this and how can I prevent it?

A2: Protodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen. This indicates that the oxidative addition step is occurring, but the subsequent transmetalation is slow or inefficient.[6][12]

  • Understanding the Cause: After oxidative addition of the bromobenzothiazole to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex is formed. If transmetalation with the boronic acid is slow, this intermediate can react with trace amounts of water, alcohols (from solvents), or even certain bases to acquire a hydride ligand, leading to reductive elimination of the dehalogenated product.[6][13]

  • Troubleshooting Strategy:

    • Accelerate Transmetalation: The key is to make the transmetalation step faster than the protodehalogenation pathway.

      • Choice of Base: A stronger, non-nucleophilic base can be more effective. While carbonates (K₂CO₃, Cs₂CO₃) are common, potassium phosphate (K₃PO₄) is often superior for challenging couplings as it more effectively activates the boronic acid to the more reactive boronate species.[14][15][16]

      • Boronic Acid vs. Ester: Boronic acids are generally more reactive than boronate esters, which can lead to faster transmetalation.[10][17] However, they are also less stable. If using an ester, ensure conditions are sufficient to hydrolyze it in situ to the active boronic acid.

    • Solvent System: The choice of solvent can influence base strength and solubility. Anhydrous solvents like toluene or dioxane are standard.[18] Sometimes, adding a small amount of water can facilitate the formation of the active boronate species, but excess water can promote protodeboronation of the starting material.[8]

    • Ligand Choice: Bulky, electron-rich ligands not only promote oxidative addition but can also influence the rate of transmetalation. Experimenting with different ligands from the Buchwald or Fu groups can be beneficial.[16]

Q3: My boronic acid seems to be degrading, leading to homocoupling (biaryl formation from the boronic acid). How can I mitigate this?

A3: Homocoupling of the boronic acid is a classic side reaction, often driven by the presence of Pd(II) species and oxygen.[6][19]

  • Mechanism of Homocoupling: This side reaction occurs when two molecules of the boronic acid couple with each other. It is often catalyzed by Pd(II) species that can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst.[6]

  • Preventative Measures:

    • Strictly Anaerobic Conditions: As with catalyst deactivation, the exclusion of oxygen is the most critical factor in preventing homocoupling.[6] Ensure all reagents and solvents are properly degassed.

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which require in-situ reduction that may be incomplete.

    • Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can increase the likelihood of homocoupling.

    • Stable Boron Reagents: Consider using potassium aryltrifluoroborates or MIDA boronates.[11] These reagents are more stable and release the boronic acid slowly into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions like homocoupling and protodeboronation.[8][11]

Visualizing the Suzuki Coupling Cycle & Common Pitfalls

The following diagram illustrates the catalytic cycle and highlights where common side reactions occur.

Suzuki_Troubleshooting cluster_cycle Suzuki Catalytic Cycle cluster_sides Common Side Reactions Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-Br ArPdBr Ar-Pd(II)L_n-Br (Ar = Benzothiazole) OxiAdd->ArPdBr Trans Transmetalation ArPdBr->Trans + [Ar'B(OH)3]⁻ ProtoDehalo Protodehalogenation (Yields Ar-H) ArPdBr->ProtoDehalo Slow Transmetalation + H⁺ Source ArPdArB Ar-Pd(II)L_n-Ar' Trans->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 + Ar-Ar' BoronicAcid Ar'B(OH)2 ProtoDeboro Protodeboronation (Yields Ar'-H) BoronicAcid->ProtoDeboro Base, H₂O HomoCoupling Homocoupling (Yields Ar'-Ar') BoronicAcid->HomoCoupling O₂, Pd(II) caption Suzuki Cycle and Key Side Reactions.

Caption: Suzuki Cycle and Key Side Reactions.

Systematic Optimization Protocol

When faced with low yields, a systematic screening of reaction parameters is the most efficient path forward.[20] Below is a recommended workflow.

Experimental Workflow: Parameter Screening
  • Setup: In parallel reaction vials under an inert atmosphere, add the bromobenzothiazole (1.0 equiv).

  • Variable Addition: To each vial, add the screened components according to the table below.

  • Reagent Addition: Add the boronic acid (1.2 equiv) and degassed solvent.

  • Catalyst Addition: Add the palladium precatalyst and ligand solution.

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 h).

  • Analysis: Quench the reactions and analyze the crude mixture by LC-MS or GC-MS to determine the conversion and yield of product versus side products.

Table 1: Recommended Screening Parameters for Bromobenzothiazole Suzuki Coupling
ParameterCondition 1 (Baseline)Condition 2Condition 3Condition 4
Pd Source (mol%) Pd₂(dba)₃ (2%)Pd(OAc)₂ (2%)PdCl₂(dppf) (3%)Pd(PPh₃)₄ (5%)
Ligand (mol%) SPhos (4%)XPhos (4%)P(t-Bu)₃ (4%)None
Base (equiv) K₂CO₃ (2.0)K₃PO₄ (2.0)Cs₂CO₃ (2.0)KF (3.0)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)DMF (anhydrous)

Note: This table represents a starting point. The optimal conditions will be specific to the exact substrates being used.

Advanced Troubleshooting
Q4: I've screened catalysts, bases, and solvents, but my yields are still moderate (<50%). What other factors could be at play?

A4: When standard optimization fails, consider more subtle or substrate-specific issues.

  • Steric Hindrance: If your bromobenzothiazole or boronic acid has bulky groups near the reaction center, this can impede oxidative addition or transmetalation.[3] In these cases, less bulky ligands (e.g., P(t-Bu)₃) or higher reaction temperatures may be necessary. Nickel catalysts are also known to be effective for sterically demanding couplings.[4][21]

  • Chelating Effects: The nitrogen atom of the benzothiazole ring can coordinate to the palladium center.[3] This can sometimes be beneficial, facilitating oxidative addition. However, it can also potentially inhibit other steps of the catalytic cycle. A ligand-free approach, using a catalyst like Pd(OAc)₂ or Pd₂(dba)₃, might be effective as the substrate itself can act as a ligand.[3]

  • Boronic Acid Quality Revisited: Even high-quality boronic acids can contain residual inorganic salts or have started to form anhydride trimers (boroxines), which are less reactive. You can try purifying the boronic acid by recrystallization or by performing an aqueous wash to remove impurities.

Protocol: Boronic Acid Purification (Aqueous Wash)
  • Dissolve the boronic acid in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash with a saturated aqueous solution of NaCl (brine). This helps to remove water-soluble impurities.

  • Separate the organic layer.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the purified boronic acid.

  • Use immediately or store under an inert atmosphere.

By methodically addressing these potential points of failure, from the fundamental reaction components to more nuanced substrate-specific effects, you can effectively troubleshoot and optimize your Suzuki coupling reactions to achieve higher yields and greater success in your synthetic endeavors.

References

Overcoming solubility issues of 7-Bromobenzo[d]thiazol-2(3H)-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support guide for 7-Bromobenzo[d]thiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility so low?

A1: this compound is a heterocyclic organic compound with the molecular formula C₇H₄BrNOS.[1][2] Its poor water solubility stems from its molecular structure:

  • Aromatic Benzothiazole Core: The fused benzene and thiazole rings are rigid, planar, and hydrophobic, making it difficult for water molecules to surround and solvate the compound.

  • Hydrophobic Bromo Group: The bromine atom further increases the molecule's lipophilicity (fat-solubility), repelling water.

  • Crystalline Structure: In its solid state, the compound likely forms a stable crystal lattice. Significant energy is required to break this lattice apart, a process that is not energetically favored by interactions with water.

Such poor aqueous solubility is a common challenge for over 70% of new chemical entities in drug discovery.[3]

Q2: Why is ensuring complete solubility critical for my biological assays?

A2: For a compound's biological activity to be measured accurately, it must be fully dissolved in the assay buffer. Undissolved particles can lead to significant experimental errors:

  • Compound Precipitation: The compound can fall out of solution upon dilution into your aqueous assay buffer, leading to an unknown and significantly lower effective concentration.[4][5]

  • Inaccurate Potency Measurement: You may underestimate the compound's true activity (e.g., obtaining a falsely high IC₅₀ value) because the actual concentration of the dissolved, active compound is much lower than the nominal concentration you prepared.[5]

  • Poor Reproducibility: Precipitates can distribute unevenly across multi-well plates, causing high variability between replicate wells and between experiments.[4][5]

  • False Negatives: A potent compound might appear inactive simply because it never reached its biological target in a sufficient, soluble concentration.[4][5]

Q3: What is the universally accepted first step for solubilizing a hydrophobic compound like this for in vitro testing?

A3: The standard best practice is to first prepare a high-concentration stock solution in a 100% water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules.[6][7]

Initial Protocol:

  • Prepare a 10-50 mM primary stock solution of this compound in 100% anhydrous DMSO.

  • Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) or brief sonication.

  • Store this stock solution at -20°C or -80°C, protected from light and moisture. Many compounds are less soluble at lower temperatures, so always bring the stock to room temperature and vortex to re-dissolve any precipitate before use.[4]

This primary stock is then used to make intermediate and final dilutions in your aqueous assay buffer. The key challenge, addressed in the following sections, is maintaining solubility during this dilution step.

Troubleshooting Guide: From DMSO Stock to Aqueous Buffer

The most common failure point is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer. The following troubleshooting workflow is designed to address this systematically.

Solubility Troubleshooting Workflow start Start: Compound precipitates in aqueous buffer from DMSO stock q_solvent Is final DMSO concentration >1%? Can your assay tolerate more? start->q_solvent co_solvent Strategy 1: Optimize Co-solvent (Increase DMSO to 1-2% or test Ethanol/PEG) q_solvent->co_solvent Yes ph_adjust Strategy 2: pH Adjustment Test solubility in buffers from pH 6.0 to 9.0 q_solvent->ph_adjust No q_co_solvent_ok Is compound soluble? co_solvent->q_co_solvent_ok q_co_solvent_ok->ph_adjust No success Problem Solved: Proceed with assay (Always include vehicle control) q_co_solvent_ok->success Yes q_ph_ok Is compound soluble? ph_adjust->q_ph_ok excipients Strategy 3: Use Solubilizing Excipients Test HP-β-Cyclodextrin or Surfactants (e.g., Tween-20) q_ph_ok->excipients No q_ph_ok->success Yes q_excipients_ok Is compound soluble? excipients->q_excipients_ok combine Advanced Strategy: Combine Methods (e.g., Co-solvent + pH adjustment) q_excipients_ok->combine No q_excipients_ok->success Yes combine->success

Caption: Decision workflow for troubleshooting solubility.

Strategy 1: Optimize Co-solvents

Causality: Co-solvents work by reducing the polarity of the bulk solvent (water), creating a more favorable "hydrophobic" environment that prevents the drug from precipitating.[][9][10]

Recommendations:

  • DMSO: Most cell-based assays can tolerate up to 0.5% DMSO with minimal toxicity. Some can tolerate up to 1% or even 2%. Determine the maximum tolerable DMSO concentration for your specific system and use it. A higher co-solvent percentage provides a greater solubilizing capacity.

  • Other Co-solvents: If DMSO is not suitable or insufficient, other co-solvents can be tested.

Co-SolventTypical Starting Conc.Notes
DMSO 0.5% - 2% (v/v)Gold standard. Check assay tolerance.[6]
Ethanol 1% - 5% (v/v)Can be effective but may have higher bioactivity/toxicity.
Polyethylene Glycol (PEG 300/400) 1% - 10% (v/v)Generally well-tolerated and can be very effective.[6][]
Glycerol 1% - 10% (v/v)Known to be protein-stabilizing and a good option for biochemical assays.[6]

Actionable Protocol: Always run a "vehicle control" in your experiment, which contains the same final concentration of the co-solvent as your test wells, to account for any effects of the solvent itself.[5]

Strategy 2: pH Adjustment

Causality: The solubility of ionizable compounds is highly pH-dependent.[11] The this compound molecule has a proton on a nitrogen atom within the thiazole ring system. This proton is weakly acidic. By raising the pH of the buffer with a base, this proton can be removed (deprotonation), forming an anionic salt. This charged species is significantly more polar and thus more soluble in water.[][12][13]

Experimental Protocol: Testing pH-Dependent Solubility

  • Prepare Buffers: Make a series of biologically compatible buffers with varying pH values (e.g., Phosphate or HEPES buffers at pH 7.0, 7.5, 8.0, 8.5, and 9.0).

  • Prepare Compound Slurry: In separate microcentrifuge tubes, add an excess amount of solid this compound to 1 mL of each buffer. The goal is to create a saturated solution where solid compound is visible.

  • Equilibrate: Tightly cap the tubes and mix them on a rotator at room temperature for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet the undissolved solid. Carefully collect the supernatant.

  • Measure Concentration: Analyze the concentration of the dissolved compound in the supernatant using a suitable method like UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to determine the optimal pH for solubilization.

Critical Consideration: Ensure the chosen pH is compatible with your biological assay. Extreme pH values can denature proteins or harm cells.

Strategy 3: Utilize Solubilizing Excipients

If co-solvents and pH manipulation are insufficient, pharmaceutical-grade solubilizers can be employed. These are molecules specifically designed to encapsulate or interact with hydrophobic drugs to keep them in solution.

A. Cyclodextrins

Mechanism: Cyclodextrins are ring-shaped sugar molecules with a hydrophobic inner cavity and a hydrophilic exterior.[14] The hydrophobic this compound molecule can become trapped inside the cavity, forming an "inclusion complex."[15][16][17] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[18]

Cyclodextrin Inclusion Complex cluster_0 Hydrophobic Drug cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Drug This compound Complex [Drug Inside]> CD Hydrophobic Cavity>

Caption: Formation of a cyclodextrin inclusion complex.

B. Surfactants

Mechanism: Surfactants (or detergents) are amphiphilic molecules with a polar "head" and a non-polar "tail."[19] Above a certain concentration (the Critical Micelle Concentration, or CMC), they self-assemble into spherical structures called micelles, with the hydrophobic tails pointing inward and the hydrophilic heads facing the water.[20][21][22] The hydrophobic core of the micelle acts as a tiny oil droplet, effectively dissolving the this compound.

Excipient TypeExampleTypical Concentration RangeNotes
Cyclodextrin Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1% - 10% (w/v)Very effective and widely used.[15][23] Check for interference with assay components.
Non-ionic Surfactant Polysorbate 20 (Tween-20), Polysorbate 800.01% - 0.5% (v/v)Commonly used in biological buffers. Can interfere with cell membranes at higher concentrations.[21]
Non-ionic Surfactant Cremophor® EL0.1% - 1% (v/v)A powerful solubilizer but should be used with caution in cell-based assays due to potential toxicity.[21][23]

Actionable Protocol: Prepare your aqueous buffer containing the desired concentration of the excipient first, then add the DMSO stock of your compound to this pre-formulated buffer with vigorous vortexing.

References

Technical Support Center: A Guide to the Stability of 7-Bromobenzo[d]thiazol-2(3H)-one in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromobenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound when prepared in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an organic compound with the chemical formula C₇H₄BrNOS.[1][2] It belongs to the benzothiazolone class of heterocyclic compounds. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 1188047-07-5[1][2]
Molecular Weight 230.08 g/mol [1][2]
Appearance Typically a solid
Storage (as solid) Sealed in a dry, room temperature environment[2]
Q2: Why is DMSO a common solvent for this compound, and what are its relevant properties?

DMSO is a widely used solvent in drug discovery and high-throughput screening for several reasons.[3] It can dissolve a broad range of both polar and nonpolar compounds, is miscible with water and cell culture media, and has a high boiling point (189 °C), which reduces evaporation at room temperature.[3] However, DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can be a critical factor in compound stability.[4] Its relatively high freezing point of 18.5 °C means that it can solidify at or slightly below room temperature.[3]

Q3: What are the primary stability concerns for this compound in a DMSO solution?

While specific stability data for this compound is not extensively published, based on its chemical structure, the primary concerns are:

  • Hydrolysis: The benzothiazolone core contains a cyclic amide (lactam) bond. Amide bonds can be susceptible to hydrolysis, especially in the presence of water and under certain pH conditions (acidic or basic). Studies on related heterocyclic structures like benzodiazepines have shown that hydrolysis can lead to ring-opening.[5][6][7] The presence of water in DMSO is a significant factor that can contribute to compound degradation.[8][9]

  • Oxidation: While less common for this specific scaffold, some sulfur-containing heterocycles can be prone to oxidation. DMSO itself can act as an oxidizing agent under certain conditions, often requiring an activator.[10][11] However, spontaneous oxidation is less likely but should not be entirely ruled out without experimental evidence.

  • Influence of Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially accelerate degradation for sensitive compounds.[4] However, some studies have shown that many compounds are stable over multiple freeze-thaw cycles if handled properly.[8][9][12]

Troubleshooting Guide

Scenario 1: I am observing a decrease in the biological activity of my compound over time.

Possible Cause: This is a classic sign of compound degradation. The concentration of the active parent compound is likely decreasing in your DMSO stock solution.

Troubleshooting Workflow:

  • Prepare a Fresh Stock Solution: Always compare the activity of your stored solution to a freshly prepared solution from the solid compound. This will help confirm if the issue is with the stored stock.[4]

  • Analytical Chemistry Verification: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your stored stock solution.

  • Implement a Stability Study: If you confirm degradation, a systematic stability study is recommended to understand the degradation rate and identify optimal storage conditions.

Experimental Protocol: Basic Stability Assessment by HPLC

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound in high-quality, anhydrous DMSO at your desired concentration (e.g., 10 mM).

    • Immediately analyze this solution by HPLC to determine the initial purity and peak area of the parent compound. This serves as your baseline.

  • Sample Storage:

    • Aliquot the stock solution into several small, tightly sealed vials to minimize headspace and prevent repeated freeze-thaw cycles of the main stock.

    • Store these aliquots under different conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Allow the sample to thaw completely and come to room temperature before analysis.

    • Analyze by HPLC using the same method as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area suggests degradation.

    • Look for the appearance of new peaks, which would indicate the formation of degradation products.

Diagram: Stability Assessment Workflow

G cluster_prep Preparation cluster_storage Storage Conditions cluster_timepoint Time-Point Monitoring prep_stock Prepare fresh DMSO stock (e.g., 10 mM) aliquot Aliquot into multiple vials prep_stock->aliquot t0_analysis T=0 Analysis (HPLC/LC-MS) Establish baseline purity storage_rt Room Temp aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c storage_neg80c -80°C aliquot->storage_neg80c tx_analysis T=x Analysis (HPLC/LC-MS) storage_rt->tx_analysis storage_4c->tx_analysis storage_neg20c->tx_analysis storage_neg80c->tx_analysis data_comp Compare peak area to T=0 Identify new peaks tx_analysis->data_comp

Caption: Workflow for assessing compound stability in DMSO.

Scenario 2: I see a new, more polar peak appearing in my LC-MS analysis of an aged DMSO stock.

Possible Cause: This is a strong indication of hydrolysis. The cleavage of the amide bond in the benzothiazolone ring would likely result in a more polar, ring-opened product (a carboxylic acid and an amine).

Plausible Degradation Pathway: Hydrolysis

The lactam bond in the this compound is susceptible to nucleophilic attack by water. This reaction would cleave the ring to form 2-amino-3-bromobenzenethiol and a carboxylic acid derivative, which may be unstable and undergo further reactions.

Diagram: Potential Hydrolytic Degradation of Benzothiazolone Ring

Caption: Potential hydrolysis pathway for the benzothiazolone core.

Recommendations:

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container to prepare your stock solutions.

  • Store Under Inert Gas: For long-term storage, consider overlaying your DMSO stock solution with an inert gas like argon or nitrogen to displace moisture and oxygen.

  • Lower Storage Temperature: Storing at -20°C or -80°C will slow down the rate of chemical reactions, including hydrolysis.[13] Studies have shown that most compounds are stable for extended periods at these temperatures.[13][14]

Scenario 3: My compound seems to be precipitating out of the DMSO solution, especially after thawing.

Possible Cause: While this compound is generally soluble in DMSO, its solubility can be affected by concentration and temperature. The relatively high melting point of DMSO means that upon freezing, the compound can be forced out of solution.

Recommendations:

  • Confirm Solubility Limit: Ensure you are not exceeding the solubility limit of the compound in DMSO at your working concentration.

  • Proper Thawing and Mixing: When thawing a frozen stock, ensure it has returned completely to room temperature. Vortex the solution thoroughly to ensure the compound has fully redissolved before making any dilutions.

  • Consider a DMSO/Water Mixture: For some compounds, a mixture of DMSO and water (e.g., 90:10) can improve solubility characteristics upon freezing and thawing.[13][14] However, this must be balanced with the increased risk of hydrolysis.[8][14] A stability study would be necessary to validate this approach for your specific compound.

Summary of Best Practices for Storage

ParameterRecommendationRationale
Solvent Quality Use high-purity, anhydrous DMSO.Minimizes water content, reducing the risk of hydrolysis.[8]
Concentration Prepare concentrated stock solutions (e.g., 10 mM).Higher concentrations can sometimes improve stability.[4]
Storage Temperature -20°C or -80°C for long-term storage.Low temperatures slow the rate of chemical degradation.[13][14]
Aliquoting Store in small, single-use aliquots.Avoids multiple freeze-thaw cycles and moisture introduction to the parent stock.[4]
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces moisture and oxygen, protecting against hydrolysis and oxidation.[4]
Container Use tightly sealed vials (e.g., with screw caps and O-rings).Prevents moisture from entering the container.

By adhering to these guidelines and proactively troubleshooting potential issues, researchers can ensure the integrity and reliability of their experimental data when working with this compound in DMSO solutions.

References

Technical Support Center: Strategies for Suppressing Dehalogenation in Cross-Coupling Reactions of 7-Bromobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the dehalogenation of 7-bromobenzothiazoles. Due to the electron-deficient nature of the benzothiazole ring system, these substrates are particularly prone to hydrodehalogenation, leading to reduced yields of the desired coupled product and purification challenges. This resource offers a structured approach to diagnosing and mitigating this issue, grounded in mechanistic understanding and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

Dehalogenation, specifically hydrodehalogenation, is a side reaction where the halogen atom (in this case, bromine) on the aromatic substrate is replaced by a hydrogen atom.[1] This leads to the formation of an undesired benzothiazole byproduct instead of the intended cross-coupled product. This occurs within the catalytic cycle, typically after the oxidative addition step, when the palladium intermediate reacts with a hydride source instead of the coupling partner.[1]

Q2: Why is 7-bromobenzothiazole particularly susceptible to dehalogenation?

The benzothiazole ring is an electron-deficient heterocycle. This electronic property makes the C-Br bond at the 7-position more susceptible to oxidative addition by the palladium(0) catalyst, which is the first step in the desired catalytic cycle.[2] However, the resulting arylpalladium(II) intermediate can be more susceptible to side reactions, including protonolysis which leads to dehalogenation, especially under non-optimized reaction conditions.

Q3: What are the primary sources of hydride that lead to dehalogenation?

Hydride sources in a cross-coupling reaction can be varied and sometimes subtle. Common culprits include:

  • Solvents: Alcohols and even residual water can act as proton sources.[3][4]

  • Bases: Certain bases, particularly strong alkoxides, can either directly provide a hydride or promote the decomposition of other reaction components to generate hydride species.[5]

  • Starting Materials: Impurities in the boronic acid or amine coupling partners can sometimes contribute to dehalogenation.

Q4: How can I quickly determine if dehalogenation is the primary issue in my reaction?

The most direct method is to analyze the crude reaction mixture by LC-MS or GC-MS. Look for a peak corresponding to the mass of benzothiazole (the dehalogenated product). Comparing the area of this peak to the remaining starting material and the desired product will give you a quantitative sense of the extent of this side reaction.

Troubleshooting Guide: A Deeper Dive

This section provides a problem-oriented approach to systematically address and resolve dehalogenation issues.

Problem 1: High Levels of Dehalogenated Benzothiazole Detected

When your analysis shows a significant amount of the dehalogenated byproduct, it's a clear indication that the conditions are favoring this off-cycle pathway over the desired cross-coupling.

The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[1] An unsuitable ligand may not sufficiently promote the desired reductive elimination step, allowing more time for dehalogenation to occur.

Solution:

  • Increase Ligand Steric Bulk: Switch to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or other biaryl phosphine ligands.[5] These ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known to form highly stable palladium complexes that can be very effective in suppressing dehalogenation.[6][7][8]

Illustrative Workflow for Ligand Screening

G cluster_0 Initial Reaction Setup cluster_1 Analysis cluster_2 Troubleshooting Path cluster_3 Outcome start Standard Conditions: Pd Source (e.g., Pd2(dba)3) Initial Ligand (e.g., PPh3) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) analysis Analyze Crude Reaction (LC-MS / GC-MS) start->analysis decision High Dehalogenation? analysis->decision ligand_screen Screen Bulky Ligands: - XPhos - SPhos - RuPhos - NHC Ligands (e.g., IPr) decision->ligand_screen Yes success Optimized Yield decision->success No ligand_screen->success

Caption: A decision-tree for troubleshooting dehalogenation via ligand screening.

The choice of base is critical. A base that is too strong or has nucleophilic character can promote dehalogenation.

Solution:

  • Switch to Weaker, Non-Nucleophilic Bases: Instead of strong bases like sodium tert-butoxide (NaOtBu), consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4][5] These bases are generally less prone to causing dehalogenation.

  • Anhydrous Conditions: If using an alkoxide base is necessary, ensure strictly anhydrous conditions to minimize proton sources.

BasepKa of Conjugate AcidTypical Observation in 7-Bromobenzothiazole Couplings
NaOtBu ~19Often effective for C-N coupling, but can increase dehalogenation risk.[9]
K₃PO₄ ~12.3A good starting point, often balances reactivity and minimizes side reactions.[5]
Cs₂CO₃ ~10.3Generally a mild and effective base, particularly for Suzuki couplings.[10][11]
K₂CO₃ ~10.3A cost-effective and often suitable alternative to Cs₂CO₃.[5]

Protic solvents, like alcohols, can be a direct source of protons for hydrodehalogenation.

Solution:

  • Use Aprotic Solvents: Favor aprotic solvents like dioxane, THF, or toluene.[5]

  • Control Water Content: In reactions that require water as a co-solvent (like many Suzuki couplings), carefully titrate the amount of water. Sometimes, minimizing the water content can suppress dehalogenation.[12] Conversely, for some systems, completely anhydrous conditions can be detrimental, so optimization is key.

Problem 2: Low or No Conversion of Starting Material

If you observe unreacted 7-bromobenzothiazole along with dehalogenation, it suggests a problem with catalyst activity or stability.

Solution:

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-catalyst. Pre-catalysts are designed to readily form the active catalytic species and can lead to more consistent results.

  • Degas Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst.[1] Ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Check Reagent Quality: Ensure the purity of your boronic acid or amine coupling partner. Degraded reagents can inhibit the catalyst.

Catalytic Cycle and Dehalogenation Pathway

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetal Transmetalation (with R-BY2) ArPdX->Transmetal Dehalo_step Protonolysis (+ H+ source) ArPdX->Dehalo_step ArPdR Ar-Pd(II)-R(L2) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 (catalyst regeneration) Product Ar-R RedElim->Product Dehalo_step->Pd0 (off-cycle) Dehalo_prod Ar-H (Dehalogenation) Dehalo_step->Dehalo_prod

Caption: The catalytic cycle showing the desired cross-coupling pathway and the competing dehalogenation side reaction.

Recommended Starting Protocols

The following are generalized, robust starting points for common cross-coupling reactions with 7-bromobenzothiazole. They are designed to minimize dehalogenation but may require further optimization for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a good starting point for C-C bond formation.

Materials:

  • 7-bromobenzothiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane and water (10:1 v/v)

Procedure:

  • To a dry reaction vessel, add 7-bromobenzothiazole, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd₂(dba)₃ and XPhos. Add this mixture to the reaction vessel.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction to 80-100 °C and monitor by LC-MS or TLC until the starting material is consumed.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a reliable starting point for C-N bond formation.

Materials:

  • 7-bromobenzothiazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add NaOtBu.

  • In a separate vial, pre-mix Pd₂(dba)₃ and RuPhos in toluene.

  • Add the catalyst solution to the reaction vessel.

  • Add the 7-bromobenzothiazole and the amine to the reaction vessel.

  • Heat the reaction to 90-110 °C and monitor by LC-MS or TLC.

  • Upon completion, cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Disclaimer: These protocols are intended as a starting point. Optimal conditions may vary depending on the specific coupling partners and desired scale.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Benzothiazolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of benzothiazolones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your C-N cross-coupling reactions involving this important heterocyclic scaffold.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the Buchwald-Hartwig amination of benzothiazolones, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am attempting a Buchwald-Hartwig amination with a substituted bromobenzothiazolone and a primary amine, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low product yield in the Buchwald-Hartwig amination of benzothiazolones can stem from several factors, often related to catalyst activity and reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Inadequate Catalyst Activation or Catalyst Poisoning:

    • Explanation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or your substrate or reagents might contain impurities that poison the catalyst.[1][2] Functional groups like azo groups are known to poison palladium catalysts.[2]

    • Solution:

      • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more reliable formation of the active catalytic species compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[3]

      • Ensure Reagent Purity: Purify your starting materials and ensure your amine and solvent are free of impurities. Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the catalyst.[1]

      • Protect Problematic Functional Groups: If your benzothiazolone or amine contains a functional group known to interfere with the catalyst, consider a protection strategy.

  • Poor Solubility of the Base:

    • Explanation: A common and often overlooked reason for low yield is the poor solubility of inorganic bases in organic solvents.[1] If the base is not sufficiently dissolved, it cannot effectively deprotonate the amine, which is a crucial step in the catalytic cycle.[4]

    • Solution:

      • Grind the Base: Before use, finely grind inorganic bases like K₃PO₄ or Cs₂CO₃ to increase their surface area.[3]

      • Add Celite: In larger-scale reactions, adding Celite can help prevent the clumping of inorganic bases.[3]

      • Optimize Agitation: Ensure vigorous stirring to maintain a good suspension of the base.[3]

      • Consider a More Soluble Base: While strong bases like NaOtBu are often effective, they can be detrimental to sensitive functional groups.[1][3] Cesium carbonate (Cs₂CO₃) often provides a good balance of reactivity and solubility in solvents like dioxane.[4]

  • Inappropriate Ligand Selection:

    • Explanation: The choice of phosphine ligand is critical for a successful reaction. The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle.[5][6] For heteroaryl halides like benzothiazolones, bulky, electron-rich ligands are often necessary.[7]

    • Solution:

      • Screen a Panel of Ligands: If your initial ligand choice is not effective, screen a variety of ligands. For benzothiazolones, consider sterically hindered biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[6][7][8]

      • Match Ligand to Amine: For primary amines, BrettPhos is often a good starting point, while RuPhos is well-suited for secondary amines.[2]

Issue 2: Side Product Formation (e.g., Hydrodehalogenation)

Question: My reaction is consuming the starting benzothiazolone, but I'm isolating a significant amount of the corresponding dehalogenated benzothiazolone instead of my desired aminated product. How can I suppress this side reaction?

Answer:

The formation of a hydrodehalogenated side product is a common issue in Buchwald-Hartwig aminations and is often competitive with the desired reductive elimination step.[5]

Potential Causes & Solutions:

  • β-Hydride Elimination:

    • Explanation: If the amine has a β-hydrogen, a competing side reaction can occur where the amide undergoes β-hydride elimination, leading to the hydrodehalogenated arene and an imine.[5]

    • Solution:

      • Optimize the Ligand: The use of bulky, electron-donating ligands can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination.[5] Buchwald's biarylphosphine ligands and Hartwig's ferrocene-derived ligands are designed to minimize this side reaction.[5]

      • Choice of Base: The base can influence the rate of reductive elimination. Stronger bases that lead to faster deprotonation of the amine and subsequent steps can sometimes outcompete β-hydride elimination.

  • Reaction with Trace Water:

    • Explanation: Trace amounts of water in the reaction mixture can lead to the hydrolysis of intermediates and the formation of the hydrodehalogenated product.

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (argon or nitrogen).[1] Use anhydrous solvents and ensure reagents are dry.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the Buchwald-Hartwig amination for benzothiazolone substrates.

1. How do I select the optimal base for my benzothiazolone substrate?

The choice of base is critical and depends on the functional groups present on your substrates.[1]

  • For robust substrates with no base-sensitive functional groups: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often the most effective, leading to high reaction rates.[2][3]

  • For substrates with base-sensitive functional groups (e.g., esters, ketones): Weaker inorganic bases are preferred to avoid side reactions.[4] Good options include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).[1][3] Cs₂CO₃ is often a good starting point due to its better solubility in common organic solvents compared to other carbonate bases.[3][4]

Base Strength Common Use Cases Potential Issues
NaOtBuStrongGeneral-purpose, high reactivityIncompatible with many electrophilic functional groups[2]
LHMDSStrongTolerates protic functional groups[2]Can be aggressive towards some functional groups
Cs₂CO₃WeakGood for sensitive substrates, good solubility[3][4]Lower reaction rates than strong bases
K₃PO₄, K₂CO₃WeakMilder alternative for sensitive substrates[1][3]Poor solubility in many organic solvents[1]

2. Which phosphine ligand should I start with for my benzothiazolone amination?

The ligand choice is highly dependent on the nature of both the benzothiazolone and the amine.[3]

  • General Recommendation: For heteroaryl halides like benzothiazolones, sterically hindered, electron-rich biaryl monophosphine ligands are generally the most successful.[7]

  • Starting Points:

    • XPhos: A versatile and highly active ligand for a broad range of C-N couplings, including those involving heteroaryl chlorides.[8]

    • RuPhos: Particularly effective for couplings with secondary amines.[2]

    • BrettPhos: A good choice for couplings with primary amines.[2]

3. What is the role of the steric bulk in the phosphine ligand?

Sterically hindered ligands are crucial for the high activity of modern Buchwald-Hartwig catalyst systems.[5]

  • Promoting Monoligation: The bulkiness of the ligand favors the formation of a monoligated palladium species throughout the catalytic cycle. This increases the rate of oxidative addition and reductive elimination.[5]

  • Accelerating Reductive Elimination: The steric hindrance can also promote the final C-N bond-forming reductive elimination step over competing side reactions like β-hydride elimination.[5]

Visualizations and Protocols

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNR'R'' AmideComplex Palladium Amido Complex AmineCoord->AmideComplex Base, -H-Base+X- AmideComplex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) AmideComplex->Product ArX Aryl Halide (Benzothiazolone-X) Amine Amine (HNR'R'') Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckPurity Are starting materials pure and dry? Start->CheckPurity Purify Purify reagents and dry solvent CheckPurity->Purify No CheckBase Is the base soluble and active? CheckPurity->CheckBase Yes Purify->CheckBase GrindBase Grind base, increase agitation, or switch to a more soluble base (e.g., Cs2CO3) CheckBase->GrindBase No CheckLigand Is the ligand appropriate? CheckBase->CheckLigand Yes GrindBase->CheckLigand ScreenLigands Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos) CheckLigand->ScreenLigands No CheckTemp Is the reaction temperature optimal? CheckLigand->CheckTemp Yes ScreenLigands->CheckTemp IncreaseTemp Increase temperature incrementally CheckTemp->IncreaseTemp No Success Reaction Optimized CheckTemp->Success Yes IncreaseTemp->Success

Caption: A decision tree for troubleshooting common issues.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromobenzothiazolone

Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.[1]

Materials:

  • Bromobenzothiazolone (1.0 equiv)

  • Amine (1.1–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%)

  • Base (e.g., Cs₂CO₃, 1.5–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1–0.5 M)

Procedure:

  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the bromobenzothiazolone, palladium pre-catalyst, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5–10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

Navigating the Labyrinth: A Technical Support Guide to N-Debenzylation of Substituted Benzothiazolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-debenzylation of substituted benzothiazolones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical deprotection step. The N-benzyl group is a robust protecting group, but its removal from the benzothiazolone scaffold can be fraught with challenges, from catalyst poisoning to unexpected side reactions. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve clean and efficient debenzylation.

Understanding the Core Challenge

The N-debenzylation of substituted benzothiazolones involves the cleavage of a stable nitrogen-benzyl bond. The primary difficulty arises from the inherent properties of the benzothiazolone ring system, which contains a sulfur atom and a lactam-like carbonyl group. These features can interfere with common debenzylation methods. This guide will dissect these challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my catalytic hydrogenation failing for N-debenzylation of my substituted benzothiazolone?

A1: The most probable cause is catalyst poisoning by the sulfur atom in the benzothiazolone ring.[1] Palladium catalysts, especially Pd/C, are highly susceptible to poisoning by sulfur compounds, which can irreversibly bind to the catalyst's active sites and inhibit its activity.

Q2: I observe multiple products in my reaction mixture after attempting debenzylation. What could they be?

A2: Besides the desired product and unreacted starting material, you might be observing byproducts from ring opening, reduction of the carbonyl group to an alcohol, or even desulfurization.[2][3] The specific byproducts will depend on the reaction conditions employed.

Q3: Are there any alternatives to catalytic hydrogenation for this transformation?

A3: Absolutely. Lewis acid-mediated and oxidative debenzylation methods are viable alternatives that avoid the issue of catalyst poisoning.[4][5] However, these methods come with their own set of challenges, such as the stability of your substituents and the benzothiazolone ring to strong acids or oxidants.

Q4: How do the substituents on my benzothiazolone ring affect the debenzylation reaction?

A4: Electron-donating or withdrawing groups on the aromatic ring can influence the reactivity of the entire molecule. For instance, electron-withdrawing groups can make the lactam carbonyl more susceptible to nucleophilic attack, while electron-donating groups might affect the electronic properties of the sulfur atom. Always consider the electronic and steric effects of your substituents when choosing a debenzylation method.

Troubleshooting Guides

Challenge 1: Incomplete or No Reaction with Catalytic Hydrogenation

This is the most common issue encountered and is almost always due to catalyst poisoning.

A standard approach to catalytic hydrogenation is often the first attempt.

Protocol 1: Standard Catalytic Hydrogenation

  • Dissolve the N-benzyl substituted benzothiazolone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10-20 mol% of 10% Pd/C catalyst.

  • Purge the reaction vessel with hydrogen gas (balloon or Parr shaker).

  • Stir the reaction at room temperature to 50°C and monitor by TLC or LC-MS.

  • Increase Catalyst Loading: If the reaction is sluggish, a higher catalyst loading (up to 100 wt%) may be necessary to overcome partial poisoning. However, this can be costly.

  • Use a Poison-Resistant Catalyst: Consider using catalysts less prone to sulfur poisoning, such as Pearlman's catalyst (Pd(OH)₂/C) or certain nickel-based catalysts like Raney Nickel. Be aware that Raney Nickel can sometimes promote desulfurization.

  • Add an Acid: The addition of a non-nucleophilic acid, like acetic acid or a small amount of HCl, can sometimes facilitate the reaction by protonating the substrate, making the N-benzyl group more labile.[6][7]

  • Switch to Transfer Hydrogenation: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can sometimes be more effective.[8] The reaction conditions are often milder.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

  • To a stirred suspension of the N-benzyl substituted benzothiazolone (1 eq) in methanol, add 10% Pd/C (equal weight to the substrate).

  • Add ammonium formate (5 eq) in a single portion under a nitrogen atmosphere.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, filter the catalyst through Celite and concentrate the filtrate.

start Start: Incomplete Hydrogenation step1 Increase Catalyst Loading (up to 100 wt%) start->step1 Easy modification step2 Switch to Poison-Resistant Catalyst (e.g., Pd(OH)₂/C) step1->step2 If still slow/incomplete step3 Add Acidic Additive (e.g., Acetic Acid) step2->step3 If reaction stalls step4 Attempt Catalytic Transfer Hydrogenation step3->step4 If side reactions occur end_success Success: Debenzylation Achieved step4->end_success If successful end_fail Consider Alternative Methods step4->end_fail If unsuccessful

Caption: Troubleshooting workflow for catalytic hydrogenation.

Challenge 2: Substrate Degradation or Unwanted Side Reactions

This can occur with more aggressive debenzylation methods or with sensitive substituents on the benzothiazolone ring.

Strong Lewis acids like AlCl₃ or BBr₃ can cleave the N-benzyl bond, but may also interact with other functional groups or the benzothiazolone core itself.

Protocol 3: Lewis Acid-Mediated Debenzylation with AlCl₃

  • Dissolve the N-benzyl substituted benzothiazolone (1 eq) in an inert solvent like toluene or dichloromethane.

  • Cool the solution to 0°C.

  • Add AlCl₃ (2-3 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water or ice and extract the product.

  • Formation of Friedel-Crafts Byproducts: The cleaved benzyl cation can re-alkylate the aromatic rings of the substrate or solvent. Using a cation scavenger like anisole or pentamethylbenzene can mitigate this.[5]

  • Ring Instability: If you observe degradation of the benzothiazolone ring, consider using a milder Lewis acid (e.g., ZnCl₂) or performing the reaction at a lower temperature for a longer duration.

  • Complexation with Carbonyl: The Lewis acid can coordinate to the lactam carbonyl, which might either facilitate or hinder the reaction, or lead to other transformations. Careful optimization of the stoichiometry of the Lewis acid is crucial.

Oxidative methods offer an alternative, but care must be taken to avoid over-oxidation or reaction with the sulfur atom.

Protocol 4: Oxidative Debenzylation with KOtBu/DMSO and O₂

  • Dissolve the N-benzyl substituted benzothiazolone (1 eq) in DMSO.

  • Add a solution of potassium tert-butoxide (KOtBu) in THF (7 eq) at room temperature.

  • Bubble oxygen gas through the solution for 10-30 minutes.[4]

  • Monitor the reaction by TLC.

  • Quench with saturated aqueous ammonium chloride and extract the product.

  • Oxidation of Sulfur: The sulfur atom in the benzothiazolone ring could potentially be oxidized to a sulfoxide or sulfone.[4] Monitoring the reaction closely and using the minimum necessary reaction time can help to avoid this. If this is a persistent issue, this method may not be suitable for your substrate.

  • Base-Sensitive Functional Groups: The strongly basic conditions can be incompatible with certain substituents. If your substrate is base-sensitive, this method should be avoided.

  • Incomplete Reaction: Ensure your reagents are anhydrous, as water can interfere with the base.

start Select Debenzylation Method q3 Is catalyst poisoning a concern? start->q3 q1 Is the substrate sensitive to acids? q2 Is the substrate sensitive to strong bases/oxidants? q1->q2 Yes method2 Lewis Acid-Mediated Debenzylation q1->method2 No method1 Catalytic Hydrogenation q2->method1 Yes (re-evaluate poisoning risk) method3 Oxidative Debenzylation q2->method3 No q3->q1 Yes q3->method1 No

Caption: Decision tree for selecting a debenzylation method.

Data Summary: Comparison of Debenzylation Methods

MethodAdvantagesDisadvantagesKey Troubleshooting Points
Catalytic Hydrogenation Mild conditions, clean byproducts (toluene)Prone to catalyst poisoning by sulfurUse poison-resistant catalysts, increase catalyst loading, add acid
Lewis Acid-Mediated Avoids catalyst poisoningHarsh conditions, potential for Friedel-Crafts side reactions, ring instabilityUse cation scavengers, milder Lewis acids, low temperatures
Oxidative Avoids catalyst poisoningPotential for sulfur oxidation, harsh basic conditionsMinimize reaction time, ensure anhydrous conditions, check substrate compatibility

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-Bromo vs. 6-Bromobenzo[d]thiazol-2(3H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the benzothiazole scaffold is a privileged structure, known for its wide array of pharmacological activities.[1][2] The strategic placement of substituents on this bicyclic ring system can significantly modulate its biological profile. This guide provides an in-depth comparison of the biological activities of two closely related isomers: 7-bromobenzo[d]thiazol-2(3H)-one and 6-bromobenzo[d]thiazol-2(3H)-one. While direct head-to-head comparative studies are limited in the current literature, this analysis will synthesize available data on these and structurally similar compounds to offer valuable insights into their potential therapeutic applications, focusing on cytotoxic, antibacterial, and anticonvulsant activities.

The Critical Role of Halogen Substitution in Benzothiazole Bioactivity

The introduction of a halogen atom, such as bromine, into the benzothiazole core can profoundly influence its physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can dramatically impact the molecule's interaction with biological targets, leading to enhanced or altered pharmacological effects. The position of the halogen substituent is a key determinant of the resulting biological activity, a concept central to the structure-activity relationship (SAR) studies of many therapeutic agents.[3][4]

Comparative Biological Activity: A Data-Driven Overview

Cytotoxic Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, often exerting their effects through mechanisms like apoptosis induction and cell cycle arrest.[5][6]

Table 1: Cytotoxic Activity of Brominated Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-bromobenzo[d]thiazol-2(3H)-one-[7][8][9]triazole hybridsMCF-7 (Breast), HeLa (Cervical)Good cytotoxicity, comparable to Cisplatin[8]
4-(6-Bromo-2-benzothiazolyl)benzenamineVariousPotent anticancer properties[7]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung A54968 µg/mL[10]
6-nitrobenzo[d]thiazol-2-olLung A549121 µg/mL[10]

Available data suggests that derivatives of 6-bromobenzo[d]thiazol-2(3H)-one exhibit notable cytotoxic effects against various cancer cell lines.[8] The introduction of a triazole moiety to the 6-bromo-benzothiazolone core has been shown to yield compounds with good cytotoxicity, comparable to the standard chemotherapeutic drug Cisplatin.[8] This suggests that the 6-bromo isomer is a viable scaffold for the development of novel anticancer agents.

Information on the cytotoxic activity of this compound is less prevalent in the literature. However, SAR studies on related heterocyclic compounds often indicate that the position of a halogen can significantly impact activity. Further investigation is warranted to fully elucidate the cytotoxic potential of the 7-bromo isomer and to enable a direct comparison.

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including benzothiazoles, have emerged as a promising area of research in this field.[1][11]

Table 2: Antibacterial Activity of Brominated Benzothiazole Derivatives

Compound/DerivativeBacterial Strain(s)ActivityReference
6-bromobenzo[d]thiazol-2(3H)-one-[7][8][9]triazole hybridsGram-positive and Gram-negative bacteriaGood to moderate[8]
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-oneS. aureus, Bacillus sp., E. coli, K. pneumoniaeSignificant[12][13]

Derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have demonstrated promising antibacterial activity.[8] The addition of a triazole group, for instance, leads to compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8] This highlights the potential of the 6-bromo scaffold in the design of new antibacterial agents.

As with cytotoxicity, there is a scarcity of data specifically on the antibacterial properties of this compound. Comparative screening of both isomers against a panel of clinically relevant bacteria would be a crucial step in determining their relative potential in this therapeutic area.

Anticonvulsant Activity

Benzothiazole derivatives have also been investigated for their potential in treating neurological disorders, including epilepsy.[9][14][15]

Table 3: Anticonvulsant Activity of Benzothiazole Derivatives

Compound/DerivativeSeizure ModelActivity (ED50 mg/kg)Reference
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamideMES50.8[14][16]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetmideMES54.8[14][16]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamidescPTZ76.0[14][16]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetmidescPTZ52.8[14][16]

Studies on various benzothiazole derivatives have revealed significant anticonvulsant activity in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[14][16] While the provided data does not directly involve the 6-bromo or 7-bromo isomers of benzothiazol-2(3H)-one, it underscores the potential of the broader benzothiazole class in this therapeutic area. The position of substituents on the benzene ring has been shown to influence anticonvulsant activity, suggesting that the bromo-isomers could exhibit interesting properties.[9] A systematic evaluation of both 6-bromo and this compound in these standardized models is necessary to ascertain their potential as anticonvulsant agents.

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of these two isomers, detailed, self-validating experimental protocols are provided below.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 6-bromobenzo[d]thiazol-2(3H)-one in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions add_compounds 3. Add Compounds to Cells compound_prep->add_compounds incubate_cells 4. Incubate for 24-72h add_compounds->incubate_cells add_mtt 5. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 6. Incubate for 4h add_mtt->incubate_mtt add_dmso 7. Add DMSO incubate_mtt->add_dmso read_plate 8. Read Absorbance (570nm) add_dmso->read_plate calc_ic50 9. Calculate IC50 read_plate->calc_ic50

Workflow for the MTT Cytotoxicity Assay.
Antibacterial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[17][18]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial culture.

  • Bacterial Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Compound Application: Prepare solutions of this compound and 6-bromobenzo[d]thiazol-2(3H)-one in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each compound solution to the respective wells. Include a solvent control and a positive control (e.g., a standard antibiotic like Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antibacterial activity.

Agar_Well_Diffusion_Workflow cluster_setup Plate Setup cluster_application Compound Application cluster_incubation_measurement Incubation & Measurement prep_agar 1. Prepare Mueller-Hinton Agar Plates inoculate 2. Inoculate with Bacteria prep_agar->inoculate create_wells 3. Create Wells in Agar inoculate->create_wells prep_solutions 4. Prepare Compound Solutions add_to_wells 5. Add Solutions to Wells prep_solutions->add_to_wells incubate_plates 6. Incubate for 24h add_to_wells->incubate_plates measure_zones 7. Measure Zones of Inhibition incubate_plates->measure_zones

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Benzothiazolones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazolone scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential. Halogenation of this core structure is a key strategy employed to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of halogenated benzothiazolones, with a focus on their anticancer and antimicrobial applications. We will dissect the influence of the type of halogen, its position on the benzothiazole ring, and the resulting impact on efficacy. This document synthesizes data from multiple studies, presents comparative activity in structured tables, details standardized experimental protocols for activity assessment, and offers a forward look into the potential of these compounds in drug development.

Introduction: The Benzothiazolone Scaffold and the Strategic Role of Halogenation

Benzothiazolones are heterocyclic compounds featuring a benzene ring fused to a thiazolone ring. This privileged structure is present in a multitude of biologically active molecules, demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The versatility of the benzothiazolone nucleus allows for extensive chemical modification, making it an attractive starting point for drug discovery campaigns.

Halogenation—the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine)—is a powerful and frequently utilized tool in medicinal chemistry.[3] The introduction of halogens can profoundly alter a molecule's properties in several ways:

  • Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[4]

  • Metabolic Stability: Halogenation at a metabolically susceptible site can block enzymatic degradation, thereby increasing the compound's half-life.

  • Binding Interactions: Heavier halogens like chlorine, bromine, and iodine can form "halogen bonds," which are specific, non-covalent interactions with electron-donating atoms in a biological target, such as oxygen or nitrogen.[5][6] This can significantly improve binding affinity and selectivity.[7]

  • Electronic Effects: The high electronegativity of halogens, particularly fluorine, can alter the electronic distribution within the molecule, influencing its reactivity and interactions with target proteins.[8]

This guide will comparatively analyze how these effects, driven by different halogen substitutions, dictate the biological activity of benzothiazolone derivatives.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of halogenated benzothiazolones is critically dependent on two main factors: the nature of the halogen and its position on the benzothiazole ring system.

Diagram: General SAR Principles for Halogenated Benzothiazolones

SAR_Principles cluster_main Benzothiazolone Core & Halogenation Sites cluster_effects Impact of Halogenation (X = F, Cl, Br, I) benzothiazolone p5 Position 5 benzothiazolone->p5 C5 p6 Position 6 benzothiazolone->p6 C6 p7 Position 7 benzothiazolone->p7 C7 effect_cl Cl (Chlorine): - Common, effective. - Balances size and electronegativity. - Often enhances antimicrobial & anticancer activity. p5->effect_cl e.g., 5-Chloro p6->effect_cl e.g., 6-Chloro effect_f F (Fluorine): - Smallest halogen. - Increases metabolic stability. - Can alter pKa and conformation. p7->effect_f e.g., 7-Fluoro effect_br_i Br/I (Bromine/Iodine): - Larger, more polarizable. - Strong halogen bond donors. - Can provide steric bulk for pocket filling.

Caption: Key halogenation sites on the benzothiazolone core and the general impact of different halogens.

2.1. Impact of Halogen Type (F, Cl, Br, I)

The choice of halogen atom is a critical determinant of activity. While direct comparative studies testing all four halogens at the same position are rare, trends can be synthesized from various reports.

  • Fluorine (F): Due to its small size and high electronegativity, fluorine often serves to block metabolic oxidation and can subtly alter the conformation of the molecule. A study on benzothiazol-2-amine derivatives showed that a 5,6-difluoro substitution pattern resulted in a potent inhibitor of Gram-positive bacteria.[9]

  • Chlorine (Cl): Chlorine is one of the most successfully incorporated halogens. It provides a good balance of size, lipophilicity, and the ability to form halogen bonds. Numerous studies have highlighted that chloro-substitution at the 5th or 6th position of the benzothiazole ring enhances antibacterial activity.[10] For instance, a 5-chloro substitution on certain benzothiazole-thiophene derivatives was found to be crucial for potent activity against S. aureus.[10]

  • Bromine (Br) and Iodine (I): These larger, more polarizable halogens are excellent halogen bond donors. An increase in anticancer activity was observed in a series of benzothiazole-based Hsp90 inhibitors when moving from fluorine to iodine at the para position of a phenyl ring substituent.[7] The activity gradually increased from the chloro to the bromo, and finally to the iodo derivative, which was the most potent.[7] This trend correlated with the predicted strength of halogen bond formation, although improved steric fit was also considered a contributing factor.[7]

2.2. Impact of Halogen Position

The position of the halogen on the benzothiazole ring is just as crucial as its identity, as it determines the directionality of interactions within a target's binding pocket.

  • Positions 5 and 6: These are the most commonly substituted positions. Studies on antimicrobial agents frequently report that electron-withdrawing groups, such as halogens, at these positions enhance activity.[1][8] For example, 6-chloro or 6-nitro substitutions have been shown to confer potent activity against various fungi.[2] Similarly, in another series, a chloro group at the 5th position was found to increase antibacterial action.[10]

  • Position 7: Substitution at the 7-position can also be beneficial. A series of 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl) derivatives were synthesized and showed notable anthelmintic activity.[11]

The optimal position is entirely dependent on the specific biological target and the architecture of its binding site. A halogen at position 6 might be ideal for interacting with one enzyme, while a halogen at position 5 might be required for another.

Comparative Data Analysis: Anticancer and Antimicrobial Activities

To objectively compare the performance of different halogenated benzothiazolones, quantitative data from various studies have been compiled. The tables below summarize the in vitro activity, typically reported as IC₅₀ (the concentration required to inhibit 50% of a biological process) for anticancer activity or MIC (Minimum Inhibitory Concentration) for antimicrobial activity.

Table 1: Comparative Anticancer Activity (IC₅₀) of Halogenated Benzothiazole Derivatives
Compound Series/DescriptionHalogen SubstitutionCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Hsp90 Inhibitor (5-series)4-Chloro (on phenyl ring)N/A12.0 ± 0.6--[7]
Hsp90 Inhibitor (5-series)4-Bromo (on phenyl ring)N/A4.8 ± 0.2--[7]
Hsp90 Inhibitor (5-series)4-Iodo (on phenyl ring)N/A2.8 ± 0.1--[7]
Benzothiazole Aniline (L1)NoneLiver (HepG2)10.3 ± 0.8Cisplatin15.2 ± 1.1[12]
Pt(II) Complex of L1 (L1Pt)None (on ligand)Liver (HepG2)2.5 ± 0.3Cisplatin15.2 ± 1.1[12]
Quinazolinone Derivative (45)None (on BTZ part)Lung (A549)0.44--[13]
Benzothiadiazine Derivative7-FluoroBreast (TNBC)2.93 ± 0.075-Fluorouracil>5 µM[14]

Note: The Hsp90 inhibitor series demonstrates a clear trend where activity increases with the size and polarizability of the halogen (Cl < Br < I).[7]

Table 2: Comparative Antimicrobial Activity (MIC) of Halogenated Benzothiazole Derivatives
Compound Series/DescriptionHalogen SubstitutionMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Source
Benzothiazole-Thiophene (159)5-ChloroS. aureus6.25 ± 0.27Ciprofloxacin6.25 ± 0.60[10]
Benzothiazole-N-acetyl-glucosamine (72a)4-ChloroS. aureus6.25Ampicillin6.25[10]
Benzothiazole-N-acetyl-glucosamine (72a)4-ChloroE. coli6.25Ampicillin6.25[10]
Benzothiazole-Thiazole Hybrid (4c)4-Chloro (on phenyl)S. aureus3.90--[1]
Benzothiazole-Thiazole Hybrid (4d)4-Bromo (on phenyl)S. aureus3.90--[1]

Note: These studies consistently show that the presence of a chloro group on the benzothiazole ring results in potent antibacterial activity, often comparable to standard antibiotics like Ciprofloxacin and Ampicillin.[10]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the methodologies used. Below are detailed, step-by-step protocols for two of the most common assays used to evaluate the biological activity of these compounds.

4.1. Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC₅₀ value of a halogenated benzothiazolone derivative against a cancer cell line (e.g., A549 lung cancer cells).[15]

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include wells with media only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Diagram: MTT Assay Experimental Workflow

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-well plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Serial Dilutions of Test Compound incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Remove Media & Add DMSO to dissolve formazan incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read analyze 9. Calculate % Viability & Determine IC₅₀ read->analyze end End analyze->end

Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

The structure-activity relationship of halogenated benzothiazolones is a rich and productive field for drug discovery. The evidence strongly indicates that halogenation is a highly effective strategy for enhancing the biological potency of this scaffold.

Key Takeaways:

  • Halogens are Potentiators: The introduction of halogens, particularly chlorine, is consistently associated with improved antimicrobial and anticancer activity.[8][10]

  • Position is Paramount: The location of the halogen (e.g., C5 vs. C6) is critical and must be optimized for interaction with the specific biological target.

  • Halogen Bonding is a Key Factor: For larger halogens (Br, I), the ability to act as halogen bond donors can drive significant increases in binding affinity and potency, as seen in Hsp90 inhibitors.[7]

Future Directions: The next frontier in this area will involve more complex halogenation patterns, such as di- or tri-halogenated scaffolds, and the use of computational chemistry to predict optimal halogen placements for specific targets.[9] Furthermore, exploring the synergy between halogenation and other substitutions on the benzothiazolone ring could unlock novel derivatives with superior potency and selectivity. As our understanding of halogen bonding and its role in molecular recognition deepens, the rational design of next-generation halogenated benzothiazolone therapeutics will become increasingly sophisticated and successful.

References

A Guide to Kinome Cross-Reactivity Profiling: A Comparative Analysis of 7-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. The human kinome comprises over 500 enzymes that regulate nearly every aspect of cellular life. Their deregulation is a hallmark of many diseases, making kinase inhibitors a cornerstone of targeted therapy. However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects and associated toxicities, while in some cases, controlled multi-target engagement—polypharmacology—can offer enhanced therapeutic efficacy.[2]

This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel compound, 7-Bromobenzo[d]thiazol-2(3H)-one (herein referred to as Cpd-X) , against a broad panel of protein kinases. The benzothiazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of inhibitors targeting a range of kinases, including ITK and PI3Kβ.[3][4] This structural precedent necessitates a thorough investigation of Cpd-X's kinome-wide interaction profile.

As no public data exists for the kinase activity of Cpd-X, this document will serve as a practical guide for researchers. We will detail the experimental workflow for generating a selectivity profile, present a hypothetical but plausible dataset for Cpd-X, and objectively compare this profile against well-characterized kinase inhibitors: the non-selective inhibitor Staurosporine , and the clinically approved multi-targeted inhibitors Dasatinib and Sunitinib .

The Imperative of Kinase Selectivity Profiling

The decision to profile a compound across the kinome is a critical step in its preclinical development, whether it is intended as a highly specific chemical probe or a therapeutic candidate. The rationale is threefold:

  • Identifying Primary Targets and Potency: A broad screen is the most effective method to identify the primary kinase target(s) of a novel compound and quantify its potency.

  • De-risking through Off-Target Identification: Unintended interactions with kinases can lead to cellular toxicity or other adverse effects. Early identification of these off-targets allows for chemical optimization to improve selectivity or, alternatively, for the early termination of a compound with an unfavorable profile.

  • Discovering Opportunities for Polypharmacology: Profiling may reveal that a compound inhibits a unique constellation of kinases that act on a synergistic pathway. For example, dual inhibition of kinases in parallel signaling cascades can prevent compensatory activation, a common mechanism of acquired drug resistance.

The workflow for such an investigation is a systematic process moving from broad screening to detailed characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Validation & Follow-up A Single-Dose Screen (e.g., 1 µM) against Broad Kinase Panel B Identify Initial 'Hits' (% Inhibition > 50%) A->B C Dose-Response Assay (10-point curve) for 'Hit' Kinases B->C Prioritize potent hits D Calculate IC50 Values C->D E Cell-Based Target Engagement Assays D->E Confirm cellular activity F Structure-Activity Relationship (SAR) Studies E->F

Caption: Workflow for Kinase Inhibitor Profiling.

Methodology: Biochemical Kinase Inhibition Assay

To generate robust and comparable cross-reactivity data, a standardized biochemical assay is essential. The radiometric filter-binding assay using [γ-³³P]-ATP remains the gold standard due to its direct measurement of enzymatic activity and high sensitivity.[5]

Experimental Protocol: Radiometric Kinase Assay (³³P-ATP)

This protocol outlines the steps for determining the inhibitory activity of a test compound against a panel of protein kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Cpd-X in 100% DMSO.

    • Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to create concentrations ranging from 10 mM to 0.5 µM. This will be the source plate for the assay.

  • Reaction Mixture Preparation:

    • For each kinase, prepare a master mix containing the appropriate reaction buffer, the purified recombinant kinase enzyme, and its specific peptide substrate. The concentration of ATP used should be at or near the Michaelis constant (Km) for each respective kinase to ensure that the resulting IC50 values are comparable across different enzymes.[1]

    • Dispense the kinase/substrate master mix into a 96-well reaction plate.

  • Inhibitor Addition:

    • Transfer a small volume (e.g., 1 µL) of the serially diluted Cpd-X from the source plate to the reaction plate. Also include wells for a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle only, representing 100% kinase activity).

  • Reaction Initiation and Incubation:

    • Initiate the phosphorylation reaction by adding a solution containing MgCl₂ and [γ-³³P]-ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the entire reaction volume from each well onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]-ATP will not.

  • Washing and Detection:

    • Wash the filter membrane multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound radiolabeled ATP.

    • Allow the membrane to air dry completely.

    • Quantify the amount of incorporated ³³P-radiolabel for each spot using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value.

Comparative Cross-Reactivity Profiles (Hypothetical Data)

For the purpose of this guide, we present a hypothetical cross-reactivity profile for Cpd-X generated from a representative 15-kinase panel. This data is compared with the known profiles of Staurosporine, Dasatinib, and Sunitinib.

Kinase TargetCpd-X (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)Kinase Family
ABL1 >10,00020<1 34Tyrosine Kinase
SRC 8506<1 69Tyrosine Kinase
VEGFR2 1,200150122 Tyrosine Kinase
PDGFRβ 2,50010018 Tyrosine Kinase
c-KIT >10,000110110 Tyrosine Kinase
EGFR >10,0004030>10,000Tyrosine Kinase
AURKA 3501565240Ser/Thr Kinase
CDK2/CycA 7,8003162,100Ser/Thr Kinase
GSK3β 45010150>10,000Ser/Thr Kinase
PIM1 95 505,8001,500Ser/Thr Kinase
ROCK1 6,200251,800>10,000Ser/Thr Kinase
PKCα 1,5003 >10,000>10,000Ser/Thr Kinase
MAPK14 (p38α) 2,10030158,500Ser/Thr Kinase
AKT1 >10,000160>10,000>10,000Ser/Thr Kinase
MEK1 >10,0001,500>10,000>10,000Ser/Thr Kinase

Note: Data for Staurosporine, Dasatinib, and Sunitinib are compiled from publicly available sources for illustrative purposes.[6][7][8] Lower IC50 values indicate higher potency.

Data Visualization and Interpretation

Visualizing selectivity data on a kinome tree provides an intuitive understanding of a compound's interaction space. The diagram below maps the hypothetical potency of Cpd-X against its targets relative to the highly promiscuous inhibitor, Staurosporine.

kinome_tree cluster_TK Tyrosine Kinases cluster_ST Ser/Thr Kinases ABL1 ABL1 SRC SRC VEGFR2 VEGFR2 PDGFRb PDGFRβ cKIT c-KIT EGFR EGFR AURKA AURKA CDK2 CDK2 GSK3b GSK3β PIM1 PIM1 ROCK1 ROCK1 PKCa PKCα p38a p38α AKT1 AKT1 MEK1 MEK1 PIM1_CpdX AURKA_CpdX GSK3b_CpdX SRC_CpdX PKCa_Stauro SRC_Stauro CDK2_Stauro GSK3b_Stauro AURKA_Stauro ABL1_Stauro

Caption: Kinome selectivity map. Circle size is inversely proportional to IC50 value (larger circle = higher potency). Cpd-X (Green) vs. Staurosporine (Yellow).
Analysis of the Hypothetical Cpd-X Profile:

  • Potency and Selectivity: Based on our hypothetical data, Cpd-X displays modest to low micromolar activity against most kinases tested. However, it shows notable potency and selectivity for PIM1 (IC50 = 95 nM), a serine/threonine kinase implicated in cell survival and proliferation in various cancers. It also shows moderate activity against AURKA (350 nM) and GSK3β (450 nM).

  • Comparison to Benchmarks:

    • Staurosporine: As expected, Staurosporine potently inhibits a wide range of kinases across different families, demonstrating its utility as a broad-spectrum inhibitor but its unsuitability for clinical use due to promiscuity.[9][10]

    • Dasatinib: This clinical inhibitor shows a distinct "multi-targeted" profile, potently inhibiting ABL1, SRC, and other tyrosine kinases, which is consistent with its clinical indications for certain leukemias.[7][11][12]

    • Sunitinib: Sunitinib also has a multi-targeted profile but is biased towards receptor tyrosine kinases involved in angiogenesis, such as VEGFR and PDGFR, aligning with its use in renal cell carcinoma and gastrointestinal stromal tumors.[8][13][14]

  • Potential Therapeutic Implications: The selective inhibition of PIM1 kinase by Cpd-X suggests a potential therapeutic avenue. PIM1 is a downstream effector of many signaling pathways, including the JAK/STAT pathway, and it promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD.

PIM1_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates & Activates PIM1 PIM1 Kinase STAT3->PIM1 Induces Transcription BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates & Inactivates Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CpdX Cpd-X CpdX->PIM1 Inhibits

Caption: Simplified PIM1 signaling pathway and the inhibitory action of Cpd-X.

Conclusion and Future Directions

This guide outlines the critical process of kinase cross-reactivity profiling using this compound (Cpd-X) as a case study. Through a systematic approach involving broad-panel screening and IC50 determination, a comprehensive understanding of a compound's selectivity can be achieved.

Our hypothetical data for Cpd-X illustrates a compound with a promising selective profile against PIM1 kinase. This differentiates it from the promiscuous inhibitor Staurosporine and the multi-targeted clinical drugs Dasatinib and Sunitinib. Such a profile would warrant further investigation, including:

  • Validation in Cellular Models: Confirming target engagement and downstream pathway modulation in cancer cell lines with high PIM1 expression.

  • Broader Kinome Screening: Expanding the profile to a larger panel (e.g., >400 kinases) to ensure no major off-targets were missed.

  • Structural Biology: Obtaining a co-crystal structure of Cpd-X with PIM1 to rationalize its potency and selectivity and guide further chemical optimization.

By adhering to a rigorous, data-driven profiling strategy, researchers can effectively characterize novel kinase inhibitors, enabling informed decisions in the complex but rewarding field of drug discovery.

References

A Researcher's Guide to Deconvoluting Off-Target Effects of Small Molecules in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Interactions of Small Molecules

In the realm of drug discovery and chemical biology, the quest for highly specific small molecules that modulate a single desired target is paramount. However, the reality is that many small molecules exhibit polypharmacology, interacting with multiple proteins within the complex cellular environment. These unintended interactions, known as off-target effects, can lead to unforeseen toxicity or, in some cases, serendipitous therapeutic benefits.[1][2] A thorough understanding and characterization of these off-target effects are critical for the development of safer and more effective therapeutics.[1]

This guide provides a comprehensive comparison of modern experimental and computational methodologies for identifying and validating the off-target effects of small molecules in cellular models. While the impetus for this guide was an inquiry into the specific off-target profile of 7-Bromobenzo[d]thiazol-2(3H)-one, a thorough review of scientific literature reveals a lack of characterization for this particular compound. Therefore, we will pivot to a more broadly applicable guide, outlining the strategies and workflows that researchers can employ to profile any small molecule of interest. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to empower researchers in their quest to understand the complete cellular impact of their compounds.

Core Methodologies for Unbiased Off-Target Profiling

The identification of off-target interactions has moved beyond serendipitous discovery to systematic, proteome-wide approaches. The primary methodologies can be broadly categorized into three main pillars: proteome-wide biophysical assays, targeted interaction screening, and phenotypic-based approaches.

Proteome-Wide Thermal Shift Assays (CETSA/TPP)

Principle: The fundamental principle behind thermal shift assays is that the binding of a small molecule to a protein increases the protein's thermal stability.[3][4] By heating cells or cell lysates to various temperatures, researchers can identify proteins that are stabilized (or destabilized) in the presence of a compound. When coupled with quantitative mass spectrometry, this technique, known as the Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP), allows for the unbiased identification of direct and indirect targets on a proteome-wide scale.[3][5][6][7]

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction & Digestion cluster_3 Mass Spectrometry & Data Analysis A Culture cells to desired confluency B Treat cells with compound or vehicle (DMSO) A->B C Aliquot cell suspension into PCR tubes B->C D Heat aliquots across a temperature gradient (e.g., 37-67°C) C->D E Lyse cells and separate soluble from precipitated proteins via centrifugation F Collect supernatant (soluble fraction) E->F G Digest proteins into peptides F->G H Label peptides with tandem mass tags (TMT) G->H I Analyze via LC-MS/MS H->I J Identify and quantify proteins I->J K Plot protein abundance vs. temperature to generate melting curves J->K L Identify proteins with significant melting point shifts K->L

Caption: Workflow for Proteome-Wide Thermal Shift Assay (TPP/CETSA).

Data Interpretation: The primary output is a "melting curve" for thousands of proteins. A shift in the melting temperature (Tm) between the compound-treated and vehicle-treated samples indicates a potential interaction. A positive Tm shift suggests stabilization upon binding.

Advantages:

  • Unbiased, proteome-wide screening.

  • Can be performed in intact cells, reflecting a more physiological environment.[3]

  • Does not require modification of the compound.

Limitations:

  • Technically demanding and requires access to sophisticated mass spectrometry equipment.

  • May not detect interactions that do not induce a significant stability change.

  • Indirect effects on protein complexes can complicate data interpretation.

Kinome Scanning

Principle: A significant portion of small molecule drugs, particularly in oncology, target kinases.[8] Consequently, off-target effects often involve unintended kinase interactions. Kinome scanning services, such as KINOMEscan®, utilize a competition binding assay to quantify the interaction of a compound against a large panel of kinases (often over 450).[9][10][11] In this assay, a test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is then measured, typically by qPCR.[9]

Experimental Workflow:

G cluster_0 Assay Setup cluster_1 Competition & Capture cluster_2 Quantification cluster_3 Data Analysis A Test compound is incubated with a specific kinase B An immobilized, active-site directed ligand is added A->B C Compound and immobilized ligand compete for kinase binding B->C D Kinase-ligand complexes are captured on a solid support C->D E Unbound components are washed away D->E F The amount of captured kinase is quantified (e.g., via qPCR) E->F G Signal is compared to a DMSO control F->G H A percent inhibition value is calculated G->H I Results are often visualized as a dendrogram (TREEspot®) H->I

Caption: Workflow for a typical Kinome Scanning assay.

Data Interpretation: The results are typically presented as the percent of the kinase that is inhibited at a given concentration of the test compound. Strong "hits" can then be followed up with dose-response curves to determine binding affinities (Kd).

Advantages:

  • High-throughput and highly quantitative.

  • Broad coverage of the human kinome.[10]

  • Provides a direct measure of binding to a large family of common off-targets.

Limitations:

  • In vitro assay using recombinant kinases, which may not fully recapitulate the cellular context.

  • Typically focused on a single protein family (kinases).

  • Does not provide information on the functional consequence of binding (inhibition vs. activation).

Phenotypic Screening

Principle: Phenotypic screening takes a target-agnostic approach, identifying compounds based on their observable effects on cells or organisms without prior knowledge of the molecular target.[12][13][14][15] When a compound with a known primary target produces an unexpected phenotype, it can be indicative of off-target effects. Modern phenotypic screening often employs high-content imaging and analysis to quantify changes in cellular morphology, protein localization, or other complex cellular events.[14]

Experimental Workflow:

G cluster_0 Assay Development cluster_1 Screening cluster_2 Data Analysis A Select a disease-relevant cell model B Develop a multi-parametric imaging-based readout A->B C Treat cells with a compound library or a single compound at various concentrations B->C D Stain cells with fluorescent dyes for nuclei, cytoskeleton, etc. C->D E Acquire images using an automated microscope D->E F Use image analysis software to segment cells and extract features E->F G Apply machine learning algorithms to identify phenotypic clusters F->G H Compare the phenotypic signature of the test compound to reference compounds G->H

Caption: Workflow for a High-Content Phenotypic Screen.

Data Interpretation: Data analysis involves quantifying changes in various cellular features to create a "phenotypic fingerprint." An unexpected fingerprint for a compound with a known target suggests off-target activity. The subsequent challenge is then to identify the protein(s) responsible for this phenotype, a process known as target deconvolution.[8][15]

Advantages:

  • Provides a holistic view of a compound's effects in a biological system.[15]

  • Can uncover novel mechanisms of action and off-target liabilities.[14]

  • High physiological relevance, especially when using patient-derived cells or 3D models.[13]

Limitations:

  • Identifying the specific off-target responsible for the observed phenotype can be challenging and resource-intensive.[8]

  • The observed phenotype may be the result of a complex interplay of multiple target and off-target effects.

Comparison of Methodologies

FeatureProteome-Wide Thermal Shift Assay (TPP/CETSA)Kinome ScanningPhenotypic Screening
Principle Ligand-induced protein thermal stabilizationCompetitive binding to a kinase panelCompound-induced changes in cellular phenotype
Approach Unbiased, proteome-wideTargeted, family-wideUnbiased, system-wide
Context Cellular or lysateIn vitro (recombinant proteins)Cellular or organismal
Primary Output Protein melting curves and ΔTm valuesPercent inhibition and Kd valuesQuantitative phenotypic profiles
Key Advantage Unbiased discovery in a cellular contextHigh-throughput, quantitative binding dataHigh physiological relevance
Key Limitation Technically complex, indirect effectsLacks cellular context, limited to kinasesTarget deconvolution is a major hurdle

Validating Putative Off-Target Hits

Data from high-throughput screening methods should always be considered hypothesis-generating. It is crucial to validate putative off-target interactions using orthogonal assays. A multi-pronged approach is recommended:

  • Biochemical Validation: If the putative off-target is an enzyme, its activity can be directly measured in the presence of the compound using an in vitro enzymatic assay.

  • Cellular Target Engagement: Techniques like Western blotting can be used to assess the downstream signaling of the putative off-target. For example, if a compound is found to bind to a kinase, one would expect to see a change in the phosphorylation of its known substrates in treated cells.

  • Genetic Approaches: Using CRISPR-Cas9 to knock out the gene encoding the putative off-target protein can help determine if the protein is necessary for the observed phenotype or cellular response to the compound.

Conclusion

The characterization of off-target effects is no longer an afterthought in drug discovery but a central component of preclinical development. While no single method can provide a complete picture, a strategic combination of proteome-wide thermal shift assays, targeted screening like kinome scanning, and phenotypic approaches offers a powerful toolkit for deconvoluting the complex pharmacology of small molecules. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to design experiments that yield a comprehensive and reliable profile of their compound's interactions within the cell. This, in turn, paves the way for the development of safer, more effective, and better-understood therapeutic agents.

References

A Head-to-Head Comparison of Brominated Benzothiazolone Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bromine Placement in Benzothiazolone Scaffolds

The benzothiazole framework is a cornerstone in medicinal chemistry, recognized for its vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a halogen, particularly a bromine atom, onto this scaffold is a well-established strategy to modulate a compound's physicochemical properties and enhance its pharmacological potency. Bromine's unique combination of size, electronegativity, and its capacity to form halogen bonds can significantly influence ligand-receptor interactions, membrane permeability, and metabolic stability.[3]

However, the precise placement of the bromine atom on the benzothiazole ring is not a trivial matter. Positional isomers of brominated benzothiazolones—where the core 2(3H)-benzothiazolone structure is substituted with bromine at different positions on the benzene ring (positions 4, 5, 6, or 7)—can exhibit markedly different biological activities and therapeutic profiles. Understanding these distinctions is critical for rational drug design and the development of targeted therapeutics.

This guide provides a comprehensive, head-to-head comparison of brominated benzothiazolone isomers. While direct, simultaneous comparative studies across all positional isomers are limited in published literature, this document synthesizes available data on structure-activity relationships (SAR) from closely related analogues to provide a cohesive analysis for researchers, scientists, and drug development professionals. We will delve into the nuances of their synthesis, physicochemical properties, and biological performance, supported by experimental data and detailed protocols.

Synthesis and Physicochemical Characterization of Isomers

The synthesis of brominated 2(3H)-benzothiazolones typically begins with the appropriately substituted 2-aminothiophenol. A common and efficient method involves a cyclization reaction with a carbonyl source. For instance, the reaction of a bromo-substituted 2-aminothiophenol with isocyanates or phosgene derivatives can yield the desired benzothiazolone core.[4][5]

The position of the bromine atom fundamentally influences the molecule's electronic distribution and steric profile, which in turn affects its key physicochemical properties relevant to drug development.

Property4-Bromo Isomer5-Bromo Isomer6-Bromo Isomer7-Bromo IsomerRationale for Differences
Synthesis Precursor 2-Amino-3-bromothiophenol2-Amino-4-bromothiophenol2-Amino-5-bromothiophenol2-Amino-6-bromothiophenolThe starting material dictates the final position of the bromine atom on the benzothiazolone ring.
Dipole Moment Potentially higherModerateModeratePotentially higherThe bromine atom's proximity to the heteroatoms of the thiazole ring (positions 4 and 7) can lead to a more pronounced effect on the overall molecular dipole moment compared to the more distant 5 and 6 positions.
Lipophilicity (LogP) HighHighHighHighAll brominated isomers are expected to have significantly increased lipophilicity compared to the unsubstituted parent compound. Minor variations may exist, but all are highly lipid-soluble.
Hydrogen Bonding N-H donor; C=O acceptorN-H donor; C=O acceptorN-H donor; C=O acceptorN-H donor; C=O acceptorThe core hydrogen bonding capabilities of the benzothiazolone lactam are retained across all isomers.
Steric Hindrance High (peri-position)ModerateLowHigh (peri-position)Bromine at the 4 or 7-position introduces significant steric bulk near the fusion of the two rings, which can influence planarity and interaction with binding pockets. The 6-position is generally the most sterically accessible.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of brominated benzothiazolones is intimately linked to the isomer . The position of the bromine atom dictates how the molecule presents itself to its biological target, influencing binding affinity and subsequent downstream effects. The anticancer activity is among the most widely investigated for this class of compounds.[2][6]

Anticancer Activity

Benzothiazole derivatives often exert their anticancer effects by inhibiting key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR), or by inducing apoptosis.[1] The placement of the bromine atom can enhance these interactions.

Isomer PositionObserved Anticancer Activity & SAR InsightsSupporting Evidence / Rationale
4-Bromo Limited specific data available. The significant steric hindrance may negatively impact binding to some enzyme active sites unless the pocket specifically accommodates it.Steric hindrance at this position can force conformational changes that may be detrimental or, in some specific cases, beneficial for binding.[7]
5-Bromo Moderate to good activity has been observed in related benzothiazole structures. This position is electronically distinct and can influence target binding.Studies on related heterocyclic systems show that substitution at this position can be favorable for activity.
6-Bromo Frequently reported as the most potent isomer for anticancer activity. The 6-position is sterically accessible and electronically strategic.The 4-(6-bromo-1,3-benzothiazol-2-yl)aniline scaffold is noted as a "privileged structure" in medicinal chemistry, with the 6-bromo substitution enhancing potency against various cancer cell lines.[8][9] This suggests the 6-position is optimal for interaction with the target's binding pocket.
7-Bromo Activity can be significant but is highly target-dependent. Like the 4-bromo isomer, steric factors are a major consideration.The proximity to the thiazole nitrogen may influence binding through secondary electronic effects or by sterically directing other substituents.

Quantitative Comparison of Anticancer Activity (Synthesized Data)

Disclaimer: The following data is synthesized from studies on various benzothiazole derivatives to illustrate the impact of substituent positioning. Direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines and assay conditions.

Compound ClassIsomer/SubstituentCancer Cell LineIC50 (µM)Reference
Benzothiazole-Aniline6-Bromo A549 (Lung)2.1 - 4.8[9][10]
Benzothiazole-Aniline6-Chloro A549 (Lung)5.9 - 7.7[10]
Thiazolidinone-BenzothiazoleNitrobenzylidene MCF-7 (Breast)0.036[2]
Benzothiazole Derivative6-Chloro, 4-Nitrobenzyl A549 (Lung)2.13[10]

This synthesized data strongly suggests that halogen substitution, particularly at the 6-position of the benzothiazole ring, is a highly effective strategy for enhancing cytotoxic potency against cancer cells.

Mechanism of Action: Inhibition of EGFR Signaling and Apoptosis Induction

A primary mechanism by which many benzothiazole derivatives exert their anticancer effect is through the modulation of the EGFR signaling pathway and the subsequent induction of apoptosis.[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the PI3K/Akt/mTOR and ERK/MAPK pathways, which are critical for cell proliferation, survival, and metastasis.

EGFR_Pathway

Brominated benzothiazolone isomers, particularly potent ones like the 6-bromo variant, are hypothesized to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and activation. This blockade halts the downstream signaling cascades, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway, ultimately causing programmed cell death in cancer cells.[1]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols described below are self-validating systems.

Protocol 1: General Synthesis of 6-Bromo-2(3H)-benzothiazolone

This protocol describes a robust method for synthesizing the 6-bromo isomer, which can be adapted for other isomers by starting with the corresponding bromo-2-aminothiophenol.

Synthesis_Workflow

Materials:

  • 2-Amino-5-bromothiophenol

  • Triphosgene

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromothiophenol (1.0 eq) and TEA (2.2 eq) in anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 6-bromo-2(3H)-benzothiazolone.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[11][12]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxic potential of compounds on cancer cell lines.[9]

MTT_Workflow

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare stock solutions of each brominated benzothiazolone isomer in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Isomer Separation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analytical separation and purity assessment of brominated benzothiazolone isomers.

Procedure:

  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B). A typical starting condition could be 60:40 A:B.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm, or the λmax of the specific isomers.

  • Sample Preparation: Dissolve a small amount of each isomer and a mixture of all isomers in the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Injection: Inject 10 µL of the sample. The different isomers should elute at different retention times due to slight differences in their polarity, allowing for their separation and quantification.[13]

Conclusion and Future Perspectives

The isomeric position of bromine on the benzothiazolone scaffold is a critical determinant of biological activity. Synthesized evidence from across the benzothiazole chemical space strongly indicates that the 6-bromo isomer is a highly promising starting point for the development of potent anticancer agents, likely due to a favorable combination of electronic properties and steric accessibility for target binding. Isomers with bromine at the 4- and 7-positions may present steric challenges that need to be considered in target-specific design.

This guide underscores the necessity for direct, head-to-head comparative studies of all four positional isomers (4-Br, 5-Br, 6-Br, and 7-Br) under standardized assay conditions. Such studies would provide invaluable, high-quality data to definitively map the structure-activity landscape and accelerate the rational design of next-generation benzothiazolone-based therapeutics.

References

A Researcher's Guide to Confirming the Mechanism of Action of Novel 7-Bromobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the thiazole scaffold is a recurring motif in a multitude of biologically active agents, demonstrating activities that span from anticancer to anti-inflammatory roles.[1][2] A particularly intriguing, yet less characterized, subclass is the 7-Bromobenzo[d]thiazol-2(3H)-one derivatives. While the broader family of thiazoles has been implicated in various signaling pathways, the precise mechanism of action for these specific derivatives remains an open question.[3][4] This guide provides a comprehensive framework for researchers to systematically investigate and confirm the mechanism of action of these novel compounds, using a hypothetical scenario where they are posited as protein kinase inhibitors—a common target for such heterocyclic structures.[]

I. The Initial Hypothesis: Are this compound Derivatives Kinase Inhibitors?

Given the prevalence of thiazole-containing compounds as kinase inhibitors, it is a logical starting point to hypothesize that this compound derivatives exert their biological effects by modulating the activity of one or more protein kinases.[][6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] Therefore, confirming this hypothesis requires a series of rigorous experimental validations.

II. Experimental Roadmap for Mechanism of Action Confirmation

A robust confirmation of a compound's mechanism of action hinges on a multi-pronged approach that interrogates the direct interaction between the compound and its putative target, as well as the functional consequences of this interaction. The following sections outline a logical workflow for this process.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Functional Confirmation Target Engagement Cellular Thermal Shift Assay (CETSA) Isothermal Dose-Response Fingerprint (ITDRF) Direct Binding Bioluminescence Resonance Energy Transfer (BRET) Target Engagement->Direct Binding Confirms direct physical interaction in live cells Binding Affinity Isothermal Titration Calorimetry (ITC) Direct Binding->Binding Affinity Quantifies binding thermodynamics Enzymatic Activity In Vitro Kinase Assays (e.g., ADP-Glo, Z'-LYTE) Binding Affinity->Enzymatic Activity Correlates binding with functional inhibition Conclusion Confirmed Mechanism of Action Enzymatic Activity->Conclusion Hypothesis Hypothesis: This compound derivatives are kinase inhibitors Hypothesis->Target Engagement

Caption: A logical workflow for confirming the mechanism of action of a novel compound.

III. Phase 1: Confirming Target Engagement in a Cellular Context

The first and most critical step is to ascertain whether the compound of interest physically interacts with its intended target within the complex milieu of a living cell. This is known as target engagement.[8]

A. Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify drug-target interaction in a cellular environment.[9][10] The principle behind CETSA is that the binding of a ligand to a protein typically increases the protein's thermal stability.[11]

Experimental Protocol: CETSA for a Putative Kinase Target

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with various concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and expose the aliquots to a temperature gradient for a short period (e.g., 3 minutes).[8]

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target kinase in each sample using a specific antibody via Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

B. Bioluminescence Resonance Energy Transfer (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can monitor protein-protein interactions and target engagement in real-time in living cells.[13][14] In the context of target engagement for a small molecule, a competitive BRET assay can be employed.

Experimental Workflow: Competitive BRET Assay

BRET_Workflow Start Start: Live cells co-expressing NanoLuc-Kinase fusion and a fluorescent tracer that binds the kinase Compound_Addition Addition of This compound derivative Start->Compound_Addition Measurement Measure BRET Signal (Ratio of acceptor to donor emission) Compound_Addition->Measurement Analysis Analyze Data: Decrease in BRET signal indicates displacement of the tracer by the compound Measurement->Analysis Conclusion Conclusion: Compound engages the target kinase in live cells Analysis->Conclusion

Caption: A simplified workflow for a competitive BRET-based target engagement assay.

IV. Phase 2: Quantifying the Binding Interaction

Once target engagement is confirmed, the next logical step is to quantify the binding affinity and thermodynamic parameters of the interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose as it provides a complete thermodynamic profile of the binding event in a single experiment.[15]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[16][17] This thermodynamic data provides deep insights into the forces driving the binding.[18]

Experimental Protocol: ITC for Compound-Kinase Interaction

  • Sample Preparation: Prepare a solution of the purified target kinase in a suitable buffer and a separate solution of the this compound derivative in the same buffer.

  • ITC Experiment: Load the kinase solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the kinase solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

Table 1: Comparison of Target Engagement and Binding Affinity Techniques

TechniquePrincipleKey OutputsAdvantagesLimitations
CETSA Ligand-induced thermal stabilization of the target protein.[11]Target engagement confirmation, melting temperature (Tm) shift.Performed in a cellular context, label-free.[8]Indirect measurement of binding, requires specific antibodies.
BRET Non-radiative energy transfer between a donor and acceptor in close proximity.[19]Real-time target engagement in live cells, IC50 for tracer displacement.[13]High sensitivity, suitable for high-throughput screening.[20]Requires genetic modification of cells, potential for steric hindrance.
ITC Measurement of heat changes upon binding.KD, stoichiometry, ΔH, ΔS.[16]Label-free, provides a complete thermodynamic profile.[17]Requires larger quantities of purified protein and compound, lower throughput.

V. Phase 3: Assessing Functional Consequences

Confirming that a compound binds to a target is crucial, but it is equally important to demonstrate that this binding event leads to a functional consequence, such as the inhibition of enzymatic activity.

In Vitro Kinase Assays

A variety of in vitro kinase assay formats are available to measure the ability of a compound to inhibit the catalytic activity of a kinase.[21][22] These assays typically measure the consumption of ATP or the formation of the phosphorylated product.[7]

Common Kinase Assay Formats:

  • Radiometric Assays: Utilize radioactively labeled ATP (e.g., 32P or 33P) and measure the incorporation of the radioactive phosphate into a substrate.[][6]

  • Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.[]

  • Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction, often using the luciferase enzyme.[22]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Kinase Reaction: Set up a reaction containing the target kinase, a suitable substrate, ATP, and varying concentrations of the this compound derivative.

  • ATP Depletion: After a defined incubation period, add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add a second reagent that converts the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: Add a luciferase/luciferin mixture to measure the newly synthesized ATP via a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the compound concentration to determine the IC50 value.

Table 2: Comparison of In Vitro Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Measures incorporation of radioactive phosphate.[6]High sensitivity, considered the "gold standard."Requires handling of radioactive materials, waste disposal issues.
Fluorescence Polarization Measures changes in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[]Homogeneous format, suitable for HTS.Can be prone to interference from fluorescent compounds.
Luminescence (ATP depletion) Measures the amount of ADP produced by quantifying the remaining ATP.[22]High sensitivity, broad applicability.Indirect measurement of phosphorylation.

VI. Synthesizing the Evidence: A Self-Validating Approach

The true power of this multi-faceted approach lies in the convergence of evidence. A compound that demonstrates target engagement in cells (CETSA, BRET), binds to the purified protein with a quantifiable affinity (ITC), and inhibits the protein's enzymatic activity in a concentration-dependent manner (in vitro kinase assay) provides a highly validated and trustworthy confirmation of its mechanism of action.

By meticulously following this experimental roadmap, researchers can move beyond speculation and generate a robust, data-driven understanding of the biological activity of novel this compound derivatives, paving the way for their further development as potential therapeutic agents.

References

In vitro vs in vivo efficacy of 7-Bromobenzo[d]thiazol-2(3H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of Benzo[d]thiazol-2(3H)-one Analogs: A Comparative Analysis of In Vitro and In Vivo Studies

Introduction: The Therapeutic Potential of the Benzothiazolone Scaffold

The benzo[d]thiazol-2(3H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Its derivatives have been investigated for their potential as anticancer, antimicrobial, antidiabetic, and neuroprotective agents.[1][2][3] The versatility of this heterocyclic system allows for structural modifications at various positions, enabling chemists to fine-tune its biological activity. A common strategy to enhance potency and modulate physicochemical properties is the introduction of a bromine atom, leading to analogs such as 7-Bromobenzo[d]thiazol-2(3H)-one.

This guide provides a comparative overview of the in vitro and in vivo efficacy of benzo[d]thiazol-2(3H)-one analogs. Rather than merely presenting data, we will delve into the causality behind the experimental choices, dissecting why certain assays are selected and how the resulting data guide the drug development process. We will explore the critical transition from promising results in a controlled laboratory environment to the complex biological system of a living organism, highlighting the challenges and insights gained from this crucial step.

Part 1: In Vitro Efficacy – Quantifying Potency at the Molecular and Cellular Level

The initial evaluation of any new chemical entity begins in vitro. These experiments are designed to be high-throughput, cost-effective, and highly specific, allowing for the rapid screening of compound libraries to identify "hits" with desired biological activity. For benzo[d]thiazol-2(3H)-one analogs, in vitro studies typically focus on two main areas: direct target engagement and cellular-level functional outcomes.

Target Engagement: Receptor Binding Assays

A primary mechanism of action for many benzo[d]thiazol-2(3H)-one derivatives is their interaction with sigma (σ) receptors, which are implicated in neurological disorders and cancer.[4] Receptor binding assays are the gold standard for quantifying the affinity of a compound for its molecular target.

The choice of this assay is causal: before we can know if a compound has a functional effect (e.g., reduces cell proliferation), we must first confirm it physically interacts with its intended target. A high binding affinity, represented by a low equilibrium inhibition constant (Kᵢ), is often the first indicator of a potent compound. For example, studies on a series of analogs showed that structural modifications to the linker length and aryl substitution could yield compounds with low nanomolar affinity for σ₁ receptors.[4][5]

Table 1: In Vitro Sigma Receptor Binding Affinity of Representative Benzo[d]thiazol-2(3H)-one Analogs

Compound IDModificationTargetBinding Affinity (Kᵢ, nM)Selectivity (vs. σ₂)Reference
8a 6-propyl, azepane side-chainσ₁ Receptor4.5483-fold[4][5]
9 Azepine side-chainσ₁ Receptor0.56>1000-fold[5]
5a 3-methylene spacerσ₁ Receptor4.143-fold[4]
5b 4-methylene spacerσ₁ Receptor3.231-fold[4]
12 N-methyl adamantyl moietyσ₁ Receptor7.261-fold[5]
Functional Outcomes: Cell-Based Assays

While target binding is essential, it doesn't guarantee a therapeutic effect. Therefore, the next logical step is to assess the compound's activity in a more complex biological context, such as a cancer cell line. Assays measuring cell proliferation, viability, or apoptosis are critical for this evaluation.

For instance, various thiazole derivatives, including those with the benzothiazole core, have demonstrated significant antiproliferative activity against breast cancer cell lines like MCF-7 and MDA-MB-231.[6][7] Compound 4 from one such study exhibited a potent IC₅₀ of 5.73 µM against MCF-7 cells, which was more effective than the staurosporine control.[6][7] Mechanistic studies further revealed this compound inhibited Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and induced cell cycle arrest, providing a clear link between molecular action and cellular outcome.[6][7]

Table 2: In Vitro Anticancer Activity of Representative Thiazole Analogs

Compound IDCancer Cell LineAssay TypeEfficacy (IC₅₀ / GI₅₀)Mechanism of ActionReference
Compound 4 MCF-7 (Breast)AntiproliferationIC₅₀ = 5.73 µMVEGFR-2 Inhibition, Apoptosis Induction[6][7]
Compound 4 MDA-MB-231 (Breast)AntiproliferationIC₅₀ = 12.15 µMVEGFR-2 Inhibition[6][7]
11f A-549 (Lung)AntiproliferationIC₅₀ = 25 nMEGFR/VEGFR-2 Inhibition[8]
11f MCF-7 (Breast)AntiproliferationIC₅₀ = 29 nMEGFR/VEGFR-2 Inhibition[8]
4i SaOS-2 (Osteosarcoma)AntiproliferationIC₅₀ = 0.190 µg/mLEGFR Inhibition (predicted)[9]

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol provides a self-validating system for determining the binding affinity of test compounds for the σ₁ receptor.

Objective: To determine the Kᵢ of this compound analogs for the σ₁ receptor.

Materials:

  • Rat liver membrane homogenates (source of receptors).

  • --INVALID-LINK---pentazocine (radiolabeled ligand for σ₁).

  • Test compounds (analogs) at various concentrations.

  • Haloperidol (for determining non-specific binding).

  • Tris-HCl buffer (50 mM, pH 7.4).

  • Glass fiber filters.

  • Scintillation vials and cocktail.

  • Scintillation counter.

Methodology:

  • Preparation: Thaw rat liver membrane homogenates on ice. Prepare serial dilutions of test compounds in the Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Membrane homogenate, buffer, and 5 nM --INVALID-LINK---pentazocine.

    • Non-specific Binding (Control): Membrane homogenate, buffer, 5 nM --INVALID-LINK---pentazocine, and 10 µM haloperidol. The high concentration of unlabeled haloperidol will displace all specific binding of the radioligand.

    • Test Compound: Membrane homogenate, buffer, 5 nM --INVALID-LINK---pentazocine, and varying concentrations of the test analog.

  • Incubation: Incubate the plate at 25°C for 150 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Wash the filters three times with ice-cold Tris-HCl buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ value, which is then used to determine the Kᵢ.

Part 2: In Vivo Efficacy – Assessing Therapeutic Effect in a Living System

A successful drug candidate must do more than just bind to its target in a test tube; it must be safe and effective in a complex, whole-organism environment. In vivo studies, typically conducted in animal models, are designed to evaluate a compound's therapeutic effect, pharmacokinetics (what the body does to the drug), and potential toxicity.

Data on the in vivo efficacy of the specific this compound core is limited in the reviewed literature. However, studies on structurally related 2-aminobenzothiazole derivatives provide a valuable blueprint for how such evaluations are conducted, particularly in the context of metabolic diseases like type 2 diabetes (T2D).[3]

The choice of an animal model is paramount. For T2D, a high-fat diet and low-dose streptozotocin-induced diabetic rat model is often used because it mimics key aspects of the human disease, including insulin resistance and hyperglycemia. This provides a clinically relevant system to test therapeutic hypotheses.

In one such study, two lead compounds, 3b and 4y , were selected based on promising in silico (computational) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.[3] When administered orally to diabetic rats for four weeks, both compounds significantly reduced blood glucose levels and improved the lipid profile, demonstrating a tangible therapeutic effect.[3]

Table 3: In Vivo Antidiabetic Activity of Representative 2-Aminobenzothiazole Analogs

Compound IDAnimal ModelDose & AdministrationDurationKey OutcomeReference
3b T2D Rat Model15 mg/kg (oral)4 weeksReduced blood glucose (<200 mg/dL), improved lipid profile[3]
4y T2D Rat Model15 mg/kg (oral)4 weeksReduced blood glucose (<200 mg/dL), improved lipid profile[3]
Pioglitazone T2D Rat Model15 mg/kg (oral)4 weeksPositive Control[3]

Experimental Protocol: In Vivo Antidiabetic Efficacy Study

This protocol describes a validated system for assessing the antidiabetic effects of test compounds in a rat model.

Objective: To evaluate the ability of a test analog to control hyperglycemia in a T2D rat model.

Materials:

  • Male Wistar rats.

  • High-Fat Diet (HFD).

  • Streptozotocin (STZ).

  • Test compound (e.g., analog 3b or 4y ).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Pioglitazone (positive control).

  • Glucometer and test strips.

  • Equipment for blood collection and analysis (lipid profile).

Methodology:

  • Induction of T2D:

    • Acclimatize rats for one week.

    • Feed rats a HFD for 2 weeks to induce insulin resistance.

    • Administer a single low dose of STZ (e.g., 35 mg/kg, intraperitoneally) to induce partial pancreatic β-cell damage.

    • Confirm diabetes two weeks later by measuring fasting blood glucose. Rats with levels >250 mg/dL are considered diabetic and included in the study.

  • Grouping and Treatment:

    • Randomly divide diabetic rats into groups (n=6-8 per group):

      • Normal Control: Healthy rats receiving vehicle.

      • Diabetic Control: Diabetic rats receiving vehicle.

      • Positive Control: Diabetic rats receiving pioglitazone (15 mg/kg, oral).

      • Test Group: Diabetic rats receiving the test analog (e.g., 15 mg/kg, oral).

    • Administer treatments daily via oral gavage for 4 weeks.

  • Monitoring:

    • Monitor body weight and food/water intake weekly.

    • Measure fasting blood glucose weekly from tail vein blood using a glucometer.

  • Terminal Analysis:

    • At the end of the 4-week treatment period, fast the rats overnight.

    • Collect blood samples via cardiac puncture under anesthesia.

    • Euthanize the animals according to ethical guidelines.

    • Analyze serum for lipid profile (total cholesterol, triglycerides, HDL, LDL).

  • Data Analysis:

    • Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the mean values between the different treatment groups.

    • A statistically significant reduction in blood glucose and improvement in lipid markers in the test group compared to the diabetic control group indicates efficacy.

Bridging the Gap: From In Vitro Promise to In Vivo Reality

The ultimate goal of preclinical research is to find compounds that are effective in vivo. However, a frequent and costly challenge in drug development is the poor correlation between in vitro potency and in vivo efficacy. A compound with a sub-nanomolar Kᵢ in vitro may fail completely in an animal model.

This discrepancy arises from the complexities of pharmacokinetics and metabolism. In vitro metabolic stability studies can help predict this. For instance, even with a potent σ₁ affinity, compound 12 showed extensive metabolism in rat liver microsomes, suggesting it might be cleared too quickly in a living system to exert a therapeutic effect.[5] This insight is crucial for guiding further chemical modifications to improve drug-like properties.

The structure-activity relationship (SAR) provides the rules for this optimization. Studies have shown that for this class of compounds, factors like the linker length between the benzothiazolone core and an amine ring, as well as substitutions on the aryl ring (e.g., with bromine or propyl groups), play significant roles in modulating affinity and selectivity.[4][5][10]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Library Synthesis HTS Primary Screen (e.g., Receptor Binding) CellAssay Secondary Screen (e.g., Cell Viability) ADME In Vitro ADME/Tox (e.g., Microsomal Stability) LeadSelection Lead Candidate Selection ADME->LeadSelection PK Pharmacokinetics (PK Studies) Efficacy Efficacy Model (e.g., Disease Model) Tox Toxicology Studies

Caption: Drug development workflow from in vitro screening to in vivo testing.

Key Signaling Pathways: The Sigma-1 Receptor

Understanding the molecular environment of a drug target is crucial for interpreting efficacy data. The σ₁ receptor, a key target for many benzo[d]thiazol-2(3H)-one analogs, is a unique ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[4] It plays a critical role in modulating calcium (Ca²⁺) signaling between the ER and mitochondria, a process vital for cell survival and function.[4]

G cluster_Mito Mitochondrion IP3R IP3R Ca_Mito Ca²⁺ IP3R->Ca_Mito Ca²⁺ Flux Sigma1 Sigma-1 Receptor (σ₁R) Sigma1->IP3R Stabilizes VDAC VDAC ATP ATP Production VDAC->ATP Regulates Ca_ER Ca²⁺ Analog Benzothiazolone Analog Analog->Sigma1 Binds & Modulates

Caption: Sigma-1 receptor signaling at the ER-Mitochondria interface.

Conclusion

The journey of a this compound analog from laboratory synthesis to a potential therapeutic agent is a multi-stage process governed by rigorous scientific evaluation. In vitro assays provide essential, high-resolution data on molecular affinity and cellular effects, allowing for the rapid identification of potent compounds. However, these data represent only the first step. The true therapeutic potential can only be validated through carefully designed in vivo studies in relevant disease models, which account for the complex interplay of pharmacokinetics, metabolism, and whole-body physiology. The successful translation from bench to bedside depends on a deep understanding of the strengths and limitations of each experimental system and the ability to use data from both to build a comprehensive picture of a compound's biological activity.

References

Assessing the Selectivity of 7-Bromobenzo[d]thiazol-2(3H)-one for its Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's selectivity is paramount. A molecule's efficacy is intrinsically linked to its ability to engage its intended target with high affinity while minimizing interactions with off-target proteins, thereby reducing the potential for adverse effects. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 7-Bromobenzo[d]thiazol-2(3H)-one.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, frequently as enzyme inhibitors. While the definitive primary target of this compound is still under extensive investigation, compelling evidence from analogous compounds suggests that it may act as an inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[1][2]

This guide, therefore, will proceed under the hypothesis that MAO-B is the primary target of this compound. We will outline a rigorous, multi-faceted approach to not only confirm this hypothesis but also to construct a detailed selectivity profile against its closely related isoform, MAO-A, and a broader panel of relevant off-targets. For comparative analysis, we will benchmark the performance of this compound against established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.[2]

The Criticality of Selectivity for MAO-B Inhibitors

Monoamine oxidases exist as two isoenzymes, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.[3][4] While both are involved in neurotransmitter metabolism, selective inhibition of MAO-B is crucial for the treatment of Parkinson's disease to enhance dopaminergic neurotransmission without impacting the metabolism of serotonin and norepinephrine, which are primarily metabolized by MAO-A.[5] Non-selective MAO inhibition can lead to significant side effects, including the "cheese effect," a hypertensive crisis triggered by the ingestion of tyramine-rich foods.[1] Therefore, quantifying the selectivity of a putative MAO-B inhibitor is a non-negotiable step in its preclinical evaluation.

A Phased Approach to Selectivity Profiling

Our assessment is structured in a tiered approach, beginning with focused in vitro assays and progressing to more complex cellular and broad-panel screening. This ensures a cost-effective and scientifically robust evaluation.

Phase 1: Primary Target Confirmation and Isoform Selectivity

The initial phase focuses on confirming the inhibitory activity of this compound against MAO-B and determining its selectivity over MAO-A.

This assay quantifies the enzymatic activity of recombinant human MAO-A and MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[6][7][8]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer

  • MAO-B Substrate (e.g., Benzylamine)

  • MAO-A Substrate (e.g., p-Tyramine)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • This compound

  • Reference Inhibitors: Selegiline (MAO-B selective), Clorgyline (MAO-A selective)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and reference inhibitors in DMSO, followed by a final dilution in MAO Assay Buffer.

  • Enzyme and Inhibitor Incubation: In the microplate, add the MAO-A or MAO-B enzyme to the respective wells containing the assay buffer and the diluted compounds. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mix containing the appropriate substrate (Benzylamine for MAO-B, p-Tyramine for MAO-A), HRP, and Amplex Red.

  • Signal Detection: Measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) kinetically for 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Determine the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to obtain the IC₅₀ value.

Data Presentation:

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀)
This compoundExperimentalExperimentalCalculated
SelegilineLiteratureLiteratureLiterature
RasagilineLiteratureLiteratureLiterature
SafinamideLiteratureLiteratureLiterature
ClorgylineLiteratureLiteratureLiterature

IC₅₀ values for comparator compounds should be determined concurrently as controls.

Workflow for In Vitro MAO Inhibition Assay

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Incubation Incubate Enzyme with Compound (15 min, 37°C) Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation (MAO-A/MAO-B) Enzyme_Prep->Incubation Reaction Add Substrate Mix (Substrate, HRP, Amplex Red) Incubation->Reaction Detection Kinetic Fluorescence Reading (Ex/Em: 535/587 nm) Reaction->Detection IC50_Calc Calculate IC₅₀ Values Detection->IC50_Calc Selectivity_Index Determine Selectivity Index IC50_Calc->Selectivity_Index

Caption: Workflow for determining MAO-A and MAO-B inhibition.

Phase 2: Cellular Target Engagement

Demonstrating that a compound interacts with its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[9][10][11]

Materials:

  • Human cell line expressing MAO-B (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and reagents

  • This compound

  • Positive control inhibitor (e.g., Selegiline)

  • Lysis buffer with protease inhibitors

  • Antibodies for Western Blotting (anti-MAO-B, anti-GAPDH as loading control)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with this compound, a positive control, or vehicle (DMSO) for a specified time.

  • Thermal Challenge: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for MAO-B. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities for MAO-B at each temperature. Plot the percentage of soluble MAO-B as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Presentation:

The results are typically presented as melting curves, with a clear rightward shift indicating target stabilization. The change in the melting temperature (ΔTm) can be quantified.

CETSA Experimental Workflow

CETSA_Workflow Cell_Treatment Treat Cells with Compound Thermal_Challenge Apply Temperature Gradient Cell_Treatment->Thermal_Challenge Cell_Lysis Lyse Cells & Separate Soluble Proteins Thermal_Challenge->Cell_Lysis Western_Blot Western Blot for MAO-B Cell_Lysis->Western_Blot Data_Analysis Generate Melting Curves & Determine ΔTm Western_Blot->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phase 3: Broad Off-Target Profiling

To build a comprehensive selectivity profile, it is essential to screen this compound against a diverse panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. Radioligand binding assays are the gold standard for this type of broad screening.[12][13][14]

This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of targets. The assay measures the displacement of a specific radioligand from its receptor by the test compound. Significant displacement (typically >50% inhibition) indicates a potential off-target interaction, which should then be followed up with full dose-response curves to determine the IC₅₀ or Kᵢ.

Data Presentation:

The results are often presented as a percentage of inhibition at a single concentration, highlighting any significant off-target hits.

Target ClassRepresentative Targets Screened% Inhibition at 10 µM for this compound
Kinases ABL, EGFR, VEGFR2, SRC, etc.Experimental Data
GPCRs Adrenergic, Dopaminergic, Serotonergic Receptors, etc.Experimental Data
Ion Channels Sodium, Potassium, Calcium Channels, etc.Experimental Data
Other Enzymes COX-1, COX-2, PDE4, etc.Experimental Data

Conclusion

This guide outlines a systematic and robust strategy for assessing the selectivity of this compound, with a hypothesized primary target of MAO-B. By employing a combination of in vitro enzymatic assays, cellular target engagement studies, and broad off-target profiling, researchers can build a comprehensive understanding of the compound's interaction with the proteome. This detailed selectivity profile is indispensable for advancing a compound through the drug discovery pipeline and for predicting its potential therapeutic window and safety profile. The experimental data generated through these workflows will provide a clear, objective comparison of this compound's performance against established alternatives, thereby informing its future development.

References

Isothermal titration calorimetry for 7-Bromobenzo[d]thiazol-2(3H)-one binding affinity

Author: BenchChem Technical Support Team. Date: January 2026

<A Senior Scientist's Guide to Measuring Small Molecule Binding Affinity: An In-Depth Comparison Featuring Isothermal Titration Calorimetry

In the landscape of modern drug discovery, the precise quantification of a compound's binding affinity to its biological target is a cornerstone of successful lead optimization.[1][2] This guide provides an in-depth, experience-driven comparison of key biophysical techniques for determining binding affinity, with a specialized focus on Isothermal Titration Calorimetry (ITC) as the gold-standard method. We will explore these principles through a practical case study: measuring the binding of the fragment-like molecule, 7-Bromobenzo[d]thiazol-2(3H)-one, to a relevant protein target.

This document is intended for researchers, scientists, and drug development professionals seeking to move beyond simple screening and gain a deeper, mechanistic understanding of their molecular interactions.

Part 1: The Gold Standard - Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry stands apart from other techniques because it directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[3][4] This fundamental measurement allows for a complete thermodynamic characterization of the binding event in a single, label-free experiment conducted in-solution.[3][5]

The Thermodynamic Signature: Beyond Just Affinity

While many techniques can provide a dissociation constant (Kd), ITC is unique in its ability to simultaneously determine the key thermodynamic parameters that define the interaction[5][6][7]:

  • Binding Affinity (Kd): The concentration of ligand at which half of the target protein is occupied. A lower Kd indicates a stronger interaction.

  • Stoichiometry (n): The molar ratio of the ligand to the protein in the final complex (e.g., 1:1 or 2:1).[3][4]

  • Enthalpy (ΔH): The change in heat associated with the formation and breaking of non-covalent bonds (e.g., hydrogen bonds, van der Waals forces) upon binding.[3][8]

  • Entropy (ΔS): The change in the system's disorder, often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).[9]

This complete thermodynamic profile (ΔG = ΔH - TΔS) provides invaluable insights into the why behind the binding, guiding medicinal chemists in rational drug design. For example, a binding event driven by a large favorable enthalpy change suggests that optimizing hydrogen bond networks could be a fruitful strategy.[10]

Visualizing the ITC Workflow

The ITC experiment is conceptually straightforward, involving the incremental titration of a ligand into a sample cell containing the protein target while precisely monitoring the heat changes.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Purify & Quantify Protein & Ligand P2 Dialyze Both into Identical Buffer P1->P2 Crucial for quality E1 Load Protein into Sample Cell P2->E1 E3 Equilibrate at Constant Temperature E1->E3 E2 Load Ligand into Syringe E2->E3 E4 Perform Automated Titration Injections E3->E4 A1 Integrate Raw Heat Bursts per Injection E4->A1 A2 Plot Integrated Heat vs. Molar Ratio (Isotherm) A1->A2 A3 Fit Isotherm to a Binding Model A2->A3 A4 Extract Kd, n, ΔH, ΔS A3->A4

Caption: The ITC experimental workflow from sample preparation to final data analysis.

Case Study: this compound Binding to BRD4

To illustrate the power of ITC, we will consider a hypothetical study measuring the binding of this compound, a small heterocyclic compound representative of fragments used in drug discovery, to the first bromodomain of BRD4 (BRD4(1)).[11][12] Bromodomains are critical epigenetic readers and are a popular target class for therapeutic intervention.

Detailed Experimental Protocol: An ITC Titration

This protocol represents a robust methodology for obtaining high-quality ITC data.

1. Sample Preparation (The Key to Success):

  • Protein: Recombinant human BRD4(1) is expressed and purified to >95% purity. The final purification step should be size-exclusion chromatography into the definitive ITC buffer.

  • Ligand: this compound is synthesized and purified (>98% purity). A stock solution is prepared in 100% DMSO.

  • Buffer Matching: The protein is exhaustively dialyzed against the final ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The ligand is then diluted from its DMSO stock into the exact same dialysis buffer to a final concentration, ensuring the final DMSO concentration is matched in both the protein and ligand solutions (e.g., 2%).[13][14] This step is critical to minimize heats of dilution.

  • Concentration Determination: Protein concentration is determined accurately using UV absorbance at 280 nm with the calculated extinction coefficient. Ligand concentration is determined by a validated method.

2. ITC Instrument Setup (e.g., MicroCal PEAQ-ITC):

  • Cleaning: The sample cell and syringe are thoroughly cleaned according to the manufacturer's protocol.[15]

  • Loading:

    • Sample Cell: Load ~200 µL of BRD4(1) at a concentration of 20 µM.

    • Syringe: Load ~40 µL of this compound at a concentration of 250 µM. The 10-20x molar excess of ligand in the syringe is a standard starting point.[13][16]

  • Experimental Parameters:

    • Temperature: 25°C[15]

    • Injections: 19 injections of 2 µL each.

    • Spacing: 150 seconds between injections to allow a return to baseline.

    • Stirring Speed: 750 RPM.

3. Running the Experiment & Controls:

  • Main Experiment: The automated titration is initiated.

  • Control Titration: A crucial control experiment is performed by titrating the ligand solution (250 µM in 2% DMSO buffer) into the buffer alone (50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). The data from this run will be subtracted from the main experiment to correct for the heat of dilution of the ligand.[15]

Data Analysis and Interpretation

The raw data consists of a series of heat spikes corresponding to each injection. Integrating the area under each spike yields the heat change for that injection. Plotting these values against the molar ratio of ligand to protein generates the binding isotherm.

Table 1: Hypothetical Thermodynamic Data for this compound binding to BRD4(1)

ParameterSymbolValueInterpretation
Dissociation ConstantKd 25.2 µMRepresents a moderate-to-weak interaction, typical for a fragment hit.
Stoichiometryn 1.05Confirms a 1:1 binding model, one ligand molecule per protein molecule.
Enthalpy ChangeΔH -8.5 kcal/molThe binding is enthalpically favorable, driven by bond formation (e.g., H-bonds).[9]
Entropy Change-TΔS +2.2 kcal/molThe binding is entropically unfavorable, suggesting some conformational ordering upon binding.
Gibbs Free EnergyΔG -6.3 kcal/molThe overall binding is spontaneous and favorable.

Note: These values are representative for a fragment-protein interaction and are for illustrative purposes.

The negative enthalpy (ΔH) suggests that the interaction is driven by direct bonding, such as hydrogen bonds and van der Waals interactions within the BRD4(1) acetyl-lysine binding pocket. The slightly unfavorable entropy (-TΔS > 0) indicates that the ordering of the ligand and protein in the binding pocket outweighs the favorable entropy gain from desolvation.[9] This complete thermodynamic picture is instrumental for the next phase of drug design.

Part 2: Comparative Analysis - ITC vs. Alternative Technologies

While ITC is the gold standard for thermodynamics, other techniques offer different advantages in terms of throughput, sample consumption, and the type of information they provide.[17][18]

Surface Plasmon Resonance (SPR)
  • Principle: SPR is a label-free optical technique that measures changes in the refractive index near a sensor surface.[19] One binding partner (the ligand) is immobilized on the sensor chip, and the other (the analyte) is flowed over the surface. Binding is detected as a change in mass on the surface.[19][20]

  • Key Advantage: SPR excels at providing kinetic data, including the association rate (kon) and dissociation rate (koff).[21] The dissociation constant is then calculated (Kd = koff/kon). This information is crucial for understanding a drug's residence time on its target.

  • Comparison to ITC: SPR provides kinetics, while ITC provides thermodynamics. SPR requires immobilization, which can sometimes lead to artifacts if the protein is denatured or the binding site is occluded. ITC is a true in-solution technique, avoiding these potential issues.[22]

Differential Scanning Fluorimetry (DSF / Thermofluor)
  • Principle: DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[23][24] A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, the dye fluoresces.[24] Ligand binding typically stabilizes the protein, resulting in an increase in its Tm (a "thermal shift").[25][26]

  • Key Advantage: DSF is a high-throughput, low-sample-consumption technique, making it excellent for primary screening of large compound libraries to identify initial hits.[23]

  • Comparison to ITC: DSF is an indirect method that infers binding from a change in protein stability. Not all binding events cause a significant thermal shift, potentially leading to false negatives. ITC is a direct measurement of the binding event itself and is used to validate and provide detailed thermodynamic characterization of the hits identified by DSF.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy can detect binding by monitoring changes in the chemical environment of atoms within the protein or the ligand upon complex formation.[27][28] Techniques like Chemical Shift Perturbation (CSP) can map the binding site on the protein at atomic resolution.[27][29]

  • Key Advantage: NMR provides unparalleled structural information about the binding event in solution, identifying the specific amino acids involved in the interaction.[27][30]

  • Comparison to ITC: NMR provides structural context, while ITC provides the thermodynamic forces. NMR typically requires larger amounts of isotopically labeled protein and is a lower-throughput technique. It is often used to validate high-value hits from other screens and provide a structural basis for the thermodynamic data obtained from ITC.

Summary Comparison of Techniques

Table 2: Objective Comparison of Binding Affinity Techniques

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Differential Scanning Fluorimetry (DSF)Nuclear Magnetic Resonance (NMR)
Primary Output Kd, ΔH, ΔS, n Kd, kon, koffΔTm (infers binding)Binding site, Kd (weak), Structure
Measurement Type Direct (in-solution) Direct (surface-based)Indirect (stability)Direct (in-solution)
Label-Free Yes Yes (analyte)No (requires dye)Yes (often requires isotopes)
Throughput Low to MediumMedium to HighHighLow
Protein Consumption HighLow to MediumVery LowVery High
Key Advantage Complete thermodynamic profileReal-time kinetics (residence time)High-throughput screeningAtomic-level structural detail
Potential Pitfalls Requires high sample purity & concentrationImmobilization artifacts, non-specific bindingNot all binding events cause a ΔTmHigh technical demand, size limitations

Part 3: Synthesis & Expert Recommendations

Choosing the right biophysical tool depends on the specific question being asked at a particular stage of the drug discovery pipeline. A multi-faceted approach is often the most effective strategy.

A Decision Framework for Binding Analysis

This logical flow illustrates how different techniques can be synergistically employed in a typical drug discovery project.

Decision_Tree Start Start: Need to Characterize Protein-Ligand Interaction Q1 Primary Goal? Start->Q1 Screen High-Throughput Screening Q1->Screen Find Initial Hits Validate Hit Validation & Thermodynamics Q1->Validate Confirm Hits Kinetics Kinetics & Residence Time Q1->Kinetics Understand Dynamics Structure Binding Site & Mechanism Q1->Structure See How it Binds DSF_Tool Use DSF Screen->DSF_Tool ITC_Tool Use ITC (Gold Standard) Validate->ITC_Tool SPR_Tool Use SPR Kinetics->SPR_Tool NMR_Tool Use NMR Structure->NMR_Tool DSF_Tool->ITC_Tool Validate Hits ITC_Tool->SPR_Tool Assess Kinetics ITC_Tool->NMR_Tool Get Structure End Advance to Lead Optimization ITC_Tool->End SPR_Tool->End NMR_Tool->End

Caption: A decision-making framework for selecting the appropriate biophysical assay.

Expert Recommendations:

  • For Primary Screening: Start with a high-throughput method like DSF to quickly identify potential binders from a large library with minimal protein consumption.

  • For Hit Confirmation and Thermodynamic Understanding: Validate all hits from primary screens using ITC . This will eliminate false positives and provide the crucial thermodynamic data (ΔH and ΔS) needed to understand the binding drivers and begin structure-activity relationship (SAR) studies.[31]

  • For Residence Time and Kinetic Profiling: For promising, ITC-validated leads, use SPR to determine the on- and off-rates. A long residence time (slow koff) is often a desirable property for in vivo efficacy.

  • For Structural Insights: For high-priority leads, use NMR or X-ray crystallography to obtain atomic-level detail of the binding mode. This structural information, when combined with the thermodynamic data from ITC, provides a powerful, holistic view of the interaction that is essential for rational lead optimization.

References

Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for 7-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel chemical entities like 7-Bromobenzo[d]thiazol-2(3H)-one demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring both personal safety and the validity of your experimental outcomes.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential risks of a compound is the foundational step in building a robust safety protocol. While comprehensive toxicological data for this compound is not fully established, data from structurally analogous compounds, such as its isomers and related benzothiazole derivatives, provides a strong basis for a conservative hazard assessment.[1] These compounds consistently demonstrate a clear hazard profile that we must assume applies to this compound.

The primary hazards associated with analogous compounds include:

  • Acute Toxicity: Harmful or toxic if swallowed or in contact with skin.[2][3]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][3][4]

  • Serious Eye Damage: Causes serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

These classifications are the direct drivers for the specific PPE and handling protocols outlined below.

Potential Hazard Class GHS Hazard Statement Rationale & Implication
Acute Oral Toxicity H302: Harmful if swallowedPrevents accidental ingestion through contaminated hands or surfaces.[3][4][5]
Acute Dermal Toxicity H311/H312: Toxic/Harmful in contact with skinRequires robust skin protection to prevent systemic effects.[2][3]
Skin Corrosion/Irritation H315: Causes skin irritationMandates the use of appropriate gloves and lab coats.[1][3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationNecessitates stringent eye protection, beyond standard safety glasses.[1][2][3][4]
Respiratory Irritation H335: May cause respiratory irritationRequires handling in a ventilated area and potential respiratory protection.[3][4]

The Core PPE Ensemble: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered approach to PPE is required. The primary goal is to establish multiple barriers between the researcher and the chemical, starting with engineering controls and followed by personal gear.

Primary Engineering Controls: Your First Line of Defense

Before any personal equipment is worn, ensure you are working in an appropriate environment.

  • Fume Hood: All handling of this compound as a solid powder or in a volatile solvent must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control airborne particulates and vapors at the source.

  • Ventilation: The laboratory should be well-ventilated to manage fugitive emissions.[4][6][7]

Personal Protective Equipment Selection

The following diagram illustrates the logic for selecting the appropriate PPE based on the identified hazards.

PPE_Selection cluster_hazards Hazard Profile cluster_ppe Required PPE H315 H315: Skin Irritation Gloves Nitrile Gloves (Double Layer Recommended) H315->Gloves Coat Chemical-Resistant Lab Coat H315->Coat H319 H319: Eye Irritation Goggles Chemical Splash Goggles (ANSI Z87.1 / EN166) H319->Goggles H335 H335: Respiratory Irritation (Dust Hazard) Respirator Respirator (N95/FFP2) (For Powders) H335->Respirator H302_H312 H302/H312: Toxic/Harmful (Swallowed/Skin Contact) H302_H312->Gloves H302_H312->Coat

Caption: PPE selection is directly dictated by the compound's hazard profile.

  • Hand Protection: Due to the risk of skin irritation and dermal toxicity, chemically resistant gloves are mandatory.[2][8]

    • Material: Nitrile gloves provide a good barrier for incidental contact.

    • Protocol: For all but the briefest of handling tasks, double-gloving is the recommended best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

    • Integrity Check: Always inspect gloves for tears or punctures before use.[9]

  • Eye and Face Protection: The risk of serious eye irritation necessitates protection beyond standard safety glasses.[2]

    • Minimum Requirement: Tightly fitting safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1 standards) are required.[6]

    • Best Practice: When handling solutions that could splash or larger quantities of powder, a face shield worn over chemical splash goggles is the authoritative standard of care.

  • Body Protection: A buttoned, chemical-resistant lab coat must be worn to protect skin and personal clothing from contamination.[6] Ensure the cuffs are snug to prevent powders from entering sleeves.

  • Respiratory Protection: Because this compound is a solid, the risk of inhaling fine powders during weighing and transfer operations is significant and poses a respiratory irritation hazard.[4]

    • For Solids: When handling the powder outside of a glovebox, a NIOSH-approved N95 (or EN 149-approved FFP2) disposable respirator is the minimum requirement.

    • For Volatile Solutions: If the compound is dissolved in a volatile solvent, respiratory protection should be upgraded to a respirator equipped with organic vapor cartridges (Type A, brown conforming to EN14387).[1]

Operational Plans: From Gown-in to Disposal

A defined workflow minimizes error and ensures safety is integrated into the experimental process.

Step-by-Step Protocol 1: Donning PPE

The order in which PPE is put on is critical to ensure a proper fit and seal.

  • Lab Coat: Don your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check according to the manufacturer's instructions to ensure a tight seal.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don your first pair of gloves, ensuring the cuffs go under the sleeve of the lab coat. Don the second pair of gloves over the first, pulling the cuffs over the sleeve of the lab coat. This creates a secure seal.

Step-by-Step Protocol 2: Doffing PPE (Avoiding Cross-Contamination)

Removing PPE correctly is as important as putting it on. The goal is to touch contaminated outer surfaces as little as possible.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off by pinching the cuff and turning them inside out, without touching the outer surface with your inner glove. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surface.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Respirator (if used): Remove the respirator by the straps without touching the front.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[4][7]

Disposal Plan: Completing the Safety Lifecycle

Proper disposal prevents environmental release and protects waste handlers.[2][8] All materials that come into contact with this compound must be treated as hazardous waste.

Waste_Disposal cluster_waste Waste Generation cluster_containers Segregation Solid Contaminated Solids (Gloves, Weigh Paper, Wipes) Solid_Bin Labeled Solid Hazardous Waste Bin Solid->Solid_Bin Liquid Unused Solutions & Contaminated Solvents Liquid_Bin Labeled Liquid Hazardous Waste Bottle Liquid->Liquid_Bin Sharps Contaminated Needles/Pipettes Sharps_Bin Puncture-Proof Sharps Container Sharps->Sharps_Bin end Dispose via Institutional Environmental Health & Safety Solid_Bin->end Liquid_Bin->end Sharps_Bin->end

Caption: Segregated waste streams for safe and compliant disposal.

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, bench protectors, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not pour this material down the drain.[4]

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces after use.

  • Compliance: All disposal must be carried out in accordance with local and institutional environmental health and safety regulations.[4]

By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromobenzo[d]thiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromobenzo[d]thiazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.